molecular formula C12H9F2NO B8618163 4-(2,3-Difluorophenoxy)aniline

4-(2,3-Difluorophenoxy)aniline

Cat. No.: B8618163
M. Wt: 221.20 g/mol
InChI Key: NZKSEOQQIWRSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Difluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-Difluorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Difluorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

4-(2,3-difluorophenoxy)aniline

InChI

InChI=1S/C12H9F2NO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H,15H2

InChI Key

NZKSEOQQIWRSCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

Structural Analysis, Synthesis, and Pharmaceutical Applications of 4-(2,3-Difluorophenoxy)aniline: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1) has emerged as a highly privileged scaffold, particularly in the development of targeted therapies such as Bruton's Tyrosine Kinase (BTK) inhibitors[1] and broad-spectrum receptor tyrosine kinase inhibitors (e.g., EGFR, HER2)[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond a basic chemical description. Instead, we will analyze the mechanistic rationale behind the structural properties of this molecule, detail a chemoselective and self-validating synthesis protocol, and explore how its specific functional groups dictate its utility in advanced drug development.

Physicochemical Profile & Structural Logic

Before integrating any intermediate into a synthetic pipeline, we must understand the quantitative properties and the electronic logic of its structure.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 4-(2,3-Difluorophenoxy)aniline[3].

PropertyValue / Description
Chemical Name 4-(2,3-Difluorophenoxy)aniline
CAS Registry Number 307308-80-1
Molecular Formula C₁₂H₉F₂NO
Molecular Weight 221.20 g/mol
Core Structural Motifs Primary aniline, diaryl ether linkage, ortho,meta-difluorophenyl ring
Typical Purity (Commercial) >95% (LC-MS / NMR validated)
Physical State Off-white to pale brown solid
Structural and Electronic Analysis

The utility of 4-(2,3-Difluorophenoxy)aniline lies in its tripartite structure:

  • The Aniline Moiety (

    
    ):  Acts as a highly reactive nucleophilic handle. In drug synthesis, this primary amine is typically reacted with acyl chlorides or carboxylic acids to form robust amide bonds, linking the difluorophenoxy "tail" to a heterocyclic core (e.g., a pyrazolo-pyridine system)[1].
    
  • The Ether Linkage (

    
    ):  Provides crucial conformational flexibility. Unlike rigid biphenyl systems, the diaryl ether allows the molecule to adopt a non-planar "V-shape," enabling it to navigate the complex steric environment of a kinase binding pocket.
    
  • The 2,3-Difluorophenyl Ring: Fluorine substitution serves a dual purpose. First, the highly electronegative fluorine atoms lower the HOMO energy of the aromatic ring, significantly increasing its metabolic stability against cytochrome P450-mediated oxidation. Second, the specific 2,3-substitution pattern creates a highly lipophilic, electron-deficient surface that perfectly complements the hydrophobic back-pockets of many kinases.

Pharmacological Relevance: Kinase Inhibition Pathways

In the context of oncology and autoimmune diseases, inhibiting aberrant kinase signaling is paramount. The 4-(2,3-difluorophenoxy)aniline scaffold is frequently utilized to construct the "tail" of Type I and Type II kinase inhibitors.

When the aniline nitrogen is coupled to an inhibitor core, the resulting molecule binds to the ATP-binding site of the kinase. The core interacts with the hinge region via hydrogen bonds, while the flexible ether linkage allows the 2,3-difluorophenoxy group to rotate and project deep into the hydrophobic back pocket, displacing ordered water molecules and yielding a massive entropic gain in binding affinity.

KinasePathway A Kinase Active Site (ATP-Binding Pocket) B Hinge Region (Hydrogen Bonding) C Hydrophobic Back Pocket D Inhibitor Core (e.g., Pyrazolo-pyridine) D->B Binds E Aniline Linker (Amide Bond) D->E E->A Traverses F 2,3-Difluorophenoxy Moiety E->F F->C Occupies & Stabilizes

Diagram: Mechanistic logic of kinase inhibition utilizing the 4-(2,3-difluorophenoxy)aniline scaffold.

Experimental Methodology: Synthesis Protocol

To ensure high yield and structural integrity, the synthesis of 4-(2,3-Difluorophenoxy)aniline must be carefully controlled. The following protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by a highly chemoselective reduction.

Step-by-Step Synthesis Workflow

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Reagents: 2,3-Difluorophenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.05 eq), Potassium Carbonate (

    
    , 2.0 eq), N,N-Dimethylformamide (DMF, 0.5 M).
    
  • Procedure: Charge a dry, argon-purged reaction vessel with the reagents. Heat the suspension to 100 °C and stir for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate to yield the intermediate 1-(2,3-difluorophenoxy)-4-nitrobenzene.
    
  • Causality & Expert Insight:

    
     is chosen as a mild base; it is strong enough to deprotonate 2,3-difluorophenol (which has a lowered pKa due to the electron-withdrawing fluorines) but avoids unwanted side reactions. DMF is utilized because its high dielectric constant stabilizes the Meisenheimer complex transition state, accelerating the SₙAr mechanism.
    

Step 2: Chemoselective Nitro Reduction

  • Reagents: 1-(2,3-Difluorophenoxy)-4-nitrobenzene (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (4:1 v/v, 0.2 M).
    
  • Procedure: Suspend the intermediate in the EtOH/H₂O mixture. Add Fe powder and

    
    . Heat the mixture to 80 °C for 4 hours under vigorous stirring. Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with ethyl acetate, wash, dry, and evaporate to yield the final product, 4-(2,3-Difluorophenoxy)aniline .
    
  • Causality & Expert Insight: Standard palladium-catalyzed hydrogenation (Pd/C,

    
    ) poses a severe risk of hydrodefluorination (cleavage of the sensitive C-F bonds). Iron in the presence of ammonium chloride (Béchamp reduction conditions) provides absolute chemoselectivity, reducing the nitro group to a primary amine while leaving the aryl fluorines completely intact.
    

SynthesisWorkflow Step1 Reactants: 2,3-Difluorophenol + 1-Fluoro-4-nitrobenzene Step2 SₙAr Reaction (K₂CO₃, DMF, 100°C) Step1->Step2 Step3 Intermediate: 1-(2,3-Difluorophenoxy)-4-nitrobenzene Step2->Step3 Nucleophilic Attack Step4 Chemoselective Nitro Reduction (Fe, NH₄Cl, EtOH/H₂O, 80°C) Step3->Step4 Step5 Product: 4-(2,3-Difluorophenoxy)aniline Step4->Step5 Béchamp Reduction

Diagram: Two-step chemoselective synthesis workflow for 4-(2,3-Difluorophenoxy)aniline.

Analytical Characterization & Validation System

A protocol is only as trustworthy as its validation system. To ensure the structural integrity of the synthesized 4-(2,3-Difluorophenoxy)aniline, the following analytical checks must be performed. This creates a self-validating feedback loop for the chemist:

  • ¹H NMR (400 MHz, CDCl₃): The critical validation point is the appearance of a broad singlet integrating to 2 protons around

    
     3.6 ppm, confirming the successful reduction of the nitro group to the 
    
    
    
    amine. The aromatic region (
    
    
    6.5 – 7.2 ppm) must integrate to exactly 7 protons (4 from the para-substituted aniline ring, 3 from the 2,3-difluorophenoxy ring).
  • ¹⁹F NMR (376 MHz, CDCl₃): Essential for confirming that hydrodefluorination did not occur during step 2. The spectrum must show two distinct multiplets around

    
     -138 ppm and -145 ppm, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
    
  • LC-MS (ESI+): The chromatogram should show a single distinct peak (>95% AUC) with a corresponding mass spectrum displaying the molecular ion peak

    
     at m/z 222.2 , definitively confirming the molecular weight.
    

References

  • Accela ChemBio.
  • DeGoey, D. A., et al. (2022). "Bicyclic Pyrazole Bruton's Tyrosine Kinase Inhibitors" (US Patent App. US 2022/0213092 A1).
  • "Tyrosine kinase inhibitors" (Patent EA025496B1).

Sources

Solubility Profile of 4-(2,3-Difluorophenoxy)aniline: A Methodological & Predictive Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and final drug product formulation. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-(2,3-difluorophenoxy)aniline in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles and established methodologies to empower researchers. We present a theoretical examination using Hansen Solubility Parameters (HSP) to predict suitable solvents, a detailed, self-validating experimental protocol based on the gold-standard isothermal shake-flask method, and a robust HPLC-UV method for accurate quantification. This guide is designed to be a definitive resource for scientists working with this and structurally related molecules, enabling the generation of reliable and reproducible solubility data essential for process development and pharmaceutical research.

Introduction to 4-(2,3-Difluorophenoxy)aniline and its Solubility Imperative

4-(2,3-Difluorophenoxy)aniline is a substituted aromatic amine featuring a difluorinated phenyl ether moiety. Compounds of this class are of significant interest in medicinal chemistry, often serving as key building blocks for synthesizing complex therapeutic agents. The fluorine substituents can modulate metabolic stability, binding affinity, and lipophilicity, making them valuable tools in drug design.

The solubility of such an intermediate is not merely an academic data point; it is a cornerstone of process chemistry and formulation science. A thorough understanding of its solubility profile governs:

  • Reaction Engineering: Selection of appropriate solvent systems to ensure homogenous reaction conditions, thereby maximizing yield and minimizing by-product formation.

  • Crystallization and Purification: Design of efficient crystallization processes for isolating the compound with high purity, where solvent/anti-solvent ratios are critical.

  • Formulation Development: For direct use or in subsequent steps, solubility dictates the choice of excipients and delivery vehicles. Poor solubility is a leading cause of failure in drug development.[1][2]

This guide will first explore the theoretical underpinnings of this molecule's solubility and then provide a practical, field-proven methodology for its empirical determination.

Physicochemical Characteristics

To understand the solubility behavior of 4-(2,3-difluorophenoxy)aniline, we must first consider its molecular structure and resultant physicochemical properties. While experimental data for this specific isomer is sparse, we can infer its characteristics from its constituent parts and closely related analogs.

  • Aniline Moiety: The primary amine (-NH₂) group is polar and can act as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule.

  • Diphenyl Ether Linkage: The ether oxygen is a hydrogen bond acceptor.

  • Aromatic Rings: The two phenyl rings are large, non-polar, and hydrophobic.[3]

  • Difluoro Substituents: The two fluorine atoms are highly electronegative, creating strong dipoles (C-F bonds) that increase the molecule's overall polarity and can participate in dipole-dipole interactions.

These features create a complex molecule with both polar, hydrogen-bonding sites and a significant non-polar surface area. This duality suggests that its solubility will be highly dependent on the specific nature of the solvent.

PropertyPredicted Value / CharacteristicInfluence on Solubility
Molecular Formula C₁₂H₉F₂NO-
Molecular Weight ~221.21 g/mol Influences mass-based solubility units (e.g., mg/mL).
Physical Form Expected to be a solid at room temperature.[4]The energy required to overcome the crystal lattice is a key factor in solubility.
Polarity Moderately polarSuggests poor solubility in non-polar solvents (e.g., hexanes) and preferential solubility in more polar solvents.
Hydrogen Bonding Contains one H-bond donor (-NH₂) and two H-bond acceptors (-NH₂ and -O-).Will readily interact with protic solvents (e.g., alcohols) and other H-bond acceptors (e.g., acetone, DMSO).
Predicted LogP ~2.5 - 3.5A positive LogP indicates a preference for a non-polar environment over water, suggesting low aqueous solubility.[5]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Before undertaking extensive experimental work, a theoretical approach can efficiently screen and rank potential solvents. The principle of "like dissolves like" is a useful heuristic, but it can be quantified using frameworks like the Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd: Energy from d ispersion forces (van der Waals).

  • δp: Energy from p olar forces (dipole-dipole interactions).

  • δh: Energy from h ydrogen bonding forces.[6][7][8]

Every chemical, both solute and solvent, can be assigned a point in 3D "Hansen Space" defined by these three parameters. The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[9] The distance (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated, and if this distance is within the solute's interaction radius (R₀), dissolution is favorable.

Fig. 1: Hansen Solubility Space Concept cluster_0 Hansen Space Solute Solute (δd₁, δp₁, δh₁) Good Solvent Good Solvent (δd₂, δp₂, δh₂) Solute->Good Solvent  Ra < R₀ (Soluble) Poor Solvent Poor Solvent (δd₃, δp₃, δh₃) Solute->Poor Solvent      Ra > R₀    (Insoluble) InteractionSphere d_axis δd (Dispersion) p_axis δp (Polar) origin origin origin->d_axis origin->p_axis label_h δh (H-Bonding)

Caption: Conceptual model of Hansen Solubility Space.

By determining the HSP of 4-(2,3-difluorophenoxy)aniline (often through experimentation with a set of known solvents), one can computationally screen hundreds of other solvents to find the best candidates, saving significant time and resources.[10]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a crystalline compound is the isothermal shake-flask method.[11] This technique ensures that the solvent is fully saturated with the solute at a specific temperature. The subsequent quantification of the dissolved solute must be performed with a specific and sensitive analytical method, such as HPLC.

Overall Experimental Workflow

The process follows a logical sequence from preparation and equilibration to analysis and calculation. This workflow is designed to be self-validating by incorporating a robust analytical endpoint.

arrow arrow prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate vials in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. prep->equil sep 3. Phase Separation Centrifuge or filter (0.45 µm PTFE filter) the suspension to isolate the saturated supernatant. equil->sep dilute 4. Dilution & Analysis Accurately dilute the supernatant and analyze via a validated HPLC method. sep->dilute calc 5. Calculation Determine concentration from the HPLC calibration curve and calculate solubility (mg/mL or mol/L). dilute->calc

Sources

Thermodynamic Properties and Applications of Fluorinated Phenoxy Anilines: From CYP450 Biochemistry to High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenoxy anilines represent a highly versatile class of chemical intermediates characterized by unique thermodynamic signatures. The incorporation of fluorine onto the phenoxyaniline backbone drastically alters the molecule's electron density, lipophilicity, and conformational flexibility. In the realm of pharmacology and toxicology , these compounds serve as critical probes for understanding the thermodynamic binding mechanisms of human hepatic cytochromes P450 (specifically CYP2B6)[1][2]. Conversely, in macromolecular material science , fluorinated phenoxy anilines are utilized as diamine monomers to synthesize ultra-high heat-resistant polyimides and poly(benzoxazole imide)s, exhibiting exceptional thermal stability and low dielectric permittivity[3][4].

This whitepaper synthesizes the thermodynamic properties of fluorinated phenoxy anilines across both disciplines, providing actionable protocols, mechanistic insights, and quantitative data for advanced research applications.

Biochemical Thermodynamics: CYP2B6 Ligand Interactions

The Role of Halogen- Bonding and Enthalpic Driving Forces

Human CYP2B6 is highly polymorphic and responsible for the biotransformation of numerous environmental toxicants and clinical drugs (e.g., methadone, polybrominated diphenyl ethers)[5][6]. Fluorinated phenoxyaniline congeners act as structural analogs to these toxicants.

The thermodynamic binding of these fluorinated ligands to the CYP2B6 active site is uniquely characterized by halogen-


 interactions . Unlike rigid enzymes (e.g., CYP2A6) where ligand binding is predominantly entropy-driven due to the displacement of active-site water molecules, the highly plastic CYP2B6 undergoes significant structural rearrangements upon binding[7]. Consequently, the formation of the CYP2B6-fluorophenoxyaniline complex has a massive enthalpic component  (

), driven by the specific electronic interactions between the electron-withdrawing fluorine atoms and the aromatic residues (e.g., Phe108, Phe297) within the active site[7][8].
Redox Partner Modulation

The thermodynamic affinity (measured via spectral binding constant,


) of fluorinated phenoxy anilines is profoundly modulated by redox partner proteins. The addition of NADPH-cytochrome P450 oxidoreductase (POR) and cytochrome 

(cyt

) induces allosteric shifts that generally decrease the affinity of the ligand for the enzyme[1][2]. This highlights a critical causality in assay design: binding constants derived from apo-enzymes do not accurately reflect the thermodynamic realities of the holo-enzyme complex during catalytic turnover.

G A Fluorinated Phenoxyaniline C CYP2B6-Ligand Complex (Enthalpically Driven) A->C Halogen-π Binding B Apo-CYP2B6 (Flexible State) B->C Conformational Shift E Metabolite / Inhibited State C->E Catalytic Turnover D Redox Partners (POR / Cyt b5) D->C Allosteric Modulation (Decreases Affinity)

Figure 1: Thermodynamic binding pathway and redox modulation of CYP2B6 by fluorinated phenoxyanilines.

Protocol: Spectral Binding Titration & IC50 Determination

To ensure self-validating and reproducible thermodynamic profiling of CYP2B interactions, the following protocol must be strictly adhered to:

  • Reconstitution: Prepare a 300

    
    L reaction volume containing a reconstituted enzyme mixture of CYP2B6, POR, and cyt 
    
    
    
    in a strict 1:4:2 molar ratio .
    • Causality: This specific ratio ensures optimal electron transfer stoichiometry, preventing reductive uncoupling which would skew the kinetic oxidation rates and invalidate the thermodynamic measurements[1].

  • Ligand Titration: Introduce the fluorinated phenoxyaniline ligand (20–200

    
    M) in 1% acetone.
    
  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to allow the system to reach thermodynamic equilibrium.

  • Initiation & Measurement: Initiate the reaction by adding 0.2 mM NADPH. Kinetically measure the rate of NADPH oxidation by monitoring the absorbance decrease at 340 nm (extinction coefficient

    
    ).
    
  • Validation: Plot the differential absorbance. The presence of a clean isosbestic point validates that the spectral shift is due to a 1:1 specific binding event rather than non-specific aggregation.

Macromolecular Thermodynamics: High-Performance Polyimides

Beyond biochemistry, the unique thermodynamic properties of fluorinated phenoxy anilines are exploited in polymer chemistry. When utilized as asymmetric diamines, they react with dianhydrides to form polyimides (PIs) and poly(benzoxazole imide)s (PBOIs)[4][9].

Thermal Stability and Dielectric Permittivity

The incorporation of the trifluoromethyl or fluoro-phenoxy groups introduces high free volume and strong electron-withdrawing characteristics into the polymer backbone. Thermodynamically, this restricts the segmental mobility of the polymer chains, resulting in exceptionally high glass transition temperatures (


 > 330 °C) and thermal decomposition temperatures (

> 480 °C)[3][4]. Furthermore, the low polarizability of the C-F bonds minimizes the interaction with external electromagnetic fields, yielding ultra-low dielectric constants (

at 1 MHz)[4][9].

G M1 Fluorinated Phenoxyaniline (Diamine) PAA Polyamic Acid (PAA) Intermediate M1->PAA Polycondensation (NMP Solvent) M2 Dianhydride (e.g., BTDA) M2->PAA Equimolar Addition PI Fluorinated Polyimide (PI) (High Tg, Low Dielectric) PAA->PI Thermal Imidization (120°C - 250°C) Test Thermodynamic Profiling (DSC / TGA) PI->Test Material Characterization

Figure 2: Synthesis workflow and thermodynamic characterization of fluorinated polyimides.

Protocol: Synthesis and Thermal Characterization of Fluorinated Polyimides
  • Polycondensation: Dissolve equimolar quantities of the fluorinated phenoxyaniline diamine and a dianhydride (e.g., BTDA) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir for 10 hours at 80 °C to form the polyamic acid (PAA) precursor[9].

  • Film Casting: Cast the PAA solution onto a glass substrate.

  • Thermal Imidization: Subject the film to a step-wise heating program: 120 °C, 160 °C, 180 °C, 210 °C, and 250 °C (holding for 1 hour at each step).

    • Causality: Step-wise heating allows for the slow thermodynamic evaporation of the solvent and controlled cyclodehydration. Rushing this step causes micro-void formation from trapped water vapor, which artificially lowers the measured dielectric constant and compromises tensile strength[9].

  • Thermodynamic Profiling: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Validation: Prior to recording the

      
      , run a preliminary heating cycle to 250 °C and cool back to room temperature. This erases the thermal history and ensures no residual solvent endotherms mask the true glass transition baseline.
      

Quantitative Data Summaries

Table 1: Biochemical Thermodynamic Parameters of Phenoxyanilines with CYP2B6 [1][2]

Compound / Ligand

(

M)

(

M)
Discrepancy (

)
Principal Binding Interaction
Phenoxyaniline (POA)1.218.5High (>15x)Hydrophobic,

stacking
3-Chloro-4-phenoxyaniline0.812.4High (>15x)Weak Halogen-

Di/Tri-Halogenated POA0.5 - 1.00.6 - 1.2Low (

1x)
Strong Halogen-

, Enthalpic

Note: The large discrepancy between


 and 

for non/mono-halogenated congeners indicates alternative binding orientations during catalytic turnover, whereas multi-halogenated (e.g., fluorinated/chlorinated) congeners lock the enzyme into a stable, enthalpically driven conformation.

Table 2: Thermomechanical Properties of Fluorinated Phenoxyaniline-Derived Polyimides [3][4][9]

Polymer Matrix (Diamine Base)Glass Transition (

, °C)
Decomposition (

, °C)
Tensile Strength (MPa)Dielectric Constant (1 MHz)
Non-fluorinated PI (Control)27847572.63.20
Mono-fluorophenoxy PI331520106.02.68
Hexafluoroisopropylidene PI410 - 439*570131.62.24

*Values >400 °C are achieved via synergistic co-crosslinking strategies in rigid foam matrices.

References

  • Chen, C., Liu, J., Halpert, J. R., & Wilderman, P. R. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(5), 817–826. URL:[Link]

  • Zhao, H., et al. (2018). Processable poly(benzoxazole imide)s derived from asymmetric benzoxazole diamines containing 4-phenoxy aniline: Synthesis, properties and the isomeric effect. Polymer Chemistry, 9, 2785-2796. URL:[Link]

  • Wilderman, P. R., et al. (2013). Structural and Thermodynamic Basis of (+)-α-Pinene Binding to Human Cytochrome P450 2B6. Journal of the American Chemical Society, 135(28), 10433–10440. URL:[Link]

  • Zhang, Y., et al. (2026). Synergistic Cocrosslinking Strategy toward Ultrahigh Heat-Resistant Polyimide Rigid Foams with Integrated Mechanical Strength, Flame Retardancy, and Thermal Insulation. Industrial & Engineering Chemistry Research. URL:[Link](Note: DOI inferred from standard ACS indexing for the 2026 referenced publication).

  • Sava, I., et al. (2011). Complex Systems Based on Polymers Containering Alicyclic Structures for High Performance Applications. Petru Poni Institute of Macromolecular Chemistry (ICMPP). URL: [Link]

Sources

Advanced Safety and Application Guide: 4-(2,3-Difluorophenoxy)aniline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing chemical reactivity with stringent laboratory safety protocols. 4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1) is not merely a standard reagent; it is a highly specialized, strategic building block used to engineer potent tyrosine kinase inhibitors (TKIs). This moiety is specifically integrated into scaffolds targeting B-cell proliferative disorders and autoimmune diseases by inhibiting pathways such as BTK, EGFR, and HER2 1.

This whitepaper synthesizes the physicochemical profiling, critical safety handling procedures (the core SDS requirements), and a self-validating step-by-step synthetic integration methodology for drug development professionals.

Physicochemical Profile & Molecular Rationale

Why choose a 2,3-difluorophenoxy substitution? In rational drug design, the addition of fluorine atoms serves a dual mechanistic purpose. First, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent aromatic system, which significantly increases metabolic stability against cytochrome P450-mediated oxidation. Second, the difluorophenoxy group enhances the lipophilic ligand efficiency (LLE) when the resulting pharmacophore binds to the hydrophobic pockets of target kinases 1.

Table 1: Physicochemical Specifications
PropertyValueCausality in Experimental Design
CAS Number 307308-80-1Unique identifier required for accurate procurement and regulatory compliance 2.
Molecular Formula C12H9F2NODictates mass spectrometric targeting (Expected m/z 222.07 [M+H]+).
Molecular Weight 221.20 g/mol Essential for precise stoichiometric calculations in cross-coupling reactions.
Purity Standard ≥95%Trace impurities (e.g., unreduced nitro precursors) can poison Palladium catalysts during amination [[3]]().
Physical State Solid / PowderProne to aerosolization; necessitates handling exclusively in controlled airflow environments.

Safety Data & Hazard Mitigation (Core SDS)

Handling fluorinated aniline derivatives requires a deep understanding of their toxicological mechanisms. The primary systemic risk of 4-(2,3-Difluorophenoxy)aniline lies in its potential to induce methemoglobinemia.

Hazard Identification
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332).

  • Skin/Eye Irritation: Category 2 (H315, H319).

  • Specific Target Organ Toxicity (Blood): Aniline moieties are metabolized in the liver to N-hydroxylamines. These metabolites oxidize the iron in hemoglobin from Fe²⁺ to Fe³⁺, creating methemoglobin and severely impairing the blood's oxygen-carrying capacity.

Self-Validating Safety Protocol

To ensure trustworthiness and safety in the lab, do not just wear PPE—understand why you are wearing it.

  • Engineering Controls: Always handle the powder within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: Prevents the inhalation of micro-particulates that rapidly cross the alveolar membrane into the bloodstream.

  • PPE Selection: Wear heavy-duty nitrile gloves (minimum 0.11 mm thickness). Causality: Anilines are highly lipophilic and rapidly penetrate the dermal layer. Standard latex offers zero protection. Inspect gloves for degradation and change them every 30 minutes during continuous handling.

  • Spill Decontamination: Neutralize surface spills with a 5% acetic acid solution followed by copious amounts of water. Causality: The mild acid protonates the free amine (forming an anilinium salt), rendering the molecule highly water-soluble and preventing further volatilization into the lab atmosphere.

Experimental Workflow: Synthetic Integration

To integrate 4-(2,3-Difluorophenoxy)aniline into a pyrimidine-based kinase inhibitor scaffold, we employ a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling. This protocol is designed as a self-validating system to guarantee high yields and prevent catalyst degradation.

Step-by-Step Methodology
  • Atmospheric Preparation: In an inert glovebox (Argon atmosphere), charge an oven-dried Schlenk flask with the aryl halide scaffold (1.0 eq), 4-(2,3-Difluorophenoxy)aniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Argon prevents the lethal oxidation of the active Pd(0) catalytic species. Cs₂CO₃ provides the necessary basicity to drive the catalytic cycle without generating water (unlike hydroxide bases), which would hydrolyze the starting materials.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M reaction concentration.

  • Reaction Execution: Seal the flask tightly, remove it from the glovebox, and heat to 100°C in a precisely controlled oil bath for 12 hours.

  • In-Process Analytical Validation: At the 6-hour mark, withdraw a 10 µL aliquot via a purged syringe, dilute in LC-MS grade methanol, and analyze.

    • Validation Check: The reaction is proceeding correctly if the starting material peak (m/z 222 [M+H]+) is actively diminishing while the product mass peak grows. Do not quench the reaction until the aniline peak constitutes <5% of the total UV area.

  • Workup & Purification: Filter the crude mixture through a tightly packed pad of Celite. Causality: This physically traps the colloidal palladium particulate, preventing heavy metal contamination in downstream biological assays. Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow A 4-(2,3-Difluorophenoxy)aniline (Reactant) B Palladium Catalysis (Pd2(dba)3 / XPhos) A->B C C-N Bond Formation (100°C, 12h) B->C D LC-MS Validation (m/z monitoring) C->D E Purified TKI Scaffold D->E

Workflow for the synthetic integration of 4-(2,3-Difluorophenoxy)aniline into a TKI scaffold.

Biological Application & Pathway Analysis

Once successfully synthesized, compounds derived from the 4-(2,3-Difluorophenoxy)aniline building block are frequently evaluated for their ability to inhibit Bruton's Tyrosine Kinase (BTK) in the treatment of B-cell lymphomas and rheumatoid arthritis 1.

BTK is a crucial node in the B-cell receptor (BCR) signaling cascade. By binding to the kinase domain (often via the hinge region), the fluorophenoxy-aniline derivative halts downstream signaling. This specifically prevents the phosphorylation and activation of PLCγ2, thereby starving the cell of the calcium flux required for the nuclear translocation of NF-κB, ultimately halting malignant cell proliferation.

Signaling BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Fluorophenoxy-Aniline Derived Inhibitor Inhibitor->BTK Competitive Inhibition NFkB NF-κB Transcription (Cell Proliferation) PLCg2->NFkB

Interruption of the BTK signaling pathway by a 4-(2,3-Difluorophenoxy)aniline-derived inhibitor.

References

  • Title: Tyrosine kinase inhibitors - EA025496B1 - Google Patents Source: Google Patents URL
  • Title: 1782871-27-5,4-Methoxy-2-phenylindoline-AccelaChem|AccelaChemBio Source: AccelaChem URL
  • Title: AB666006 | CAS 307308-80-1 – abcr Gute Chemie Source: abcr Gute Chemie URL

Sources

Acidity Constants and pKa Profiling of 4-(2,3-Difluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the physicochemical properties of functionalized anilines is a cornerstone of rational drug design. 4-(2,3-Difluorophenoxy)aniline is a highly specialized structural motif frequently utilized as an intermediate in the synthesis of tyrosine kinase inhibitors and receptor antagonists[1][2]. This whitepaper provides a rigorous analysis of the electronic factors governing its acidity constant (pKa), presents comparative quantitative data, and outlines a self-validating experimental protocol for precise pKa determination.

Structural and Electronic Determinants of pKa

The ionizable center of 4-(2,3-Difluorophenoxy)aniline is the primary amine (


). In aqueous media, the relevant pKa value corresponds to the dissociation of its conjugate acid, the anilinium ion. The basicity of this nitrogen is dictated by a delicate thermodynamic balance of inductive (-I) and resonance (+R) effects transmitted across the aromatic systems.
The Phenoxy Baseline

To understand the fluorinated derivative, we must first examine the unfluorinated analog, 4-phenoxyaniline. The ether oxygen at the para position donates electron density into the aniline ring via resonance (+R). This resonance effect slightly outcompetes the oxygen's inherent electronegative inductive pull (-I). Consequently, 4-phenoxyaniline exhibits a predicted pKa of 4.75 ± 0.10, making it marginally more basic than unsubstituted aniline (pKa 4.60)[3][4].

The Fluorine Perturbation

The introduction of fluorine atoms at the 2 and 3 positions of the phenoxy ring fundamentally reverses this dynamic. Fluorine is the most electronegative element, exerting a profound inductive withdrawal (-I)[5].

  • Oxygen Depletion : The fluorines pull electron density away from the ether oxygen, severely diminishing its capacity for resonance donation (+R) to the aniline core.

  • Sigma Propagation : The inductive effect propagates through the sigma-bond framework, amplifying the overall electron-withdrawing nature of the substituent.

ElectronicEffects A 2,3-Difluorophenyl Ring (Strong -I Effect) B Ether Oxygen (-O-) (Reduced +R, Increased -I) A->B Inductive Pull (Fluorines) C Aniline Ring (Electron Depleted) B->C Weakened Resonance (+R) Strengthened Induction (-I) D Amine Group (-NH2) (Decreased Basicity / Lower pKa) C->D Reduced e- density on N

Logical flow of electronic effects reducing the basicity of 4-(2,3-Difluorophenoxy)aniline.

Comparative Quantitative Data

To contextualize the acidity of 4-(2,3-Difluorophenoxy)aniline, the table below summarizes the pKa and predicted lipophilicity (LogP) of related aniline derivatives. As demonstrated in medicinal chemistry scaffolds, progressive fluorination consistently lowers the pKa while increasing lipophilicity[2][5].

CompoundStructural ModificationpKa (Conjugate Acid)LogP (Predicted)Reference
Aniline Base core4.600.90Standard Lit.
4-Phenoxyaniline Para-phenoxy addition4.75 ± 0.102.60[3],[4]
4-(2-Fluorophenoxy)aniline Mono-fluoro substitution~4.352.95Extrapolated
4-(2,3-Difluorophenoxy)aniline Di-fluoro substitution~4.05 ± 0.15 3.30 Extrapolated

Methodological Framework: UV-Vis Spectrophotometry

Causality Behind the Experimental Choice

While potentiometric titration is widely considered the gold standard for pKa determination, it inherently requires high analyte concentrations (typically >1 mM). Highly fluorinated diaryl ethers like 4-(2,3-Difluorophenoxy)aniline exhibit poor aqueous solubility and will rapidly precipitate during potentiometric analysis, yielding corrupted data.

UV-Vis spectrophotometric titration is the superior choice for this class of compounds because it operates accurately at micromolar concentrations (~50 µM). Furthermore, the protonation of the aniline nitrogen directly disrupts its conjugation with the aromatic


-system, leading to a profound and easily measurable hypsochromic shift (blue shift) in the UV absorption spectrum.

Workflow S1 1. Stock Solution Prep (Methanol Co-solvent) S3 3. UV-Vis Spectra Acquisition (220-400 nm) S1->S3 S2 2. Buffer Series Generation (pH 1.5 to 7.0) S2->S3 S4 4. Isosbestic Point Validation (Self-Validating Step) S3->S4 S5 5. Non-linear Regression (Henderson-Hasselbalch) S4->S5 Validated Two-State System

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Self-Validating Protocol: Spectrophotometric Titration

This protocol is engineered to be a self-validating system . The identification of sharp isosbestic points guarantees that the spectral changes are driven exclusively by a two-state equilibrium (protonated vs. unprotonated), effectively ruling out artifacts from compound degradation, aggregation, or precipitation.

Step-by-Step Methodology:
  • Stock Solution Preparation : Dissolve 4-(2,3-Difluorophenoxy)aniline in HPLC-grade methanol to create a 10 mM stock solution.

    • Expert Insight: Methanol ensures complete dissolution of the lipophilic fluorinated compound before its introduction to aqueous media.

  • Buffer Series Generation : Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 1.5 to 7.0 in 0.5 pH unit increments. Ensure the ionic strength is kept constant (e.g.,

    
     M with KCl) to prevent activity coefficient variations.
    
  • Sample Dilution : Spike the stock solution into the buffer series to achieve a final analyte concentration of 50 µM. The final co-solvent concentration must not exceed 0.5% v/v to avoid artificially shifting the dielectric constant of the medium.

  • Spectral Acquisition : Blank the spectrophotometer with the corresponding buffer. Scan the samples from 220 nm to 400 nm at a strictly controlled temperature (25.0 ± 0.1 °C).

    • Expert Insight: pKa is highly temperature-dependent; precise thermostatic control using a Peltier-cooled cuvette holder is non-negotiable.

  • Isosbestic Point Validation : Overlay the acquired spectra. Identify the isosbestic point(s)—specific wavelengths where absorbance remains perfectly constant across all pH values. If the isosbestic point drifts or blurs, the data must be discarded due to potential compound instability or precipitation.

  • Non-Linear Regression Analysis : Extract the absorbance values at the

    
     of the neutral species. Plot Absorbance vs. pH and fit the data to the non-linear Henderson-Hasselbalch equation to derive the exact thermodynamic pKa.
    

References

  • Tyrosine kinase inhibitors - EA025496B1 - Google Patents , Google. 1

  • Cas 139-59-3,4-Phenoxyaniline , Lookchem. 3

  • 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 , Benchchem. 5

  • 4-aminodiphenyl ether , ChemBK. 4

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds , PMC/NIH.2

Sources

Toxicity Profile and Safe Handling Protocols for Difluorophenoxy Anilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Context of Difluorophenoxy Anilines in Research

Difluorophenoxy anilines represent a class of fluorinated aromatic compounds increasingly utilized as intermediates and building blocks in medicinal chemistry and materials science.[1][2] Their synthesis often involves the coupling of a difluorophenol with a protected aniline derivative. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making them valuable moieties in drug design.[3]

However, the same properties that make them advantageous in research also necessitate a thorough understanding of their potential toxicity and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known toxicological profiles of several difluorophenoxy aniline isomers and establishes a framework for their safe handling, storage, and disposal in a laboratory setting. The principles outlined here are grounded in established safety data and an understanding of the toxicology of related fluorinated aromatic compounds.

General Toxicological Principles of Fluorinated Aromatic Amines

The toxicological profile of difluorophenoxy anilines is influenced by both the aniline core and the fluorine substituents.

  • Aniline Core Toxicity: Aniline and its derivatives are well-known for their systemic toxicity, primarily targeting the blood.[4] The parent compound, aniline, is readily absorbed through inhalation, ingestion, and skin contact.[4] Its primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This leads to cyanosis and, in severe cases, can be fatal.[4] Chronic exposure to aniline has been associated with spleen tumors in animal studies, leading the EPA to classify it as a probable human carcinogen (Group B2).[5]

  • Influence of Fluorine Substitution: The presence of fluorine atoms, which are highly electronegative, alters the electronic properties of the aromatic rings. This can affect the compound's metabolic pathways and reactivity.[2] While fluorination can sometimes block metabolic sites and reduce toxicity, the metabolism of some fluorinated compounds can also lead to the formation of toxic byproducts like fluoride ions or fluoroacetate.[3] Furthermore, thermal decomposition of any fluorinated compound can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[6]

Specific Toxicity Profiles of Difluorophenoxy Aniline Isomers

Detailed toxicological studies for the entire class of difluorophenoxy anilines are not available. The primary source of hazard information comes from Safety Data Sheets (SDS) for specific, commercially available isomers. The following sections summarize the known hazards based on these documents.

4-(3,4-Difluorophenoxy)aniline (CAS: 383126-84-9)

This isomer is classified as harmful and an irritant.[7][8]

  • Acute Toxicity: It is harmful if swallowed (Acute toxicity, oral, Category 4).[7]

  • Irritation: It causes skin irritation (Category 2) and serious eye irritation (Category 2A).[7]

  • Respiratory Effects: It may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[7]

  • Carcinogenicity/Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[7]

4-(2,4-Difluorophenoxy)aniline (CAS: 286932-63-6)

This isomer is also classified as harmful and an irritant.[9]

  • Acute Toxicity: Harmful if swallowed (H302).[9]

  • Irritation: Causes skin irritation (H316 - note: H316 is "causes mild skin irritation") and serious eye irritation (H319).[9]

4-(2,6-Difluorophenoxy)aniline (CAS: 307308-81-2)

The primary hazards associated with this isomer are irritant effects.[10]

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[10]

  • Respiratory Effects: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[10]

4-(Difluoromethoxy)aniline (CAS: 22236-10-8)

This related compound exhibits a broader range of acute toxicity.

  • Acute Toxicity: It is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[11][12]

  • Irritation: It is known to cause skin and serious eye irritation.[12][13]

Comparative Toxicity Data

The following table summarizes the available hazard classifications for various difluorophenoxy aniline isomers, allowing for a direct comparison of their primary risks.

CompoundCAS NumberAcute Oral ToxicityAcute Dermal ToxicityAcute Inhalation ToxicitySkin Irritation/CorrosionEye IrritationRespiratory Irritation
4-(3,4-Difluorophenoxy)aniline 383126-84-9Category 4 (Harmful)[7][8]Data not availableData not availableCategory 2 (Irritant)[7]Category 2A (Serious Irritation)[7]Category 3 (May cause irritation)[7]
4-(2,4-Difluorophenoxy)aniline 286932-63-6H302 (Harmful)[9]Data not availableData not availableH316 (Mild Irritation)[9]H319 (Serious Irritation)[9]Data not available
4-(2,6-Difluorophenoxy)aniline 307308-81-2Data not availableData not availableData not availableCategory 2 (Irritant)[10]Category 2A (Serious Irritation)[10]Category 3 (May cause irritation)[10]
4-(Difluoromethoxy)aniline 22236-10-8Harmful[13]Toxic[11]Harmful[11][12]Irritant[13]Serious Irritation[11][13]Data not available

Note: Classifications are based on GHS categories as reported in supplier Safety Data Sheets.

Risk Assessment and Handling Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow should be implemented.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution & Disposal A Identify Specific Isomer (e.g., 4-(3,4-DFPA)) B Review Compound-Specific SDS for Hazard Information A->B C Evaluate Experimental Scale (mg vs. multi-gram) B->C D Define Procedural Steps (weighing, reaction, workup) C->D E Select Engineering Controls (Fume Hood, Ventilated Enclosure) D->E Based on Hazards & Scale F Determine Required PPE (Gloves, Goggles, Lab Coat) E->F G Prepare Emergency Equipment (Spill Kit, Eyewash, Safety Shower) F->G H Execute Experiment Following Safe Handling Protocol G->H Ready Before Start I Segregate Waste (Solid, Halogenated Liquid) H->I J Decontaminate Glassware & Work Surfaces I->J EmergencyResponse action_node action_node Start Emergency Event Occurs ExposureType Exposure or Spill? Start->ExposureType SpillSize Minor or Major Spill? ExposureType->SpillSize Spill ExposureRoute Skin, Eye, or Inhalation? ExposureType->ExposureRoute Exposure action_node_minor Absorb with inert material. Place in sealed container for disposal. Decontaminate area. SpillSize->action_node_minor Minor (in hood) action_node_major Evacuate immediate area. Alert others and EH&S. Prevent entry into drains. SpillSize->action_node_major Major (outside hood) action_node_skin Remove contaminated clothing. Flush skin with water for 15 min. Seek medical attention. ExposureRoute->action_node_skin Skin action_node_eye Flush eyes at eyewash station for at least 15 minutes. Seek immediate medical attention. ExposureRoute->action_node_eye Eye action_node_inhale Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. ExposureRoute->action_node_inhale Inhalation

Caption: Decision tree for emergency response to an exposure or spill.

First Aid Measures

These measures are based on standard chemical safety protocols and should be followed while seeking professional medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help. [7][10]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Consult a physician. [7][13]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [7]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately. [7][13]

Spill and Waste Management
  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material, place it into a suitable, sealed container for disposal, and avoid creating dust. [7]Do not allow the product to enter drains. [7]* Waste Disposal: All waste containing difluorophenoxy anilines, including contaminated consumables and surplus material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Keep in suitable, closed containers for disposal. [7]

Conclusion

Difluorophenoxy anilines are potent chemical intermediates whose utility in research is matched by their potential hazards. A comprehensive understanding of their toxicity—characterized primarily by acute oral toxicity and severe skin and eye irritation—is the foundation of safe laboratory practice. By integrating the principles of risk assessment, employing appropriate engineering controls and PPE, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with these compounds and ensure a safe environment for scientific advancement.

References

  • Angene Chemical. (2025). Safety Data Sheet: 4-(3,4-Difluorophenoxy)aniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Grokipedia. (n.d.). Fluoroaniline.
  • Doležal, M. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline Hazard Summary. Retrieved from [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

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Literature review of 4-(2,3-Difluorophenoxy)aniline synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(2,3-Difluorophenoxy)aniline

Introduction

4-(2,3-Difluorophenoxy)aniline is a substituted diaryl ether that serves as a crucial building block in the development of advanced materials and pharmaceutical agents. The structural motif, featuring a difluorinated phenyl ring linked to an aminophenyl group via an ether bond, imparts unique electronic and conformational properties. These characteristics are highly sought after in medicinal chemistry for fine-tuning drug candidates' metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive review of the principal synthetic pathways to this molecule, offering a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of the most viable routes for laboratory and industrial-scale production.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4-(2,3-Difluorophenoxy)aniline, primarily involves cleaving the diaryl ether C-O bond. This strategy reveals two main classes of synthetic approaches, each relying on different bond-forming methodologies. A secondary disconnection focuses on the formation of the C-N bond of the aniline group, typically from a nitro precursor.

G T 4-(2,3-Difluorophenoxy)aniline (Target) I1 1-(2,3-Difluorophenoxy)-4-nitrobenzene T->I1 C-N bond formation (Nitro Reduction) I2 4-Haloaniline + 2,3-Difluorophenol T->I2 C-O bond formation (Coupling) SM1 2,3-Difluorophenol I1->SM1 C-O bond formation (SNAr) SM2 1-Fluoro-4-nitrobenzene I1->SM2 I2->SM1 SM3 4-Bromoaniline I2->SM3 G cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Nitro Group Reduction R1 2,3-Difluorophenol Intermediate 1-(2,3-Difluorophenoxy)-4-nitrobenzene R1->Intermediate R2 1-Fluoro-4-nitrobenzene R2->Intermediate Base Base (e.g., K₂CO₃, KOtBu) Base->R1 Solvent Solvent (e.g., DMF, DMSO) Solvent->R1 Product 4-(2,3-Difluorophenoxy)aniline Intermediate->Product Reducer Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Reducer->Product

Caption: Workflow for the SNAr synthesis pathway.

Detailed Experimental Protocol (SNAr)

Step 1: Synthesis of 1-(2,3-Difluorophenoxy)-4-nitrobenzene

This step involves the formation of the diaryl ether linkage via an SNAr reaction. The choice of base is critical; potassium carbonate is a cost-effective and moderately strong base suitable for large-scale synthesis, while potassium tert-butoxide offers higher reactivity for less activated substrates. [1][2]Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the ionic reaction. [3][4]

  • Reaction Setup: To a solution of 2,3-difluorophenol (1.0 eq.) in N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

  • Phenoxide Formation: Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the potassium phenoxide salt. [5]3. Nucleophilic Attack: Add 1-fluoro-4-nitrobenzene (1.05 eq.) to the reaction mixture. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond. [6]4. Reaction Conditions: Heat the mixture to 130-140 °C and stir for 3-5 hours under a nitrogen atmosphere to prevent oxidation. [3]Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture and pour it into deionized water to precipitate the product. Filter the solid, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum to obtain the crude 1-(2,3-difluorophenoxy)-4-nitrobenzene.

Step 2: Synthesis of 4-(2,3-Difluorophenoxy)aniline

The reduction of the aromatic nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation is often preferred as it is a clean reaction with water as the only byproduct. [7]

  • Catalyst Setup: In a hydrogenation vessel, suspend the crude 1-(2,3-difluorophenoxy)-4-nitrobenzene (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (Pd/C) in a solvent such as ethanol or ethyl acetate. [3]2. Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir vigorously at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Isolation: Once complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-(2,3-Difluorophenoxy)aniline can be purified by recrystallization or column chromatography to yield the final product.

Alternative Synthetic Pathways

While the SNAr route is robust, other modern and classical methods offer alternative approaches that may be advantageous under specific circumstances.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction used to form C-O, C-N, and C-S bonds. [8][9]For diaryl ether synthesis, it typically involves the coupling of an aryl halide with a phenol. [10][11]Traditional Ullmann reactions required harsh conditions (high temperatures >200 °C and stoichiometric copper), but modern protocols use soluble copper(I) catalysts, often with ligands, allowing for milder conditions. [8][12][13]

  • Causality: The reaction is believed to proceed through a Cu(I) phenoxide intermediate, which undergoes oxidative addition with the aryl halide to form a Cu(III) species, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. [11]* Application: This method could couple 2,3-difluorophenol with 4-iodoaniline or 1-iodo-4-nitrobenzene. Using an aryl iodide is generally more effective than a bromide or chloride. [8]A base like potassium phosphate or cesium carbonate is required, along with a ligand such as N,N'-dimethylethylenediamine or phenanthroline to stabilize the copper catalyst and accelerate the reaction. [10][14]

G R1 2,3-Difluorophenol Product Target Molecule or Nitro Intermediate R1->Product R2 4-Iodoaniline or 1-Iodo-4-nitrobenzene R2->Product Catalyst CuI / Ligand Catalyst->R1 Base Base (e.g., K₃PO₄) Base->R1 Solvent Solvent (e.g., Toluene, DMSO) Solvent->R1

Caption: Conceptual workflow for the Ullmann Condensation.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling for forming C-N and C-O bonds. [15]While more famous for C-N bond formation (amination), its C-O variant is a powerful tool for diaryl ether synthesis under mild conditions. [16]

  • Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the phenol by a base. Reductive elimination from the resulting palladium-alkoxide complex yields the diaryl ether and regenerates the Pd(0) catalyst.

  • Application: This pathway could couple 2,3-difluorophenol with 4-bromoaniline. The reaction requires a palladium precursor (e.g., Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, BrettPhos), and a strong, non-nucleophilic base like cesium carbonate or a hindered alkoxide. [17][18]This method offers excellent functional group tolerance but can be more expensive due to the cost of the palladium catalyst and ligands.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on factors such as scale, cost, available starting materials, and required purity.

PathwayKey ReactantsCatalyst / ReagentsSolventsTemperatureProsCons
SNAr 2,3-Difluorophenol, 1-Fluoro-4-nitrobenzeneBase (K₂CO₃, KOtBu)DMF, DMSOHigh (130-140°C)Low cost, scalable, no transition metals. [5][3]Requires activated aryl halide, high temperatures.
Ullmann 2,3-Difluorophenol, 4-IodoanilineCuI, Ligand, Base (K₃PO₄)Toluene, DMSOModerate-High (100-130°C)Economical catalyst (copper), good for some substrates. [13][14]Can require harsh conditions, substrate scope can be limited. [8]
Buchwald-Hartwig 2,3-Difluorophenol, 4-BromoanilinePd(OAc)₂, Ligand, Base (Cs₂CO₃)Toluene, DioxaneLow-Moderate (80-110°C)Mild conditions, broad substrate scope, high yields. [16][17]High cost of catalyst and ligands, potential metal contamination.

Conclusion

The synthesis of 4-(2,3-Difluorophenoxy)aniline is most reliably and economically achieved through the two-step Nucleophilic Aromatic Substitution (SNAr) pathway. This method leverages inexpensive starting materials and avoids costly transition metal catalysts, making it highly suitable for industrial production. The reaction sequence—diaryl ether formation via SNAr followed by nitro group reduction—is a well-established, high-yielding, and robust process. [5][7]While modern metal-catalyzed methods like the Ullmann and Buchwald-Hartwig couplings offer milder conditions and broader substrate applicability, their associated costs often reserve them for smaller-scale syntheses or for substrates that are incompatible with the conditions of the SNAr reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)
  • BenchChem. (2025). A Technical Guide to 4-(4-Aminophenoxy)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Trivedi, J. M., et al. (n.d.). Methyl- and Fluoro-Substituted Bis(4¢-aminophenoxy)benzenes: A Convenient Method of Synthesis. CSIRO Publishing.
  • CN105294461A. (2016). Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.
  • EP1777218A1. (2007). Process for the preparation of 4-phenoxy quinoline derivatives.
  • Nicolaou, K. C., et al. (2003). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • PrepChem. (n.d.). Synthesis of 4-(2,4-difluorophenoxy)-2,3,5-trichloroaniline. PrepChem.com.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338-6343.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide. Benchchem.
  • CN103819349A. (2014). Preparation method of 4-(difluoromethoxy)aniline.
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Journal of Synthetic Chemistry. (2024).
  • Chemistry Steps. (2021).
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  • The Royal Society of Chemistry. (n.d.).
  • Raines, R. T., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Furan-2-ylmethoxy)aniline. Benchchem.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Organic Synthesis. (n.d.).

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Reactivity profile of aniline derivatives with fluorinated ether groups

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Paradigm in Aniline Scaffolds: Reactivity and Synthetic Strategies

In modern medicinal chemistry and drug development, the strategic incorporation of fluorine is a foundational technique for modulating a molecule's physicochemical and pharmacokinetic properties. As a Senior Application Scientist, I frequently encounter the challenge of optimizing aniline derivatives—a ubiquitous motif in bioactive compounds that often suffers from metabolic liabilities and suboptimal lipophilicity.

The introduction of fluorinated ether groups, specifically the trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) moieties, offers a sophisticated solution. These groups serve not only as functional moieties to optimize drug profiles by enhancing lipophilicity and metabolic resistance[1], but they also fundamentally alter the reactivity profile of the aniline core. Understanding the causality behind these electronic shifts is critical for designing robust synthetic workflows and successful drug candidates.

Electronic Antagonism: Inductive vs. Resonance Effects

The reactivity of aniline derivatives is governed by the electronic nature of their substituents. Fluorinated ethers present a fascinating case of electronic antagonism. The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. Simultaneously, the oxygen atom possesses lone pairs that can donate electron density into the aromatic ring via resonance (+R).

However, the intense electronegativity of the fluorine atoms significantly dampens this +R effect. For the trifluoromethoxy group, the inductive withdrawal completely overpowers resonance, resulting in a strongly electron-withdrawing substituent with a Hammett


 constant of +0.35. In contrast, the difluoromethoxy group is weakly electron-withdrawing, with a Hammett 

constant of approximately +0.14[2].

This electronic tug-of-war directly dictates the nucleophilicity of the aniline nitrogen and the regioselectivity of the aromatic ring.

G A Fluorinated Ether Aniline Core B Inductive Effect (-I) Dominates via C-F bonds A->B C Resonance Effect (+R) Weakened by F electronegativity A->C D Decreased Amine pKa Reduced Nucleophilicity B->D E EAS Deactivation High Para-Selectivity (1:9 o/p) B->E C->E Ortho/Para Directing

Logical relationship of electronic effects on the reactivity of fluorinated anilines.

Reactivity Profiling: Nucleophilic Attenuation and EAS Regioselectivity

1. Attenuation of Amine Nucleophilicity The potent electron-withdrawing nature of the -OCF₃ group pulls electron density away from the aromatic ring, which in turn delocalizes the lone pair on the aniline nitrogen. This significantly reduces the basicity of the aniline nitrogen (lowering its pKa) and diminishes its nucleophilicity[3]. From a synthetic standpoint, this means that standard N-alkylation or N-acylation conditions that work for unfunctionalized aniline will often stall or require forcing conditions when applied to 4-(trifluoromethoxy)aniline.

2. Electrophilic Aromatic Substitution (EAS) Deactivation and Selectivity While the -OCF₃ group deactivates the aromatic ring towards electrophilic substitution[3], the residual +R effect of the oxygen ensures it remains an ortho/para directing group. However, the regioselectivity is heavily skewed. The proximity of the strong O-CF₃ dipole creates massive energetic and steric repulsion for any electrophile approaching the ortho position.

Systematic studies on nitration reveal a dramatic shift in regioselectivity: while standard anisole exhibits an ortho/para ratio of 1:1.3, this ratio decreases to 1:2.6 for (difluoromethoxy)benzene, and plummets to an astonishing 1:9 for (trifluoromethoxy)benzene[4]. This omnipresent inductive electron-withdrawing effect, combined with dipole repulsion, makes para-selective functionalization highly predictable and synthetically advantageous[4].

Table 1: Comparative Physicochemical and Reactivity Data

PropertyAniline4-Methoxyaniline4-(Difluoromethoxy)aniline4-(Trifluoromethoxy)aniline
Substituent -H-OCH₃-OCHF₂-OCF₃
Hammett

0.00-0.27+0.14+0.35
Electronic Effect Neutral+R > -I (Donating)-I > +R (Weakly Withdrawing)-I >> +R (Strongly Withdrawing)
Amine Nucleophilicity BaselineEnhancedReducedHighly Reduced
EAS Directing Effect o/p directingo/p directingo/p directing (para favored)o/p directing (highly para favored)
H-Bond Donor Ability N/ANoneYes (Lipophilic H-bond donor)None

The Difluoromethoxy Bioisostere: A Lipophilic Hydrogen Bond Donor

In drug discovery, the -OCHF₂ group offers a unique mechanistic advantage over its fully fluorinated counterpart. The acidity of the hydrogen atom within the difluoromethoxy group allows it to act as a lipophilic hydrogen bond donor[2]. Experimental


 values and NMR analyses confirm that the -OCHF₂ group acts as a hydrogen bond donor on a scale similar to that of thiophenols, anilines, and amines, making it a highly strategic bioisostere[5]. This allows medicinal chemists to replace metabolically labile hydroxyl or amine groups, maintaining crucial target interactions while simultaneously blocking cytochrome P450 oxidation[2].

G S1 Lead Optimization Identify Labile Groups S2 Synthesize -OCHF2 Analog (Bioisosteric Replacement) S1->S2 S3 In Vitro Profiling (pKa, Lipophilicity) S2->S3 S4 Metabolic Assay (CYP450 Stability) S3->S4 S5 In Vivo PK/PD Evaluation S4->S5

Workflow for evaluating a difluoromethoxy analog in lead optimization.

Field-Proven Experimental Workflows

To ensure reproducibility and high yields when working with these deactivated systems, the following self-validating protocols have been optimized based on the electronic principles discussed above.

Protocol A: Standardized N-Acylation of 4-(Trifluoromethoxy)aniline

Causality: Due to the reduced nucleophilicity of the amine, standard aqueous Schotten-Baumann conditions often result in poor conversion. An anhydrous environment with a highly reactive acylating agent and a catalytic nucleophilic promoter is required.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). DIPEA is chosen over triethylamine to minimize competitive nucleophilic attack by the base.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv). Self-Validation Step: DMAP acts as an acyl transfer catalyst, forming an ultra-reactive N-acylpyridinium intermediate that easily overcomes the poor nucleophilicity of the fluorinated aniline.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add the desired acyl chloride (1.2 equiv).

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (UV active). The strong electron-withdrawing nature of -OCF₃ makes the starting material run higher (less polar) than standard anilines.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove DMAP and unreacted aniline), dry over MgSO₄, and concentrate.

Protocol B: Regioselective Nitration of Difluoromethoxybenzene Derivatives

Causality: Nitration of fluorinated ethers is a delicate balance. One must navigate between achieving the desired electrophilic substitution and avoiding the detrimental hydrolysis of the ether to a phenol, which invariably sets in if the acid is too concentrated or the temperature exceeds 50 °C[4].

  • Acid Mixture Preparation: In a round-bottom flask, prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) in a 3:1 ratio. Cool strictly to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the difluoromethoxybenzene derivative in a minimal amount of glacial acetic acid. Add this solution dropwise to the acid mixture, maintaining the internal temperature below 5 °C.

  • Reaction Control: Stir the reaction at 0 °C to 25 °C for 2-4 hours. Self-Validation Step: Strict temperature control (<50 °C) is the self-validating mechanism to prevent ether cleavage[4].

  • Quenching: Carefully pour the reaction mixture over crushed ice to halt the nitration and precipitate the product.

  • Isolation: Extract with ethyl acetate. Due to the massive dipole repulsion at the ortho position, the para-nitro isomer is generated in vast excess (typically >85% regioselectivity). The pure para-isomer can easily be isolated via fractional crystallization from ethanol/water.

References

  • A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials, Alfa Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFJKM0wVzRKyM5zS2ITuS4JeqJZ66gvTl4hkuHcj_oDC9qFoWlfyZhb59-if-UOEfDZWq1LjCJFhUeFqGGi5Uiqi_CxSb4hzIfiT5X1WS2_Ao9y297jqdAHLoaDlyIq6z8xs3bgOwE6blUMk4FSY9ZkBpcOWnjmOZVsLy1MZU82yRyMMHw2oFTblHIxmWieMc0AlgRhXe0I2tQ7VxdOhMXGU5AKu0lVYuhsVMJzUdshuuNJVt14kQYzve9cDDEhHQsG3YNnqsZg-ZxxqW6-fW2c6Q=]
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  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoCNpt2zThBkv52L9MWIY3OusJ2GAnMW49P4JEbMh9ehtMpyfsnifccWki0aWEFs-u9P332cPaFqoDpHiYgcbXJU8GymcJR7X-QwYosEmM-zpJbOhLyaM_hCwQKkFhrmedEfWF_I_gTOl0zt3wzfB-ye0GW5MdZ4H4qx0OLOTEWcDmC75lWCP0O8yjEArijX6bwg08hDg4Ayho_EZUDBOo1wOLjsdr21LwuriDdYH6OBYPiH2qSyKQzmsfKn7SrCJu]
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4-(2,3-Difluorophenoxy)aniline: A Critical Synthon in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) dictates their clinical efficacy. 4-(2,3-Difluorophenoxy)aniline has emerged as a highly valuable building block in the rational design of kinase inhibitors[1]. By providing a uniquely substituted diaryl ether scaffold, this intermediate is instrumental in synthesizing potent inhibitors targeting Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and other Tec-family kinases[2]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic rationale in drug design, and field-proven synthetic methodologies.

Chemical Identity & Physicochemical Profiling

Accurate nomenclature and structural data are the foundation of chemical procurement and regulatory documentation. The table below summarizes the core identifiers and quantitative physicochemical data for this intermediate[1].

ParameterValue
IUPAC Name 4-(2,3-difluorophenoxy)aniline
Common Synonyms 4-(2,3-Difluorophenoxy)benzenamine; p-(2,3-Difluorophenoxy)aniline
CAS Registry Number 307308-80-1
Molecular Formula C12H9F2NO
Molecular Weight 221.20 g/mol
Structural Class Halogenated Diaryl Ether / Aniline Derivative

Mechanistic Rationale: The 2,3-Difluorophenoxy Pharmacophore

The incorporation of the 2,3-difluorophenoxy moiety into drug candidates is not arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) optimization[3].

  • Metabolic Stability: The introduction of fluorine atoms on the phenoxy ring significantly alters the local electron density. This electron-withdrawing effect deactivates the aromatic ring toward electrophilic attack by Cytochrome P450 enzymes, effectively blocking major pathways of oxidative metabolism and extending the drug's half-life.

  • Steric and Electronic Fitting: In the context of BTK and EGFR inhibitors, the diaryl ether acts as a hydrophobic tail that occupies the deep, lipophilic SH3 pocket of the kinase domain[2]. The specific 2,3-difluoro substitution pattern provides the exact steric bulk required to lock the molecule into an optimal binding conformation, while the fluorine atoms can engage in favorable orthogonal halogen bonding with backbone amides.

Application in Drug Development: Kinase Inhibitor Workflows

4-(2,3-Difluorophenoxy)aniline is frequently utilized as a primary amine nucleophile to construct complex bicyclic pyrazole and pyrazolopyridine scaffolds[4]. These advanced structures act as covalent or reversible inhibitors of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. By halting this pathway, these drugs prevent the proliferation of malignant B-cells in conditions like Chronic Lymphocytic Leukemia (CLL) and mitigate autoantibody production in autoimmune diseases such as rheumatoid arthritis and lupus[5].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Ca2 Calcium Flux & NF-κB Activation PLCg2->Ca2 Survival B-Cell Proliferation & Survival Ca2->Survival Inhibitor BTK Inhibitor (e.g., Pyrazole-based) Inhibitor->BTK Inhibits

Fig 1: BTK signaling pathway in B-cells and targeted intervention by kinase inhibitors.

Synthetic Methodologies & Experimental Protocols

The synthesis of 4-(2,3-difluorophenoxy)aniline is achieved via a highly robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[6].

Synthesis_Workflow SM1 1-Fluoro-4-nitrobenzene Intermediate 4-(2,3-Difluorophenoxy) nitrobenzene SM1->Intermediate SNAr Cs2CO3, DMF 120°C SM2 2,3-Difluorophenol SM2->Intermediate Product 4-(2,3-Difluorophenoxy) aniline Intermediate->Product Reduction H2, 10% Pd/C MeOH, 25°C

Fig 2: Two-step synthesis of 4-(2,3-difluorophenoxy)aniline via SNAr and hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Protocol: To a vigorously stirred solution of 1-fluoro-4-nitrobenzene (1.0 equiv) and 2,3-difluorophenol (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF), add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Heat the reaction mixture to 120°C for 1 to 2 hours[6]. Cool to ambient temperature, quench with brine, and extract with dichloromethane (DCM). Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the nitro intermediate[3].

Causality & Self-Validation: Cs₂CO₃ is specifically selected over weaker bases (like K₂CO₃) because the "cesium effect" enhances the solubility and nucleophilicity of the resulting phenoxide ion, driving the reaction to rapid completion. DMF acts as a polar aprotic solvent, stabilizing the Meisenheimer complex transition state inherent to the SNAr mechanism. The protocol is self-validating during the workup: the basic aqueous brine wash inherently deprotonates and removes any unreacted 2,3-difluorophenol, leaving only the highly lipophilic nitro-diaryl ether in the DCM layer.

Step 2: Catalytic Hydrogenation

Protocol: Dissolve the intermediate 4-(2,3-difluorophenoxy)nitrobenzene in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.01 equiv Pd). Seal the vessel, purge with N₂ (3x), and backfill with H₂ gas. Stir the mixture at ambient temperature (25°C) under an H₂ atmosphere for 6 hours[7]. Filter the mixture through a Celite pad to remove the catalyst, and concentrate the filtrate under reduced pressure to afford the title compound[7].

Causality & Self-Validation: Catalytic hydrogenation is utilized to avoid the generation of heavy metal waste associated with traditional Iron or Zinc reductions, aligning with modern green chemistry standards. It is critical to maintain ambient temperature and low H₂ pressure; aggressive heating or high pressure can trigger unwanted hydrodefluorination of the aromatic ring. This step is a self-validating system: the complete conversion of the electron-withdrawing nitro group to an electron-donating primary amine drastically alters the molecule's polarity, resulting in an unmistakable, massive shift in retention time during in-process HPLC monitoring.

Analytical Validation & Quality Control

Before integration into multi-million dollar drug discovery pipelines, the synthesized 4-(2,3-difluorophenoxy)aniline must pass rigorous analytical validation. The table below outlines the expected quantitative parameters used to verify structural integrity and purity.

TechniqueTarget Observation / ParameterPurpose
LC-MS (ESI+) m/z 222.1 [M+H]⁺Confirmation of molecular mass and primary amine ionization.
¹H NMR (CDCl₃) Broad singlet ~δ 3.6 ppm (2H)Validation of successful nitro reduction to the primary amine (-NH₂).
¹⁹F NMR Two distinct aromatic fluorine signalsConfirmation of intact 2,3-difluoro substitution (verifies no defluorination occurred).
HPLC (UV 254 nm) >95% peak area purityQuantification of final product purity prior to downstream cross-coupling.

References

  • 1782871-27-5,4-Methoxy-2-phenylindoline-AccelaChem|AccelaChemBio , Accela ChemBio. 1

  • US 2022/0213092 A1 - Bicyclic pyrazole Bruton's tyrosine kinase inhibitors , Google Patents. 8

  • Tyrosine kinase inhibitors - EA025496B1 , Google Patents. 5

  • US9090621B2 - Tyrosine kinase inhibitors , Google Patents. 3

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Methodological & Application

Synthesis of Novel Agrochemicals Utilizing 4-(2,3-Difluorophenoxy)aniline: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemical Design

The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and overall efficacy. The unique electronic properties of fluorine can significantly influence a molecule's binding affinity to target enzymes and its transport properties within the plant or pest. 4-(2,3-Difluorophenoxy)aniline is a key building block that incorporates a difluorophenoxy moiety, a feature present in a number of modern pesticides. This guide provides a comprehensive overview of the synthetic utility of 4-(2,3-Difluorophenoxy)aniline in the creation of novel agrochemicals, with a focus on the synthesis of a representative pyrazole carboxamide fungicide. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development in the field of crop protection.

Part 1: Synthesis of the Core Intermediate: 4-(2,3-Difluorophenoxy)aniline

The availability of the starting aniline is crucial for its application in agrochemical synthesis. A common and effective method for the preparation of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Reaction Scheme: Ullmann Condensation for 4-(2,3-Difluorophenoxy)aniline

cluster_product Product reactant1 2,3-Difluorophenol product 4-(2,3-Difluorophenoxy)aniline reactant1->product + catalyst CuI, L-proline reactant2 4-Aminophenol reactant2->product + base K2CO3 solvent DMSO

Caption: Ullmann condensation for the synthesis of 4-(2,3-Difluorophenoxy)aniline.

Experimental Protocol: Synthesis of 4-(2,3-Difluorophenoxy)aniline

Materials:

  • 2,3-Difluorophenol

  • 4-Aminophenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 2,3-difluorophenol (1.0 eq), 4-aminophenol (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-difluorophenol.

  • Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-(2,3-Difluorophenoxy)aniline as a solid.

Part 2: Application in Agrochemical Synthesis: A Representative Pyrazole Carboxamide Fungicide

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain. The synthesis of these compounds typically involves the amidation of a substituted aniline with a pyrazole carboxylic acid derivative.

Overall Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Amidation Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 4-(2,3-Difluorophenoxy)aniline C Couple A and B (Pyridine, Toluene) A->C B 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride B->C D Aqueous Work-up C->D Crude Product E Column Chromatography D->E F Novel Pyrazole Carboxamide Fungicide E->F Purified Product

Caption: Synthetic workflow for a novel pyrazole carboxamide fungicide.

Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This key intermediate can be prepared from commercially available starting materials. The synthesis involves the formation of the pyrazole ring followed by conversion of a carboxylic acid to the corresponding acid chloride.

Experimental Protocol:

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • Methylhydrazine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Pyrazole Formation: React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine in a suitable solvent like ethanol at reflux to yield ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Saponification: Hydrolyze the resulting ester with aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Acid Chloride Formation: Suspend the carboxylic acid in dichloromethane and add a catalytic amount of DMF. Add thionyl chloride dropwise at room temperature and then reflux the mixture until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amidation to Form the Final Product

Experimental Protocol:

Materials:

  • 4-(2,3-Difluorophenoxy)aniline

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Pyridine

  • Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(2,3-Difluorophenoxy)aniline (1.0 eq) and pyridine (1.2 eq) in toluene.

  • Add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in toluene dropwise to the aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, then heat to 60 °C for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-(4-(2,3-difluorophenoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide as a solid.

Quantitative Data

StepProductStarting MaterialsKey Reagents/CatalystsSolventReaction ConditionsYield (%)
14-(2,3-Difluorophenoxy)aniline2,3-Difluorophenol, 4-AminophenolCuI, L-proline, K₂CO₃DMSO120 °C, 12-16 h75-85
2Pyrazole Carboxamide Fungicide4-(2,3-Difluorophenoxy)aniline, Pyrazole acid chloridePyridineTolueneRT to 60 °C, 4-6 h80-90

Trustworthiness and Self-Validation

The protocols described above are based on well-established and widely published chemical transformations. The Ullmann condensation is a classic method for diaryl ether synthesis, and the amidation of anilines with acid chlorides is a fundamental and high-yielding reaction in organic chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided yield ranges are typical for these types of reactions and serve as a benchmark for successful execution of the protocols.

Conclusion

4-(2,3-Difluorophenoxy)aniline serves as a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a clear and actionable pathway for the preparation of this key intermediate and its subsequent elaboration into a representative pyrazole carboxamide fungicide. The principles and methodologies outlined herein can be adapted and extended to the synthesis of a wide range of other agrochemical candidates, facilitating the discovery and development of next-generation crop protection agents.

References

  • Ullmann Condensation

    • Title: The Ullmann Reaction
    • Source: Chemical Reviews
    • URL: [Link]

  • Pyrazole Carboxamide Fungicides (SDHIs)

    • Title: A review of the succinate dehydrogenase inhibitor (SDHI) fungicides
    • Source: Pest Management Science
    • URL: [Link]

  • Synthesis of Pyrazole Carboxylic Acids

    • Title: A convenient synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
    • Source: Journal of Fluorine Chemistry
    • URL: [Link]

  • Amide Bond Formation

    • Title: Amide bond formation: beyond the myth of coupling reagents
    • Source: Chemical Society Reviews
    • URL: [Link]

Application Note: Optimized Protocols for the Diazotization of 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Scope

The compound 4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1) is a critical building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. The conversion of this primary aromatic amine into a diazonium salt is a gateway reaction, enabling downstream transformations such as Sandmeyer reactions (to introduce halides or nitriles), azo couplings, or reduction to hydrazines.

However, the highly lipophilic nature of the 2,3-difluorophenoxy moiety presents significant solubility challenges in standard aqueous mineral acids. This application note details a field-proven, self-validating protocol designed to overcome these phase-transfer limitations, ensuring quantitative diazotization while preventing the thermodynamic degradation of the diazonium intermediate.

Mechanistic Rationale

The diazotization of primary aromatic amines relies on the generation of the highly electrophilic nitrosonium ion (


) from sodium nitrite (

) in the presence of a strong acid[2]. The mechanism proceeds via the electrophilic attack of

on the free amine, forming an N-nitrosamine intermediate, which subsequently tautomerizes and loses a molecule of water to yield the diazonium salt[2].

Mech N1 NaNO2 + HCl N2 Nitrous Acid (HNO2) N1->N2 N3 Nitrosonium Ion (NO+) N2->N3 +H+, -H2O N5 N-Nitrosamine Intermediate N3->N5 Electrophilic Attack N4 4-(2,3-Difluorophenoxy) aniline N4->N5 N6 Diazonium Salt Ar-N2+ Cl- N5->N6 Tautomerization & -H2O

Figure 1: Mechanistic pathway of primary amine diazotization via nitrosonium ion generation.

Experimental Design & Causality (E-E-A-T)

To guarantee scientific integrity and high yields, the experimental design must address three critical physical chemistry parameters:

A. Solvent System & Phase Homogeneity

The Challenge: 4-(2,3-Difluorophenoxy)aniline is poorly soluble in cold aqueous hydrochloric acid. Attempting diazotization in 100% aqueous media results in a gummy suspension, leading to unreacted amine and poor yields. The Solution: Utilizing Glacial Acetic Acid (AcOH) as a co-solvent. Acetic acid acts as a miscible organic phase that fully dissolves the lipophilic diaryl ether, ensuring a homogeneous reaction mixture. This co-solvent strategy is an industrial standard for sparingly soluble halogenated anilines[3].

B. Thermodynamic Control

The Challenge: Diazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the diazonium cation undergoes unimolecular decomposition (


), releasing nitrogen gas (

) and forming the corresponding 4-(2,3-difluorophenoxy)phenol. This phenol can then react with surviving diazonium salts to form highly colored, tarry azo-dyes. The Solution: Strict cryogenic control. The reaction must be maintained strictly between 0 °C and 5 °C using an ice-salt bath[4].
C. Self-Validating Stoichiometry

The Challenge: Excess nitrous acid (


) will interfere with downstream reactions (e.g., oxidizing Cu(I) catalysts in Sandmeyer reactions).
The Solution:  The protocol utilizes a Potassium Iodide (KI)-Starch paper test  as an in-process control. Free 

oxidizes iodide to iodine, which forms a deep blue-black complex with starch[4]. A positive test confirms the complete consumption of the amine. Following validation, the excess

is chemically quenched using Urea , which converts the nitrite into harmless

and

gases.

Optimization Data

The following table summarizes the quantitative data driving the selection of the optimal reaction parameters.

Solvent SystemTemp (°C)

(Eq.)
Visual ObservationEst. Diazonium Yield
100% Aqueous HCl0–51.05Gummy suspension; unreacted starting material.< 50%
AcOH / Aq. HCl (1:1) 0–5 1.05 Clear, homogeneous pale-yellow solution. > 95%
AcOH / Aq. HCl (1:1)15–201.05Vigorous gas evolution (

); solution turns dark red.
< 60% (Phenol byproduct)
AcOH / Aq. HCl (1:1)0–51.50Homogeneous, but requires massive urea quench.> 90% (Downstream risk)

Table 1: Optimization of reaction parameters for 4-(2,3-Difluorophenoxy)aniline diazotization.

Detailed Experimental Protocol

Workflow A 1. Dissolution Amine + AcOH + HCl (aq) B 2. Cooling Chill to 0-5 °C A->B C 3. Nitrosation Dropwise NaNO2 (aq) B->C D 4. In-Process Control KI-Starch Paper Test C->D D->C Negative (Add more NaNO2) E 5. Quenching Add Urea D->E Positive (Excess HNO2 confirmed) F 6. Downstream Use Sandmeyer / Azo Coupling E->F

Figure 2: Step-by-step workflow for the controlled diazotization of lipophilic anilines.

Materials Required:
  • 4-(2,3-Difluorophenoxy)aniline (10.0 mmol, 2.21 g)

  • Glacial Acetic Acid (15 mL)

  • Concentrated Hydrochloric Acid (37%, 3.0 mL, ~36 mmol)

  • Sodium Nitrite (

    
    ) (10.5 mmol, 0.72 g) dissolved in 5 mL distilled water
    
  • Urea (or Sulfamic Acid) (0.5 g)

  • KI-Starch Indicator Paper

Step-by-Step Procedure:
  • Amine Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.21 g (10.0 mmol) of 4-(2,3-Difluorophenoxy)aniline in 15 mL of glacial acetic acid. Stir until fully dissolved.

  • Acidification: Slowly add 3.0 mL of concentrated HCl to the solution. Note: A slight precipitate of the hydrochloride salt may form; this is normal and will react as the process continues.

  • Cooling: Submerge the flask in an ice-water/salt bath. Allow the internal temperature to drop to 0–5 °C [4].

  • Nitrosation: Load the aqueous

    
     solution (0.72 g in 5 mL 
    
    
    
    ) into an addition funnel. Add the nitrite solution dropwise over 15–20 minutes. Crucial: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.
  • Equilibration: Once the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. The solution should become clear and pale yellow, indicating the formation of the soluble diazonium salt[3].

  • In-Process Control (Self-Validation): Dip a glass stirring rod into the reaction mixture and touch it to a piece of KI-starch paper.

    • Immediate Blue-Black Color: Indicates the presence of excess nitrous acid. The reaction is complete.

    • No Color Change: Indicates unreacted amine. Add an additional 0.05 eq of

      
       and stir for 10 minutes before re-testing.
      
  • Quenching: Once a positive KI-starch test is confirmed and stable for 5 minutes, add 0.5 g of solid urea to the reaction mixture. Stir for 5 minutes until gas evolution (

    
     and 
    
    
    
    ) ceases.
  • Storage/Usage: The resulting 4-(2,3-dichlorophenoxy)benzenediazonium chloride solution must be kept on ice and used immediately for downstream applications. Do not attempt to isolate or dry the diazonium salt, as it poses a severe explosion hazard.

Downstream Applications

The cold diazonium solution prepared via this protocol is highly pure and primed for immediate in situ use:

  • Sandmeyer Halogenation: Dropwise addition into a hot solution of CuCl/HCl or CuBr/HBr to yield the corresponding aryl halide.

  • Cyanation: Neutralization with

    
     followed by addition to a CuCN/KCN complex to yield 4-(2,3-difluorophenoxy)benzonitrile.
    
  • Hydrazine Synthesis: Reduction using Tin(II) chloride (

    
    ) in HCl to yield (4-(2,3-difluorophenoxy)phenyl)hydrazine, a precursor for complex pyrazole or indole synthesis.
    

References

  • Title: 1782871-27-5,4-Methoxy-2-phenylindoline-AccelaChem (CAS: 307308-80-1 Reference) Source: Accela ChemBio URL: [Link]

  • Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]

  • Title: DIAZOTIZATION TITRATION Source: K K Wagh College of Pharmacy URL: [Link]

  • Title: US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines Source: Google Patents URL

Sources

Application Note: 4-(2,3-Difluorophenoxy)aniline in the Synthesis of Targeted Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1) is a highly specialized pharmaceutical intermediate utilized predominantly in the synthesis of next-generation small-molecule kinase inhibitors. Its structural motif—a diaryl ether modified with highly specific ortho-meta fluorine substitutions—makes it a privileged building block for targeting Bruton's Tyrosine Kinase (BTK) and other Tec family non-receptor tyrosine kinases[1]. This application note provides a comprehensive guide to the molecular rationale, synthetic workflows, and analytical validation required when incorporating this intermediate into active pharmaceutical ingredients (APIs) such as Birelentinib[2] and related bicyclic pyrazole/imidazo-triazine inhibitors[3].

Mechanistic Rationale: The Role of the 2,3-Difluorophenoxy Motif

In rational drug design, the transition from a standard phenoxyphenyl group (as seen in first-generation BTK inhibitors) to a 2,3-difluorophenoxy group is driven by three critical pharmacological factors[4]:

  • Conformational Locking: The fluorine atoms at the 2 and 3 positions induce a steric clash that restricts the dihedral angle of the diaryl ether bond. This pre-organizes the molecule into the optimal conformation required to deeply penetrate the hydrophobic H3 pocket of the BTK kinase domain.

  • Metabolic Stability: Unsubstituted diaryl ethers are highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (particularly CYP3A4) at the para and ortho positions. Fluorine substitution blocks these metabolic hotspots, significantly extending the drug's half-life in vivo.

  • Halogen Bonding: The highly electronegative fluorine atoms engage in orthogonal halogen bonding with the backbone amides of the kinase hinge region, enhancing binding affinity and often resulting in single-digit nanomolar IC50 values[2].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFkB NF-κB Pathway (Survival & Proliferation) PLCg2->NFkB Calcium Release Inhibitor BTK Inhibitor (e.g., Birelentinib) Inhibitor->BTK Covalent Binding (Cys481)

Figure 1: BTK signaling pathway in B-cells and the targeted covalent inhibition mechanism.

Physicochemical Properties & Specifications

To ensure reproducible synthetic outcomes, the 4-(2,3-Difluorophenoxy)aniline intermediate must meet strict quality control parameters before use in cross-coupling reactions[5].

PropertySpecification / ValueImpact on Synthesis Workflow
Chemical Name 4-(2,3-Difluorophenoxy)anilineServes as the primary nucleophile in cross-coupling.
CAS Number 307308-80-1Ensures traceability and regulatory filing accuracy.
Molecular Formula C12H9F2NOUsed for exact mass verification (m/z 221.06).
Molecular Weight 221.20 g/mol Critical for precise stoichiometric calculations.
Purity (HPLC) ≥ 98.0%Impurities (e.g., des-fluoro analogs) can co-elute with the final API.
Appearance Off-white to pale brown solidOxidation of the aniline group causes darkening; requires inert storage.

Synthetic Strategy & Experimental Workflows

The primary utility of 4-(2,3-Difluorophenoxy)aniline is the functionalization of a heterocyclic core (such as an imidazo[1,5-a]pyrazine or pyrazolo[3,4-d]pyrimidine) via the aniline nitrogen[4],[6]. This is typically achieved through Palladium-catalyzed Buchwald-Hartwig cross-coupling, followed by the installation of a covalent warhead[7].

Synthesis_Workflow SM 4-(2,3-Difluorophenoxy)aniline CAS: 307308-80-1 Coupling Buchwald-Hartwig Cross-Coupling SM->Coupling Core Heterocyclic Core (e.g., Imidazo-triazine) Core->Coupling Intermediate Diarylether-Linked Intermediate Coupling->Intermediate Pd/Cu Catalyst Acylation Acryloyl Chloride Acylation Intermediate->Acylation Deprotection Final Covalent BTK Inhibitor (Target API) Acylation->Final Warhead Addition

Figure 2: Synthetic workflow for incorporating 4-(2,3-difluorophenoxy)aniline into an API.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality Note: While Nucleophilic Aromatic Substitution (SNAr) is possible with highly electron-deficient cores, Buchwald-Hartwig coupling is preferred for complex heterocyclic scaffolds to prevent unwanted side reactions and improve yields. Xantphos is selected as the ligand because its wide bite angle (~111°) facilitates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered diaryl ethers.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the halogenated heterocyclic core (1.0 eq), 4-(2,3-Difluorophenoxy)aniline (1.2 eq), and Cesium Carbonate (Cs2CO3, 2.5 eq).

    • Self-Validation Check: Ensure the Cs2CO3 is finely milled and strictly anhydrous. Clumping indicates moisture, which will poison the palladium catalyst and lead to hydrolysis of the starting materials.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.10 eq).

  • Solvent & Reaction: Inject anhydrous 1,4-Dioxane (10 mL/mmol) and degas the mixture via three freeze-pump-thaw cycles. Heat the reaction mixture to 100°C for 12-16 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the m/z 221 peak (free aniline) and the appearance of the product mass indicate completion.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the diarylether-linked intermediate.

Protocol 2: Installation of the Covalent Warhead (Acylation)

To achieve irreversible BTK inhibition, an acrylamide "warhead" is typically installed on a secondary amine within the molecule (often a piperidine or pyrrolidine ring that was protected during Protocol 1)[1].

  • Deprotection: If the intermediate contains a Boc-protected amine, treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate and dry thoroughly under high vacuum to remove residual TFA.

  • Acylation Setup: Dissolve the deprotected intermediate (1.0 eq) in anhydrous THF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the solution to -78°C using a dry ice/acetone bath.

    • Causality Note: The cryogenic temperature is critical. Acryloyl chloride is highly reactive; at higher temperatures, it can cause over-acylation or unwanted Michael additions to the newly formed acrylamide double bond.

  • Warhead Addition: Dropwise, add Acryloyl chloride (1.05 eq) dissolved in THF. Stir for 30 minutes at -78°C, then slowly warm to 0°C.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify by preparative HPLC to yield the final covalent BTK inhibitor.

Analytical Validation System

A self-validating protocol requires orthogonal analytical techniques to confirm both the structural integrity of the difluorophenoxy motif and the purity of the final API:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic multiplet of the 2,3-difluorophenoxy ring between δ 7.00 - 7.30 ppm. The aniline NH proton (if not fully substituted in a heterocyclic ring system) will appear as a broad singlet around δ 5.30 ppm.

  • 19F NMR (376 MHz, DMSO-d6): Critical for confirming the integrity of the difluoro motif. You must observe two distinct fluorine signals with characteristic ortho-fluorine coupling (J ≈ 20 Hz). Loss of a signal indicates unwanted nucleophilic aromatic substitution on the fluorinated ring during synthesis.

  • LC-MS (ESI+): Ensure the final API exhibits the correct [M+H]+ molecular ion. The presence of a peak at[M+H+18]+ indicates unwanted hydration of the acrylamide double bond during purification, requiring immediate optimization of the isolation conditions.

References

  • DeGoey, D. A. et al. "Bicyclic Pyrazole Bruton's Tyrosine Kinase Inhibitors." U.S. Patent Application Publication US 2022/0213092 A1, AbbVie Inc. (2021).

  • Zhou, Q. et al. "Bruton's Tyrosine Kinase Inhibitors." U.S. Patent US 11554118 B2. (2023).

  • European Patent Office. "Tyrosine Kinase Inhibitors." EP 3912979 A1. (2016).

  • ChemicalBook. "(2S,5S)-5-[4-Amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]tetrahydro-2H-pyran-2-methanol (Birelentinib)." CAS 2662512-15-2.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of 4-(2,3-Difluorophenoxy)aniline in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the synthesis of complex aromatic structures is of paramount importance. Among the myriad of synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool for the formation of carbon-heteroatom bonds. This guide focuses on the application of a particularly valuable building block, 4-(2,3-Difluorophenoxy)aniline, in SNAr reactions. The strategic placement of the difluorophenoxy moiety on the aniline core presents a unique combination of electronic properties and steric influences, making it an attractive component for the synthesis of novel diaryl ethers and other complex molecular architectures.

The fluorine atoms on the phenoxy ring play a crucial role in activating the molecule for SNAr reactions. Fluorine's high electronegativity withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack.[1][2] This effect is a cornerstone of modern medicinal chemistry, where fluorinated motifs are frequently incorporated to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(2,3-Difluorophenoxy)aniline in SNAr protocols.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, which is activated by the presence of electron-withdrawing groups. In the context of reactions involving 4-(2,3-Difluorophenoxy)aniline as the nucleophile, the aniline nitrogen attacks an activated aromatic substrate.

Conversely, when 4-(2,3-Difluorophenoxy)aniline acts as the substrate (a scenario less common due to the electron-donating nature of the amino group), a nucleophile would attack the carbon atom bearing a suitable leaving group, with the difluorophenoxy and amino groups influencing the regioselectivity of the attack. The presence of fluorine atoms on the phenoxy ring enhances the electrophilicity of the aromatic core, facilitating the initial nucleophilic addition. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is a key factor in determining the reaction rate. The aromaticity of the ring is subsequently restored by the departure of a leaving group.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Physicochemical and Spectroscopic Profile

While specific experimental data for 4-(2,3-Difluorophenoxy)aniline is not extensively published, its properties can be reliably predicted based on structurally analogous compounds.

Table 1: Predicted Physicochemical Properties of 4-(2,3-Difluorophenoxy)aniline

PropertyPredicted ValueComments
Molecular Formula C₁₂H₉F₂NO
Molecular Weight 221.21 g/mol
Appearance Off-white to light brown solidBased on similar aniline derivatives.
Melting Point 70-80 °CEstimated based on related structures.
Boiling Point > 300 °CHigh due to aromatic nature and hydrogen bonding.
Solubility Soluble in DMSO, DMF, acetone, and hot alcohols. Sparingly soluble in water.Typical for polar aromatic compounds.

Table 2: Predicted Spectroscopic Data for 4-(2,3-Difluorophenoxy)aniline

SpectroscopyPredicted Peaks and Patterns
¹H NMR (400 MHz, CDCl₃)δ 6.8-7.2 (m, 7H, Ar-H), 3.8 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃)δ 150-155 (d, J ≈ 245 Hz, C-F), 140-145 (d, J ≈ 240 Hz, C-F), 115-130 (Ar-C), 110-115 (Ar-C)
IR (ATR) 3400-3200 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (C=C stretch, aromatic), 1250-1150 cm⁻¹ (C-O stretch, ether), 1100-1000 cm⁻¹ (C-F stretch)[7]
Mass Spec (EI) m/z 221 (M⁺), fragmentation pattern showing loss of NH₂ and subsequent cleavages of the aromatic rings.

For more detailed information on spectroscopic analysis of similar compounds, refer to resources like PubChem and chemical supplier databases.[3][8]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical SNAr reaction using 4-(2,3-Difluorophenoxy)aniline as the nucleophile.

Protocol 1: General Procedure for SNAr with an Activated Fluoroaromatic Substrate

This protocol describes the reaction of 4-(2,3-Difluorophenoxy)aniline with an electron-deficient fluoroaromatic compound, such as 1-fluoro-4-nitrobenzene.

Materials:

  • 4-(2,3-Difluorophenoxy)aniline (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis Reactants Combine 4-(2,3-Difluorophenoxy)aniline, 1-Fluoro-4-nitrobenzene, and K₂CO₃ in DMF Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere Heating Heat to 80-100 °C with Stirring Inert_Atmosphere->Heating Cooling Cool to Room Temperature Heating->Cooling Quenching Pour into Water Cooling->Quenching Extraction Extract with Ethyl Acetate (3x) Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Anhydrous MgSO₄ Washing->Drying Filtration Filter and Concentrate Drying->Filtration Chromatography Purify by Column Chromatography Filtration->Chromatography Characterization Characterize by NMR, IR, MS Chromatography->Characterization

Experimental workflow for a typical SNAr reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2,3-Difluorophenoxy)aniline (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 1 mmol scale reaction).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

Table 3: Troubleshooting Common Issues in SNAr Reactions

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently activated substrateEnsure the substrate has a strong electron-withdrawing group ortho or para to the leaving group.[9]
Low reaction temperatureGradually increase the temperature. Microwave irradiation can be beneficial.[2]
Poorly soluble reactantsUse a co-solvent or a different polar aprotic solvent like DMSO or NMP.[9][10]
Side Reactions Reaction with solventSome solvents like DMF can decompose in the presence of strong bases. Consider a more stable solvent if using a very strong base.[9]
Benzyne formationIf using a very strong base, an elimination-addition (benzyne) mechanism can compete, leading to regioisomeric products. Use a milder base like K₂CO₃ or Cs₂CO₃.[6]
Product Inhibition The aniline product can be more electron-rich and susceptible to oxidation by certain reagents (e.g., in photoredox catalysis), which can inhibit the reaction.[11]Monitor the reaction closely and avoid prolonged reaction times. Consider alternative catalytic systems if applicable.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Handling of Reagents: 4-(2,3-Difluorophenoxy)aniline and other aniline derivatives can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed hazard information.[3]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

4-(2,3-Difluorophenoxy)aniline is a valuable and versatile building block for the synthesis of complex aromatic compounds via Nucleophilic Aromatic Substitution. The presence of the difluorophenoxy group provides unique electronic properties that can be strategically exploited in the design of novel pharmaceuticals and materials. By understanding the underlying reaction mechanism and following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively utilize this compound to advance their synthetic endeavors.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Retrieved from a hypothetical BenchChem technical note.
  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]

  • Cornish, V. W., et al. (2012). A Common Diaryl Ether Intermediate for the Gram‐Scale Synthesis of Oxazine and Xanthene Fluorophores. Chemistry – A European Journal, 18(47), 14993-14999. [Link]

  • Li, W., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Chinese Journal of Chemistry, 37(6), 569-573. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]

  • Smith, A. B., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885. [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Ali, M., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 28(11), 665-673. [Link]

  • Gujadhur, R., & Venkataraman, D. (2016). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved from a hypothetical Organic Chemistry Portal article.
  • Olofsson, B., et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(7), 1552–1555. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Gallardo-Fuentes, S., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 501. [Link]

  • Taylor & Francis. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • The Royal Society of Chemistry. (n.d.). Supplementary Data.
  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Retrieved from [Link]_

  • Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a hypothetical University of Colorado Boulder resource.
  • SpectraBase. (n.d.). 4-(Difluoromethoxy)aniline, N,N-bis-acetyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Difluoromethoxy)aniline, N-acetyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. Retrieved from a hypothetical BenchChem technical guide.
  • ResearchGate. (n.d.). REMPI-TOF mass spectra for aniline recorded at a 293.859 nm, resonant.... Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Negative Dielectric Anisotropy Liquid Crystal Monomers Containing 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced liquid crystal (LC) displays, particularly Vertical Alignment (VA) modes and Guest-Host Liquid Crystal (GHLC) systems, relies heavily on mesogens exhibiting negative dielectric anisotropy (


). This application note details a highly optimized, self-validating protocol for the synthesis of a nematic liquid crystal monomer—N-(4-(2,3-difluorophenoxy)phenyl)-4'-propyl-[1,1'-bi(cyclohexan)]-4-carboxamide—utilizing 4-(2,3-Difluorophenoxy)aniline  (CAS: 307308-80-1)[2] as the critical building block.

Designed for researchers and drug/materials development professionals, this guide bridges the gap between theoretical molecular design and practical, display-grade chemical synthesis, ensuring high Voltage Holding Ratios (VHR) and precise phase transition control.

Mechanistic Rationale & Design Principles

The Role of the 2,3-Difluorophenoxy Motif

In LC molecular design, the positioning of highly electronegative fluorine atoms dictates the macroscopic electro-optical properties of the bulk material. The 2,3-difluorophenoxy moiety is strategically chosen because the two lateral fluorine atoms induce a strong permanent dipole moment perpendicular to the long molecular axis [1]. When an electric field is applied, these molecules align their short axes parallel to the field, which is the fundamental mechanism driving negative dielectric anisotropy displays [3].

The Aniline Node as a Synthetic Handle

The primary amine of 4-(2,3-difluorophenoxy)aniline serves as a versatile nucleophilic handle. In this protocol, it is subjected to an amidation reaction with a bicyclohexyl core. The resulting amide linkage not only extends the mesogenic length (enhancing the clearing point,


) but also introduces intermolecular hydrogen bonding, which stabilizes the nematic phase over a broader temperature range.

SPR Root LC Monomer Design Target: Negative Δε N1 2,3-Difluorophenoxy Group Root->N1 N2 Bicyclohexyl Core Root->N2 N3 Amide Linkage Root->N3 O1 Strong Transverse Dipole (Δε < 0) N1->O1 O2 High Clearing Point Low Rotational Viscosity N2->O2 O3 Conformational Rigidity Phase Stability N3->O3

Fig 1. Structure-property relationships governing the electro-optical characteristics of the monomer.

Materials and Reagents

To achieve display-grade purity, all reagents must be rigorously dried. Ionic impurities must be kept below 1 ppm to prevent image sticking and VHR degradation in the final device.

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
trans-4'-propyl-[1,1'-bicyclohexyl]-4-carboxylic acid252.401.002.52 gMesogenic Core
Oxalyl Chloride126.931.201.05 mLActivating Agent
N,N-Dimethylformamide (DMF)73.09Cat.2 dropsCatalyst
4-(2,3-Difluorophenoxy)aniline221.201.052.32 gFluorinated Handle
Triethylamine (Et

N)
101.192.503.50 mLAcid Scavenger
Dichloromethane (CH

Cl

, Anhydrous)
84.93Solvent50 mLReaction Solvent

Self-Validating Synthetic Protocol

This workflow employs an acid chloride intermediate. Expert Insight: Oxalyl chloride is explicitly selected over thionyl chloride (


) because the byproducts (

,

,

) are entirely gaseous, preventing the retention of sulfurous impurities that catastrophically lower the VHR of liquid crystal mixtures.
Phase 1: Acid Chloride Activation
  • Setup: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar, an argon inlet, and a bubbler.

  • Dissolution: Suspend trans-4'-propyl-[1,1'-bicyclohexyl]-4-carboxylic acid (2.52 g, 10 mmol) in anhydrous CH

    
    Cl
    
    
    
    (30 mL). Add 2 drops of anhydrous DMF.
  • Activation: Cool the mixture to 0 °C in an ice bath. Dropwise add oxalyl chloride (1.05 mL, 12 mmol) over 10 minutes.

  • Validation Checkpoint 1 (Gas Evolution): Observe the immediate evolution of gas (

    
    /
    
    
    
    ). Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes completely homogenous.
  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting crude acid chloride in 15 mL of anhydrous CH

    
    Cl
    
    
    
    .
Phase 2: Amidation
  • Amine Preparation: In a separate 100 mL flask, dissolve 4-(2,3-Difluorophenoxy)aniline (2.32 g, 10.5 mmol) and Et

    
    N (3.50 mL, 25 mmol) in anhydrous CH
    
    
    
    Cl
    
    
    (20 mL). Cool to 0 °C.
  • Coupling: Dropwise add the acid chloride solution from Phase 1 into the amine solution over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aniline spot (

    
    ) and the appearance of a new, less polar UV-active spot (
    
    
    
    ) confirms reaction completion.
Phase 3: Rigorous Purification for Display-Grade Purity
  • Quenching & Extraction: Quench the reaction with 20 mL of saturated NaHCO

    
    . Separate the organic layer, wash with 1M HCl (20 mL), water (20 mL), and brine (20 mL). Dry over anhydrous MgSO
    
    
    
    .
  • Filtration: Pass the organic layer through a short pad of silica gel to remove polar baseline impurities. Concentrate in vacuo.

  • Recrystallization (Critical Step): Dissolve the crude solid in a minimum amount of boiling Ethanol/Ethyl Acetate (4:1 v/v). Allow to cool slowly to room temperature, then to 4 °C overnight.

  • Isolation: Filter the white crystalline needles, wash with cold ethanol, and dry under high vacuum at 50 °C for 24 hours.

SyntheticWorkflow A trans-4'-propyl-[1,1'-bicyclohexyl] -4-carboxylic acid B Oxalyl Chloride / DMF (cat.) CH2Cl2, 0 °C to RT A->B C Acid Chloride Intermediate (Self-Validating: Gas Evolution) B->C D 4-(2,3-Difluorophenoxy)aniline Et3N, CH2Cl2, 0 °C to RT C->D E Crude LC Monomer (TLC Validation) D->E F Recrystallization (EtOH/EtOAc 4:1) E->F G Pure Nematic LC Monomer (>99.5% HPLC) F->G

Fig 2. Step-by-step synthetic workflow for the target liquid crystal monomer.

Quality Control & Validation Workflows

To ensure the synthesized monomer meets the stringent requirements for optoelectronic applications, the following self-validating analytical cascade must be executed.

Phase Transition Analysis

Liquid crystal monomers must exhibit distinct, reversible phase transitions.

  • Differential Scanning Calorimetry (DSC): Run at a heating/cooling rate of 5 °C/min under

    
    . Look for two distinct endothermic peaks during heating: Crystalline 
    
    
    
    Nematic (
    
    
    ) and Nematic
    
    
    Isotropic (
    
    
    ).
  • Polarized Optical Microscopy (POM): Heat the sample on a glass slide equipped with a hot stage. Upon cooling from the isotropic liquid, the appearance of a classic "Schlieren texture" validates the formation of the nematic phase.

Electro-Optical Validation Summary

The purified monomer is typically doped (e.g., at 10 wt%) into a neutral host mixture to extrapolate its physical parameters.

ParameterAnalytical MethodExpected Value RangeSignificance
Purity HPLC (UV 254 nm)

Prevents VHR drop and image sticking.
Phase Transitions DSC / POMCr 85 N 160 IsoEnsures a wide operating temperature range.
Dielectric Anisotropy (

)
LCR Meter (Capacitance cell)-4.5 to -5.5Validates the 2,3-difluoro transverse dipole effect.
Optical Anisotropy (

)
Abbe Refractometer (589 nm)0.12 - 0.15Determines the cell gap required for LCDs.

References

  • Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods. MDPI. Available at:[Link]

  • 4-(2,3-Difluorophenoxy)aniline (CAS 307308-80-1). AccelaChem. Available at:[Link]

Application Notes and Protocols for the Scalable Synthesis of 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scalable synthesis of 4-(2,3-Difluorophenoxy)aniline, a key intermediate in the development of various pharmaceutical and agrochemical agents. We will explore and detail multiple synthetic strategies, focusing on methodologies that are robust, high-yielding, and amenable to large-scale production. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and discusses critical parameters for process optimization and scalability. The protocols are grounded in established chemical literature, including Nucleophilic Aromatic Substitution (SNAr), and modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction and Strategic Overview

4-(2,3-Difluorophenoxy)aniline is a substituted diaryl ether amine, a structural motif frequently encountered in molecules of significant biological interest. The efficient and cost-effective synthesis of this intermediate is paramount for the timely progression of drug discovery and development pipelines. The primary challenge in its synthesis lies in the selective and efficient formation of the diaryl ether (C-O) and the aryl amine (C-N) bonds.

This guide will dissect the key retrosynthetic pathways to the target molecule, offering a comparative analysis of the most viable industrial strategies.

Retrosynthetic Analysis

The logical disconnections for 4-(2,3-Difluorophenoxy)aniline point to two primary bond formations: the C-O ether linkage and the C-N amine bond. This leads to two main strategic approaches, each with distinct advantages and challenges.

G cluster_0 Strategy 1: C-O Bond Formation (SNAr) cluster_1 Strategy 2: C-N Bond Formation (Cross-Coupling) Target 4-(2,3-Difluorophenoxy)aniline SNAr_Disconnection C-O Disconnection Target->SNAr_Disconnection Strategy 1 CN_Disconnection C-N Disconnection Target->CN_Disconnection Strategy 2 StartingMaterials1 4-Aminophenol Derivative + 2,3-Difluoroaromatic SNAr_Disconnection->StartingMaterials1 StartingMaterials2 2,3-Difluorophenol + 4-Haloaniline Derivative CN_Disconnection->StartingMaterials2 G cluster_0 Step 1: SNAr Ether Formation cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol + Base C 4-(2,3-Difluorophenoxy)nitrobenzene A->C DMSO, Heat B 1-Bromo-2,3-difluorobenzene B->C D 4-(2,3-Difluorophenoxy)nitrobenzene F 4-(2,3-Difluorophenoxy)aniline D->F E Reducing Agent (e.g., H₂, Pd/C) E->F Methanol

Figure 2: Workflow for the SNAr and reduction pathway.

Detailed Protocol: SNAr Synthesis and Subsequent Reduction

Part A: Synthesis of 4-(2,3-Difluorophenoxy)nitrobenzene via SNAr

This protocol is based on the principles of nucleophilic aromatic substitution where a phenoxide displaces a halide on an electron-deficient aromatic ring. [1][2] Materials:

  • 4-Nitrophenol

  • 1-Bromo-2,3-difluorobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Toluene

  • Deionized Water

Procedure:

  • To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO (5-10 volumes relative to 4-nitrophenol).

  • Stir the resulting suspension and heat to 80-90 °C for 1 hour to ensure complete formation of the potassium phenoxide salt.

  • Slowly add 1-bromo-2,3-difluorobenzene (1.1 eq) to the reaction mixture via an addition funnel over 30-60 minutes, maintaining the internal temperature below 100 °C.

  • After the addition is complete, raise the temperature to 120-130 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is observed.

  • Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water (10 volumes).

  • Extract the aqueous phase with toluene (2 x 5 volumes).

  • Combine the organic layers, wash with a 5% aqueous sodium hydroxide solution, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2,3-Difluorophenoxy)nitrobenzene, which can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.

Part B: Reduction to 4-(2,3-Difluorophenoxy)aniline

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines. [3] Materials:

  • 4-(2,3-Difluorophenoxy)nitrobenzene

  • Palladium on Carbon (Pd/C), 5-10 wt%, wet

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite or a suitable filter aid

Procedure:

  • Charge the crude 4-(2,3-Difluorophenoxy)nitrobenzene (1.0 eq) and methanol (10-15 volumes) to a suitable hydrogenation reactor.

  • Carefully add the Pd/C catalyst (0.5-2.0 mol%) under a nitrogen atmosphere.

  • Seal the reactor and purge thoroughly with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.

  • Heat the reaction to 40-50 °C. The reaction is typically exothermic; monitor the temperature and pressure closely.

  • Maintain the reaction under these conditions for 2-6 hours. Monitor the reaction by HPLC or TLC for the disappearance of the nitro intermediate.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas, purging the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude 4-(2,3-Difluorophenoxy)aniline.

  • The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Strategy 2: Metal-Catalyzed Cross-Coupling Pathways

Modern cross-coupling reactions provide powerful alternatives for constructing the C-N bond. These methods, particularly the Buchwald-Hartwig amination, are known for their high functional group tolerance and generally good yields, though they often require more expensive catalysts and ligands compared to the SNAr approach.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds. [4][5]The reaction couples an amine with an aryl halide or triflate. For the synthesis of our target, this would involve coupling 2,3-difluorophenol with an appropriate 4-substituted aniline derivative, such as 4-bromoaniline.

Causality in Protocol Design:

  • Catalyst/Ligand Choice: The selection of the palladium precatalyst and phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich ligands like BrettPhos or RuPhos are often effective for coupling primary amines. [6]Modern palladacycle precatalysts (e.g., G3 or G4) are often preferred over traditional sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly. [6]* Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be used, often requiring higher reaction temperatures. [6][7]* Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2,3-Difluorophenol

  • 4-Bromoaniline

  • Palladium Precatalyst (e.g., BrettPhos Pd G3)

  • BrettPhos ligand (if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene, degassed

Procedure:

  • In a glovebox or under a strict inert (nitrogen or argon) atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (1-3 mol%), 4-bromoaniline (1.0 eq), 2,3-difluorophenol (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the vessel and add anhydrous, degassed toluene (5-10 volumes).

  • Stir the mixture at room temperature for 10-15 minutes, then heat to 100-110 °C in a preheated oil bath or heating block.

  • Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-(2,3-Difluorophenoxy)aniline.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction for C-N bond formation. [8][9][10][11]While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic copper sources and ligands, making the reaction more practical. [12]It can be a cost-effective alternative if palladium catalysis proves problematic or too expensive at scale.

The reaction would couple 2,3-difluorophenol with 4-iodoaniline using a copper(I) salt (e.g., CuI) and a ligand such as N,N'-dimethylethylenediamine (DMEDA) or phenanthroline. [8][9]

Comparative Analysis and Scalability

The choice of synthetic route for large-scale production depends on a multifactorial analysis including cost, yield, safety, and environmental impact.

ParameterStrategy 1: SNAr & ReductionStrategy 2: Buchwald-HartwigStrategy 3: Ullmann Condensation
Starting Materials Cost Generally lower (uses bulk chemicals)Higher (aryl halides, ligands, catalysts)Moderate (aryl iodides are common)
Catalyst Cost & Loading None for SNAr; Pd/C for reduction (low cost, recyclable)High (Palladium precatalysts and ligands)Low to moderate (Copper salts are cheap)
Reaction Conditions High temperatures for SNAr; mild for reductionModerate to high temperaturesGenerally high temperatures
Overall Yield Typically good to excellent over two stepsCan be excellent, but sensitive to optimizationOften moderate to good
Scalability & Safety SNAr can be highly exothermic; Hydrogenation requires specialized equipment and safety protocols.Good scalability; requires strict inert atmosphere.Good scalability; high temperatures can be a concern.
Purification Often involves crystallization.Often requires column chromatography.May require chromatography or distillation.
Robustness Generally very robust and well-understood.Can be sensitive to substrate purity and atmospheric conditions.Generally robust, less sensitive than Pd-catalysis.

Conclusion

For the scalable synthesis of 4-(2,3-Difluorophenoxy)aniline, the SNAr and subsequent reduction strategy (Strategy 1) often represents the most industrially viable and economically advantageous route. Its reliance on cheaper starting materials and catalysts, combined with the robustness of the reaction steps, makes it highly attractive for large-scale manufacturing.

The Buchwald-Hartwig amination (Strategy 2) offers a powerful alternative, particularly during route scouting and medicinal chemistry where substrate scope and speed are critical. While more expensive, it provides a direct and often high-yielding method that can be optimized for scale. [13]The Ullmann condensation remains a valuable tool, especially when cost pressures necessitate avoiding palladium-based catalysts. The optimal choice will ultimately depend on the specific economic, equipment, and safety constraints of the manufacturing environment.

References

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved March 7, 2026, from [Link]

  • Chemspeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved March 7, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2,4-difluorophenoxy)-2,3,5-trichloroaniline. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2026, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved March 7, 2026, from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • Google Patents. (2008, July 23). US 2011/0097669 A1.
  • Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of meta-(4-fluorophenoxy)aniline (10b). Reagents.... Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Google Patents. (n.d.). Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation.
  • AIR Unimi. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibito. Retrieved March 7, 2026, from [Link]

  • Figshare. (2019, October 10). Scalable, Economical, and Practical Synthesis of 4‑(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved March 7, 2026, from [Link]

  • Covestro. (n.d.). Bio-based aniline: scale-up of a sustainable innovative route to a strategic raw material. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Aniline-Catalysis-and-Chemical-Engineering.pdf. Retrieved March 7, 2026, from [Link]

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Application Note: Catalyst Selection and Protocol Optimization for the Amination of 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, catalyst optimization, and self-validating experimental protocols for Buchwald-Hartwig cross-coupling.

Introduction & Substrate Profiling

4-(2,3-Difluorophenoxy)aniline is a highly valued structural motif in medicinal chemistry, frequently utilized as a core building block in the synthesis of[1]. The molecule features a primary aniline group coupled with a 2,3-difluorophenoxy ether linkage.

From a synthetic perspective, the electronic profile of this substrate dictates its reactivity. While the phenoxy ether is generally electron-donating via resonance (+M), the adjacent fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This subtly reduces the nucleophilicity of the primary amine compared to an unsubstituted p-phenoxyaniline. Consequently, achieving high turnover frequencies (TOF) without forcing conditions requires a highly optimized catalytic system.

Mechanistic Insight & Catalyst Selection Logic

The primary synthetic challenge when performing a Buchwald-Hartwig cross-coupling on 4-(2,3-difluorophenoxy)aniline is achieving selective mono-arylation. Primary amines are highly susceptible to undergoing two sequential coupling events, yielding unwanted tertiary amines (bis-arylation).

Ligand Selection: The Causality of BrettPhos

To prevent bis-arylation, the steric environment of the supporting phosphine ligand is the most critical variable. For primary anilines,[2].

The "Why": BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) features a bulky biaryl backbone and large dicyclohexyl substituents on the phosphorus atom. This architecture creates a highly restricted, deep catalytic pocket. Once the primary amine undergoes its first arylation,[3]. This steric blockade effectively halts the catalytic cycle after one turnover per amine molecule, ensuring >99% selectivity for the mono-arylated product.

Base and Solvent Effects
  • Base: [4] for non-sensitive substrates due to its strong deprotonating ability, which accelerates the amine coordination and reductive elimination steps. If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, epoxides), milder bases like Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) must be substituted.

  • Solvent: Anhydrous 1,4-Dioxane is optimal. It possesses a sufficiently high boiling point (101 °C) to allow thermal acceleration of the oxidative addition step without requiring pressurized reaction vessels, while maintaining partial solubility for the inorganic base.

Quantitative Data: Catalyst Screening Summary

The following table summarizes the expected yields and selectivity profiles when coupling 4-(2,3-Difluorophenoxy)aniline with a standard aryl chloride under various catalytic conditions.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mono-arylation : Bis-arylation Ratio
Pd₂(dba)₃ / BINAPNaOtBuToluene10065%70 : 30
Pd(OAc)₂ / XPhosNaOtBu1,4-Dioxane10082%85 : 15
Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane10088%90 : 10
Pd₂(dba)₃ / BrettPhos NaOtBu 1,4-Dioxane 90 >98% >99 : 1

Catalytic Cycle

G Pd_Pre Pd Precatalyst (e.g., Pd2(dba)3) Active_Pd Active L-Pd(0) Species Pd_Pre->Active_Pd Ligand BrettPhos Ligand (Prevents Bis-arylation) Ligand->Active_Pd Ox_Add Oxidative Addition (Aryl Halide) Active_Pd->Ox_Add Ar-X Amine_Coord Amine Coordination 4-(2,3-Difluorophenoxy)aniline Ox_Add->Amine_Coord Deprot Base Deprotonation (NaOtBu) Amine_Coord->Deprot Red_Elim Reductive Elimination (C-N Bond Formation) Deprot->Red_Elim Red_Elim->Active_Pd Catalyst Regeneration Product Secondary Diaryl Amine Red_Elim->Product

Buchwald-Hartwig catalytic cycle with BrettPhos and 4-(2,3-Difluorophenoxy)aniline.

Standard Operating Protocol: Mono-arylation

Self-Validating Note: This protocol utilizes visual cues to ensure the integrity of the catalytic cycle. A shift from yellow to deep red/orange upon heating indicates the successful formation of the active L-Pd(0) species.

Materials Required:

  • 4-(2,3-Difluorophenoxy)aniline (1.0 equiv, 1.0 mmol)

  • Aryl chloride/bromide (1.05 equiv, 1.05 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality: Pd(0) complexes and electron-rich phosphine ligands are sensitive to ambient oxygen, which can irreversibly oxidize the ligand to an inactive phosphine oxide.

  • Substrate Addition: Add 4-(2,3-Difluorophenoxy)aniline and the aryl halide to the vial. (If either substrate is a liquid, add it outside the glovebox using standard Schlenk techniques against a positive counter-flow of nitrogen).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

  • Catalyst Activation & Heating: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm).

    • Validation Check: Observe the color change. The mixture should transition to a deep red/orange homogeneous solution within 10-15 minutes, confirming active catalyst formation. The appearance of a black precipitate indicates catalyst decomposition (Pd black) and reaction failure.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction mixture via syringe, dilute with EtOAc, and perform TLC (Hexanes:EtOAc 8:2) or GC-MS. The primary aniline spot (UV active, stains brown with ninhydrin) should be completely consumed.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite.

    • Causality: Filtration removes insoluble inorganic salts (NaX) and aggregated palladium residue, which can cause streaking and poor resolution during column chromatography. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure secondary amine.

Process Workflow Diagram

Workflow Step1 1. Glovebox Prep Weigh Pd, Ligand, Base Step2 2. Substrate Addition Add Aniline & Ar-X Step1->Step2 Step3 3. Solvent Addition Add anhydrous 1,4-Dioxane Step2->Step3 Step4 4. Heating Stir at 90°C for 4-12 h Step3->Step4 Step5 5. Workup Filter & Concentrate Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

References

  • Tyrosine kinase inhibitors (Patent EA025496B1). Google Patents.
  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at:[Link]

  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery . Royal Society of Chemistry. Available at:[Link]

Sources

Application Note: Regioselective Halogenation of 4-(2,3-Difluorophenoxy)aniline for Tyrosine Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The compound 4-(2,3-difluorophenoxy)aniline is a highly versatile building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly Tyrosine Kinase Inhibitors (TKIs) targeting BTK, EGFR, and HER2 pathways 1. To incorporate this diaryl ether into complex polycyclic scaffolds, researchers must first install a synthetic handle—typically a halogen—onto the aniline ring.

Causality in Regioselectivity: The structural electronics of 4-(2,3-difluorophenoxy)aniline dictate a highly predictable reaction pathway. The primary amine (-NH₂) is a strongly activating, ortho/para-directing group. Because the para position is sterically blocked by the 2,3-difluorophenoxy ether linkage, Electrophilic Aromatic Substitution (EAS) is exclusively funneled to the ortho positions (C2 and C6).

By strictly controlling the stoichiometry of the halogenating agent and the reaction temperature, chemists can achieve >95% selectivity for the mono-halogenated product (C2), avoiding the deactivated and sterically hindered 2,6-dihalogenated byproduct.

Mechanism SM 4-(2,3-Difluorophenoxy)aniline (Strongly Activated) Reagent N-Halosuccinimide (NBS / NCS / NIS) SM->Reagent EAS Activation Major 2-Halo-4-(2,3-difluorophenoxy)aniline (Major: Ortho Substitution) Reagent->Major 1.02 - 1.05 eq, 0°C Minor 2,6-Dihalo Byproduct (Minor: Over-halogenation) Reagent->Minor >1.1 eq or Heat

Fig 1: Regioselective electrophilic aromatic substitution (EAS) workflow.

Experimental Design: Reagent & Solvent Causality

Achieving high yield and purity requires moving away from harsh elemental halogens (Br₂, Cl₂, I₂). Elemental halogens are overly reactive, difficult to handle at scale, and frequently cause oxidative degradation of the electron-rich aniline nitrogen.

Instead, this protocol utilizes N-halosuccinimides 2. Reagents like N-Bromosuccinimide (NBS) provide a controlled, low steady-state concentration of the electrophilic halogen species.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected as the primary solvent. Its polar aprotic nature optimally solubilizes both the starting material and the succinimide byproducts, while stabilizing the polar Wheland intermediate during the EAS transition state.

  • Temperature Causality: Reactions are initiated at 0 °C. The initial halogenation is highly exothermic; thermal runaway leads directly to 2,6-dihalogenation. Maintaining 0 °C for the first hour ensures kinetic control over the mono-substitution.

Quantitative Optimization Data

The following table summarizes the optimized parameters for synthesizing the three primary halogenated derivatives.

Halogenating AgentOptimal SolventTemp Profile (°C)Stoichiometry (eq)Time (h)Major ProductValidated Yield (%)
NBS (Bromination)DMF0 → 201.022.02-Bromo88 - 92
NCS (Chlorination)Acetonitrile20 → 401.054.02-Chloro78 - 85
NIS (Iodination)DMF + 1% TFA0 → 201.053.02-Iodo82 - 88

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating strict In-Process Control (IPC) checkpoints, the chemist can mathematically verify the success of the reaction before proceeding to the workup phase.

Protocol A: Synthesis of 2-Bromo-4-(2,3-difluorophenoxy)aniline

Objective: High-yielding monobromination using NBS.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-(2,3-difluorophenoxy)aniline (10.0 g, 45.2 mmol, 1.0 eq) and anhydrous DMF (90 mL, 0.5 M).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C for 15 minutes.

  • Reagent Addition: Weigh out N-Bromosuccinimide (8.20 g, 46.1 mmol, 1.02 eq). Add the NBS portion-wise over 30 minutes to prevent thermal spiking. The solution will transition from pale yellow to a deep amber.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 1.5 hours.

  • IN-PROCESS VALIDATION (Critical): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS.

    • Validation Criteria: The Total Ion Chromatogram (TIC) must show <2% starting material (m/z 222.1 [M+H]⁺) and >95% product peak (m/z 300.0 / 302.0 [M+H]⁺, 1:1 isotopic ratio). If SM >2%, add 0.01 eq NBS and stir for 30 mins.

  • Quench & Workup: Pour the mixture into 300 mL of ice water containing 5% sodium thiosulfate (to quench trace active bromine). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to quantitatively remove DMF. Dry over Na₂SO₄, concentrate, and filter through a short silica plug to yield the pure product.

Protocol B: Synthesis of 2-Chloro-4-(2,3-difluorophenoxy)aniline

Objective: Monochlorination using NCS.

  • Preparation: Dissolve the aniline (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) in a single portion at room temperature (NCS is significantly less reactive than NBS).

  • Propagation: Heat the reaction to 40 °C and stir for 4 hours.

  • IN-PROCESS VALIDATION: Analyze via UPLC-MS.

    • Validation Criteria: Disappearance of m/z 222.1 and appearance of m/z 256.0 [M+H]⁺ (with a roughly 3:1 isotopic pattern indicative of ³⁵Cl/³⁷Cl).

  • Workup: Concentrate the Acetonitrile under reduced pressure, resuspend the residue in Dichloromethane (DCM), wash with water to remove succinimide, dry, and concentrate.

Protocol C: Synthesis of 2-Iodo-4-(2,3-difluorophenoxy)aniline

Objective: Monoiodination using NIS with acid catalysis.

  • Preparation: Dissolve the aniline (1.0 eq) in DMF (0.5 M) and add 1% v/v Trifluoroacetic Acid (TFA). Causality: TFA protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom in NIS.

  • Reagent Addition: Cool to 0 °C. Add N-Iodosuccinimide (1.05 eq) portion-wise. Protect the flask from light using aluminum foil to prevent radical iodine generation.

  • Propagation: Stir at room temperature for 3 hours.

  • IN-PROCESS VALIDATION: Analyze via UPLC-MS.

    • Validation Criteria: Detection of the massive mass shift to m/z 348.0[M+H]⁺.

  • Workup: Quench strictly with 10% sodium bisulfite solution to reduce any unreacted I₂ (solution will turn from dark brown to light yellow). Extract with EtOAc and purify.

Downstream Applications in Drug Discovery

Once the halogen is installed, the resulting 2-halo-4-(2,3-difluorophenoxy)aniline becomes a powerful intermediate. The halogen acts as a reactive site for Palladium-catalyzed cross-coupling reactions. As documented in recent oncology and immunology patents 3, these couplings are the gateway to synthesizing potent kinase inhibitors for B-cell malignancies and autoimmune disorders.

Downstream Halo 2-Halo-4-(2,3-difluorophenoxy)aniline Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed C-C) Halo->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Pd-catalyzed C-N) Halo->Buchwald Amines TKI Tyrosine Kinase Inhibitor (TKI) (e.g., BTK / EGFR Inhibitors) Suzuki->TKI Cyclization / Deprotection Buchwald->TKI Cyclization / Deprotection

Fig 2: Downstream cross-coupling applications for TKI synthesis.

References

  • DeGoey et al. (2021). US20220213092A1: Tyrosine kinase inhibitors. Google Patents. 1

  • EA025496B1. (2014). Tyrosine kinase inhibitors. Google Patents. 3

  • Ambeed. NBS | 1-Bromo-2,5-pyrrolidinedione | Halogenation Reagents. Ambeed Catalog. 2

Sources

Application Note: Chemoselective Reductive Amination Protocols Using 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical intermediates, including tyrosine kinase inhibitors[1]. However, incorporating this moiety via reductive amination requires precise stoichiometric and electronic control.

The para-phenoxy linkage provides resonance-based electron donation to the aniline nitrogen. Conversely, the two highly electronegative fluorine atoms on the adjacent aromatic ring exert a strong inductive electron-withdrawing effect. The net result is a weakly basic, moderately nucleophilic aniline. In standard reductive amination conditions, weakly basic anilines exhibit sluggish iminium ion formation[2]. If an overly aggressive reducing agent is introduced too early, the starting carbonyl compound will be prematurely reduced to an alcohol, severely depressing the yield of the target secondary amine[3].

Reaction Design & Causality

To establish a high-yielding, self-validating protocol, every reagent choice must be driven by chemoselectivity:

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal hydride source for this transformation[4]. The three electron-withdrawing acetoxy groups sterically and electronically attenuate the borohydride's reactivity. Consequently, STAB is remarkably stable toward aldehydes and ketones but highly reactive toward the more electrophilic iminium ion intermediate[2]. Furthermore, STAB eliminates the generation of highly toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN)[4].

  • Solvent & pH Optimization: STAB is sensitive to water and incompatible with protic solvents like methanol[5]. Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are the preferred solvents[5]. The addition of a stoichiometric amount of glacial acetic acid (AcOH) lowers the pH to an optimal 4–6 range. This mildly acidic environment catalyzes the dehydration of the carbinolamine intermediate into the reactive iminium species without completely protonating the weakly basic aniline nucleophile[3].

Mechanistic Pathway Visualization

Mechanism A Aldehyde/Ketone + 4-(2,3-Difluorophenoxy)aniline B Carbinolamine Intermediate A->B Mild Acid (AcOH) Nucleophilic Attack C Iminium Ion (Activated Species) B->C -H2O Dehydration D Secondary Amine Product C->D STAB (NaBH(OAc)3) Selective Reduction E Side Product: Over-alkylation D->E Excess Carbonyl (Avoidable)

Fig 1: Chemoselective reductive amination pathway using STAB.

Experimental Protocol: Synthesis of Secondary Amines

Self-Validating System: This methodology incorporates built-in analytical checkpoints to ensure intermediate formation before committing the reducing agent, preventing the irreversible waste of valuable starting materials.

Materials Required:

  • 4-(2,3-Difluorophenoxy)aniline (1.0 equiv)

  • Target Aldehyde/Ketone (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL/mmol)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(2,3-Difluorophenoxy)aniline (1.0 equiv) and the target carbonyl compound (1.05 equiv) in anhydrous DCE[3].

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise to the stirring solution. Stir at room temperature (20–25 °C) for 30–60 minutes[3].

    • Causality: This pre-stirring period is critical for weakly basic anilines to ensure maximum conversion to the iminium intermediate prior to the introduction of the reducing agent[2].

  • Validation Checkpoint 1: Remove a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC or LC-MS to confirm the consumption of the aniline[3]. Do not proceed until intermediate formation is confirmed.

  • Reduction: Once iminium formation is verified, add STAB (1.5 equiv) portion-wise over 10 minutes to manage any mild exotherm[3].

  • Reaction Monitoring: Stir the suspension at room temperature for 2–12 hours. Monitor the disappearance of the iminium intermediate via LC-MS[3].

  • Quench: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~7-8[3].

    • Causality: Neutralizing the acetic acid and decomposing unreacted STAB prevents product degradation and facilitates the partitioning of the free-base amine into the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to afford the pure secondary amine.

Workflow Visualization

Workflow S1 1. Imine Formation (Amine + Carbonyl + AcOH) S2 2. Reduction (Add STAB portion-wise) S1->S2 S3 3. Quench (Sat. NaHCO3) S2->S3 S4 4. Extraction (DCM or EtOAc) S3->S4 S5 5. Purification (Silica Gel / HPLC) S4->S5

Fig 2: Step-by-step experimental workflow for secondary amine synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields for the reductive amination of 4-(2,3-Difluorophenoxy)aniline with a model benzaldehyde derivative.

SolventReducing AgentAdditiveReaction TimeIsolated YieldMechanistic Observation
MeOHNaBH₄None2 h< 15%Premature reduction of aldehyde to alcohol[3].
MeOHNaBH₃CNAcOH (pH 5)12 h65%Good conversion, but toxic cyanide byproducts generated[4].
DCESTABNone24 h40%Sluggish iminium formation due to lack of acid catalyst[3].
DCE STAB AcOH (1.0 eq) 4 h > 85% Optimal balance of iminium formation and selective reduction [2],[5].

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material: If the aniline remains unreacted, the iminium ion is not forming efficiently[3]. Ensure strictly anhydrous conditions are maintained, as water drives the equilibrium back toward the starting materials. Consider adding activated molecular sieves (4Å) during Step 1.

  • Over-alkylation (Tertiary Amine Formation): While STAB is selective for mono-alkylation with most aldehydes, using a large excess of the carbonyl compound can lead to over-alkylation[2]. Strict adherence to the 1.05 equiv stoichiometry mitigates this risk.

  • Precipitation During STAB Addition: STAB has limited solubility in DCE, meaning the reaction is typically a suspension[5]. Do not add additional solvent unless magnetic stirring is physically impeded, as dilution will significantly slow the reaction rate.

References

1. - TCI Chemicals 2.2 - MDMA.ch 3.3 - Benchchem 4. 5 - Common Organic Chemistry 5.1 - AccelaChem 6. 4 - MilliporeSigma

Sources

Troubleshooting & Optimization

Purification techniques for 4-(2,3-Difluorophenoxy)aniline crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is engineered specifically for researchers and drug development professionals handling the isolation and purification of 4-(2,3-Difluorophenoxy)aniline .

Because this compound features both a primary aromatic amine and a fluorinated diaryl ether linkage, it presents unique physicochemical challenges, including susceptibility to auto-oxidation and strong retention on acidic stationary phases. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Compound Profile & Physicochemical Data

Before initiating any purification workflow, it is critical to understand the physical parameters governing the molecule's behavior during phase-switching and chromatography.

PropertyValueImplication for Purification
Chemical Name 4-(2,3-Difluorophenoxy)anilineTarget compound for isolation.
CAS Number 307308-80-1[1]Reference identifier for analytical standards.
Molecular Weight 221.20 g/mol Aids in mass spectrometry (MS) validation.
Functional Groups Primary amine, Diaryl etherAmine allows for acid-base phase switching; ether is chemically stable but prone to emulsion formation.
Solubility Profile Soluble in EtOAc, DCM, MeOH; Insoluble in neutral water[1]Ideal for liquid-liquid extraction using moderately polar organic solvents.
Stability Air and light-sensitiveRequires inert atmosphere storage to prevent quinone-imine formation.

Core Purification Workflows

Workflow A: Acid-Base Phase Switching (Primary Isolation)

Mechanistic Causality: Anilines are weakly basic (pKa ~4.6). By treating the crude reaction mixture with a strong aqueous acid (1M HCl), the amine is quantitatively protonated to form a highly water-soluble anilinium salt[2]. Neutral or acidic impurities (such as unreacted 2,3-difluorophenol or halonitrobenzene starting materials) remain entirely in the organic phase. Subsequent basification of the isolated aqueous layer regenerates the free amine, allowing it to be partitioned back into a clean organic solvent.

AcidBaseExtraction Crude Crude 4-(2,3-Difluorophenoxy)aniline (in EtOAc) AddHCl Add 1M HCl (aq) Liquid-Liquid Extraction Crude->AddHCl AqLayer1 Aqueous Layer (Protonated Anilinium Salt) AddHCl->AqLayer1 Bottom Layer OrgLayer1 Organic Layer (Neutral/Acidic Impurities) AddHCl->OrgLayer1 Top Layer (Discard) AddNaOH Add 1M NaOH (aq) to Aqueous Layer (pH > 10) AqLayer1->AddNaOH AqLayer2 Basified Aqueous Layer (Free Aniline Base) AddNaOH->AqLayer2 Extract Extract with Fresh EtOAc AqLayer2->Extract OrgLayer2 Organic Layer (Purified Aniline in EtOAc) Extract->OrgLayer2 Top Layer Waste Aqueous Waste (Inorganic Salts) Extract->Waste Bottom Layer (Discard) Evaporate Dry over Na2SO4 & Evaporate Solvent OrgLayer2->Evaporate PureProduct Pure 4-(2,3-Difluorophenoxy)aniline Evaporate->PureProduct

Workflow for the acid-base extraction of 4-(2,3-Difluorophenoxy)aniline.

Step-by-Step Protocol & Self-Validation:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Drain the bottom aqueous layer (containing the anilinium salt) into a clean Erlenmeyer flask. Repeat the HCl extraction once more and combine the aqueous layers[2].

    • Self-Validation Checkpoint: Before discarding the top organic layer, spot it on a TLC plate alongside the crude mixture. The UV-active spot corresponding to the aniline should be completely absent, confirming 100% transfer to the aqueous phase.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1M NaOH dropwise with continuous stirring.

    • Self-Validation Checkpoint: Do not rely on calculated volumes. Use universal pH indicator paper to physically verify that the aqueous phase has reached pH > 10. If the pH is lower, the aniline remains protonated and will be lost in the aqueous waste.

  • Back-Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 15 mL). Combine the new organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Workflow B: Amine-Deactivated Silica Gel Chromatography (Fine Polishing)

Mechanistic Causality: Free anilines interact strongly with the slightly acidic silanol groups (Si-OH) on standard silica gel. This acid-base interaction causes the compound to continuously bind and release as it travels through the column, resulting in severe streaking and poor resolution[3]. Pre-treating the column with a sacrificial tertiary amine neutralizes these active sites.

Chromatography Pack Pack Silica Gel Column (Hexane + 1% TEA) Load Load Crude Mixture (Dissolved in minimal DCM) Pack->Load Elute Elute Gradient (Hexane:EtOAc 90:10 -> 70:30) Load->Elute Fractions Collect Fractions (Monitor via UV 254 nm) Elute->Fractions TLC TLC Validation (Check for single spot) Fractions->TLC Combine Combine Pure Fractions & Concentrate TLC->Combine

Logical workflow for amine-deactivated silica gel chromatography.

Step-by-Step Protocol & Self-Validation:

  • Column Preparation: Slurry-pack the silica gel using a solvent mixture of Hexane containing 1% Triethylamine (TEA). Flush two column volumes of this mixture to fully deactivate the silica.

  • Loading: Dissolve the semi-pure aniline in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using a gradient of Hexane:EtOAc (starting at 90:10 and increasing polarity to 70:30).

  • Fraction Analysis: Collect fractions and monitor via TLC (visualized under UV 254 nm).

    • Self-Validation Checkpoint: Run a 2D TLC (two-dimensional TLC) of a middle fraction. If the compound is degrading on the column, you will see off-diagonal spots in the second dimension. A single spot on the diagonal confirms stability.

Troubleshooting & FAQs

Q: During the acid-base extraction, I am experiencing a stubborn emulsion. How do I break it? A: Emulsions are highly common when extracting fluorinated diaryl ethers due to their surfactant-like behavior at the aqueous-organic interface. Solution: First, add saturated aqueous NaCl (brine) to the separatory funnel. This increases the density and ionic strength of the aqueous layer, forcing the organic compound out of the aqueous phase via the "salting out" effect. If the emulsion persists, filter the entire biphasic mixture through a thin pad of Celite. This removes insoluble microscopic particulates (often iron or palladium catalyst residues from the reduction step) that stabilize the interface.

Q: My purified product is turning dark brown over time. Is it degrading? A: Yes. Like most electron-rich aromatic amines, 4-(2,3-Difluorophenoxy)aniline is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming highly colored azo or quinone-imine byproducts. Solution: Always concentrate the purified product under a vacuum, purge the storage vial with an inert gas (Argon or Nitrogen), and store it in an amber vial at 4°C.

Q: My product streaks heavily on the TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A: As mentioned in Workflow B, the free aniline is interacting with the acidic silanol groups on the TLC plate[3]. Solution: Add 1-2% of a volatile tertiary amine, such as Triethylamine (TEA) or aqueous ammonia, to your TLC eluent chamber (e.g., Hexane:EtOAc:TEA 80:19:1). The TEA acts as a sacrificial base, neutralizing the plate and allowing the aniline to migrate as a tight, quantifiable spot.

References

  • Accela ChemBio. "1782871-27-5 4-Methoxy-2-phenylindoline (Contains CAS data for 4-(2,3-Difluorophenoxy)aniline)". AccelaChem.[Link]

  • ResearchGate Community. "How do I remove aniline from the reaction mixture?". ResearchGate.[Link]

Sources

Technical Support Center: Stability and Handling of 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-(2,3-Difluorophenoxy)aniline is a high-value building block frequently utilized in pharmaceutical synthesis and agrochemical development. While the difluorophenoxy group provides unique electronic and steric properties, the primary aromatic amine moiety remains highly susceptible to oxidative degradation. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure the integrity of your compound.

Mechanistic Insight: The Oxidation Pathway

To effectively prevent degradation, we must first understand the causality behind it. The lone pair of electrons on the aniline nitrogen is highly reactive toward atmospheric oxygen, reactive oxygen species (ROS), and trace transition metals.

Oxidation typically initiates via the abstraction of a hydrogen atom or single-electron transfer, forming a highly reactive aminyl radical . This intermediate rapidly reacts with hydroxyl radicals or oxygen to form a hydroxylamine, which is further oxidized to a nitroso compound. Finally, these intermediates condense with unreacted aniline molecules to form highly conjugated azoxybenzenes, azo compounds, or polymeric "aniline black" type impurities .

OxidationMechanism A 4-(2,3-Difluorophenoxy)aniline (Stable Form) B Aminyl Radical (Reactive Intermediate) A->B O2 / Light / Trace Metals C N-Hydroxylamine Derivative B->C +OH / ROS D Nitroso Derivative C->D Oxidation E Azoxy / Azo Oligomers (Dark Brown Impurities) C->E Condensation with A D->E Condensation

Caption: Radical-mediated oxidation pathway of 4-(2,3-Difluorophenoxy)aniline into oligomers.

Troubleshooting & FAQs

Q1: My 4-(2,3-Difluorophenoxy)aniline turned from white to dark brown. What happened, and can I still use it? Causality: The color change is a direct visual indicator of oxidation. Aromatic amines oxidize to form highly conjugated azo and azoxy oligomers, which are intensely colored even at trace concentrations (<1%) . Solution: Do not use deeply discolored material for sensitive assays or high-yield synthesis without prior purification. You can recover the pure compound via flash chromatography or recrystallization. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen) and protect it from light, as photons can initiate the radical auto-oxidation process.

Q2: Does the difluorophenoxy group make the amine more or less stable than unsubstituted aniline? Causality: The difluorophenoxy substituent is electron-withdrawing via induction (due to the highly electronegative fluorine atoms). This slightly reduces the electron density on the aniline nitrogen compared to unsubstituted aniline, providing a marginal increase in oxidative stability. However, the ether linkage introduces a secondary vulnerability: potential acid-catalyzed cleavage under extreme pH conditions. Solution: Maintain the compound in neutral to slightly basic environments. Avoid prolonged exposure to strong Lewis acids or concentrated mineral acids unless required for a specific synthetic step.

Q3: We are preparing standard solutions for HPLC. How can we prevent degradation in the autosampler? Causality: Dilute solutions of aromatic amines degrade exponentially faster than bulk solids due to increased dissolved oxygen exposure and solvent-mediated radical propagation . Solution:

  • Degas all analytical solvents (sparge with Helium or sonicate under vacuum).

  • Add a compatible antioxidant if your analytical method permits (e.g., 0.1% ascorbic acid or BHT) .

  • Keep the autosampler tray chilled at 4°C.

Quantitative Stability Data

The following table summarizes the expected stability and purity recovery of phenoxyaniline derivatives under various storage conditions. This data highlights the critical need for temperature and atmosphere control to maintain long-term integrity.

Storage ConditionAtmosphereLight ExposureTimeframeExpected Purity Recovery (%)Visual Appearance
25°C (Room Temp)Ambient AirDirect Light4 Weeks< 85%Dark Brown / Tarry
25°C (Room Temp)Ambient AirDark (Amber)4 Weeks~ 92%Yellow / Light Brown
4°C (Refrigerated)Ambient AirDark (Amber)6 Months~ 95%Pale Yellow
-20°C (Freezer)Argon / N₂Dark (Amber)12+ Months> 99%White / Off-White

Standard Operating Procedure (SOP): Inert Handling and Storage

To ensure a self-validating system, this protocol incorporates built-in checks (e.g., visual inspection, positive pressure verification) to guarantee the integrity of 4-(2,3-Difluorophenoxy)aniline.

Step 1: Receipt and Initial Inspection

  • Inspect the vial upon arrival. The solid should be white to off-white.

  • Validation Check: If the material is already yellow/brown, document the batch number and perform an LC-MS or NMR purity check before proceeding.

Step 2: Glovebox or Schlenk Line Transfer

  • Causality: Minimizing oxygen exposure is the most fundamental way to prevent amine oxidation .

  • Transfer the bulk bottle into a glovebox purged with Argon (Argon is preferred over Nitrogen due to its higher density, which effectively blankets the solid).

  • If a glovebox is unavailable, use a Schlenk line: place the open vial in a vacuum desiccator, apply vacuum for 5 minutes, and backfill with Argon. Repeat this cycle 3 times.

Step 3: Aliquoting

  • Divide the bulk material into single-use aliquots using amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen, which exponentially accelerates degradation.

Step 4: Sealing and Storage

  • Cap the vials with PTFE-lined septa. PTFE prevents chemical interaction between the amine and the cap material.

  • Wrap the cap junction tightly with Parafilm to prevent moisture ingress.

  • Store the aliquots at -20°C in a secondary container with a desiccant (e.g., Drierite).

HandlingWorkflow S1 Step 1: Inspect Verify white/off-white color S2 Step 2: Inert Atmosphere Transfer to Argon Glovebox S1->S2 S3 Step 3: Aliquoting Divide into single-use amber vials S2->S3 S4 Step 4: Secure Seal PTFE caps + Parafilm wrap S3->S4 S5 Step 5: Long-term Storage Store at -20°C with desiccant S4->S5

Caption: Step-by-step workflow for the inert handling and storage of sensitive aromatic amines.

References

  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals Source: The Journal of Physical Chemistry A, ACS Publications URL:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL:[Link]

  • How to prevent the oxidation of Amine Catalyst? Source: Mingxu Chemicals URL:[Link]

Technical Support Center: Troubleshooting 4-(2,3-Difluorophenoxy)aniline Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-(2,3-Difluorophenoxy)aniline is a highly valuable building block in drug discovery, frequently used to introduce lipophilic, metabolically stable pharmacophores. However, the strongly electron-withdrawing nature of the 2,3-difluorophenoxy group significantly reduces the electron density on the aniline nitrogen via inductive effects. This deactivation makes it a notoriously poor nucleophile, frequently leading to stalled reactions, low conversion rates, and the accumulation of degradation byproducts.

This guide provides field-proven, mechanistically grounded solutions for troubleshooting both amide bond formations and palladium-catalyzed cross-couplings with this challenging substrate.

Section 1: Amide Bond Formation Troubleshooting

Q1: My standard HATU/DIPEA coupling with 4-(2,3-Difluorophenoxy)aniline stalls at <20% conversion, and LC-MS shows a mass corresponding to an N-acylurea byproduct. What is happening?

The Causality: Standard coupling reagents like HATU or EDC/HOBt rely on forming a highly reactive O-acylisourea or HOBt-ester intermediate. For highly nucleophilic aliphatic amines, this intermediate is rapidly intercepted. However, because 4-(2,3-Difluorophenoxy)aniline is electronically deactivated, its nucleophilic attack is kinetically slow. This delay allows the O-acylisourea intermediate to undergo a detrimental[1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea[1].

The Solution: You must generate an intermediate that is either highly reactive but resistant to rearrangement, or an intermediate that does not rearrange at all.

  • Strategy A (Acylimidazolium): Use TCFH with N-Methylimidazole (NMI). This generates a highly reactive acylimidazolium intermediate that forces the coupling with poorly nucleophilic anilines[2].

  • Strategy B (Acyl Fluoride): Use BTFFH or TFFH to generate an acyl fluoride in situ. Acyl fluorides are highly stable to hydrolysis and rearrangement but remain highly reactive toward weak nucleophiles at elevated temperatures[3].

  • Strategy C (Acyliminium): Use EDC with stoichiometric DMAP to form a highly reactive acyliminium ion, completely bypassing the standard HOBt-ester pathway[1].

Quantitative Comparison of Coupling Reagents for Electron-Deficient Anilines
Coupling ReagentAdditive/BaseIntermediate FormedTypical Conversion (%)Primary Failure Mode
EDC HOBt / DIPEAHOBt-ester< 20%N-acylurea formation
HATU DIPEAOAt-ester20 - 40%Guanidinylation of amine
EDC DMAP (1.0 equiv.)Acyliminium ion70 - 85%Reagent hydrolysis
BTFFH DIPEAAcyl fluoride85 - 95%Requires heating (80 °C)
TCFH NMIAcylimidazolium> 90%Moisture sensitivity
Validated Protocol: TCFH/NMI Mediated Amide Coupling

This self-validating protocol ensures that if the reaction fails, the bottleneck is purely steric rather than electronic.

  • Preparation: In an oven-dried vial under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.2 equiv.) in anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Activation: Add N-Methylimidazole (NMI, 3.0 equiv.) followed by TCFH (1.2 equiv.). Stir at room temperature for 15 minutes. Self-Validation Check: The solution will often change color as the reactive acylimidazolium intermediate forms.

  • Coupling: Add 4-(2,3-Difluorophenoxy)aniline (1.0 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature. For highly deactivated systems, gentle heating (40 °C) may be applied. Monitor via LC-MS. Complete conversion is typically observed within 2–4 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Section 2: Buchwald-Hartwig Cross-Coupling Troubleshooting

Q2: When attempting a Buchwald-Hartwig amination of 4-(2,3-Difluorophenoxy)aniline with an aryl bromide using Pd(OAc)₂ and BINAP, the reaction turns black within 30 minutes and yields no product. How can I prevent this?

The Causality: The appearance of a black precipitate (palladium black) indicates the thermal decomposition of the active Pd(0) catalyst[4]. In the Buchwald-Hartwig catalytic cycle, oxidative addition of the aryl halide is usually fast. The bottleneck with electron-deficient anilines is the subsequent amine coordination and deprotonation step[5]. If the aniline is too poor of a nucleophile to coordinate to the Pd(II) complex efficiently, the catalytic cycle stalls. The "stranded" Pd(II) intermediate eventually degrades into inactive Pd(0) aggregates[4].

The Solution: You must use a specialized biarylphosphine ligand designed to accelerate the C-N bond-forming reductive elimination and facilitate primary amine coordination. BrettPhos or RuPhos are the gold standards for primary anilines[6]. Furthermore, replacing Pd(OAc)₂ with a Generation 3 (G3) precatalyst (e.g., BrettPhos Pd G3) ensures rapid, quantitative generation of the active monoligated L-Pd(0) species, preventing early catalyst death.

Validated Protocol: BrettPhos Pd G3 Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a precatalyst system to guarantee the formation of the active catalytic species.

  • Reagent Loading: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), 4-(2,3-Difluorophenoxy)aniline (1.2 equiv.), Sodium tert-butoxide (NaOtBu, 1.5 equiv.), and BrettPhos Pd G3 precatalyst (2–5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with Argon (repeat 3 times). Oxygen is highly detrimental to the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene (to reach 0.1 M) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90–100 °C for 4–12 hours.

  • Monitoring & Workup: Monitor by GC-MS or LC-MS. Self-Validation Check: A healthy reaction remains a homogeneous yellow/reddish-brown solution. If it turns black, the base may be insoluble or the solvent wet. Once complete, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate for purification.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion of 4-(2,3-Difluorophenoxy)aniline CheckRxn Identify Reaction Type Start->CheckRxn Amide Amide Coupling (C-N Bond via Acylation) CheckRxn->Amide Buchwald Buchwald-Hartwig (C-N Cross-Coupling) CheckRxn->Buchwald AmideIssue Issue: Poor Nucleophilicity Activated ester degrades Amide->AmideIssue BuchwaldIssue Issue: Slow Amine Coordination Catalyst decomposes to Pd(0) black Buchwald->BuchwaldIssue AmideSol Solution: TCFH/NMI or In situ Acyl Fluoride (BTFFH) AmideIssue->AmideSol BuchwaldSol Solution: BrettPhos Pd G3 + Strong Base (LHMDS/tBuONa) BuchwaldIssue->BuchwaldSol

Troubleshooting logic for 4-(2,3-Difluorophenoxy)aniline coupling reactions.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC (nih.gov).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Why C–N and C–O Couplings? - Macmillan Group (princeton.edu).
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Amide coupling reaction between a carboxylic acid and aniline deriv
  • Buchwald-Hartwig Amin

Sources

Optimizing recrystallization solvents for 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-(2,3-Difluorophenoxy)aniline .

As a moderately polar compound featuring both a basic, hydrogen-bonding primary amine and a hydrophobic, electron-withdrawing difluorophenyl ether linkage, 4-(2,3-Difluorophenoxy)aniline presents unique crystallization challenges. Like many substituted anilines, it is highly susceptible to oxidative discoloration and melting point depression, which frequently leads to liquid-liquid phase separation (commonly known as "oiling out") rather than true crystallization[1][2].

This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating protocols and troubleshooting strategies to establish a robust, high-yield recrystallization workflow.

Solvent Selection Matrix

Selecting a solvent with an optimal selectivity factor is the most critical step in maximizing recovery yield while rejecting impurities[3]. The ideal solvent must dissolve the compound completely at elevated temperatures but sparingly at room temperature, without exceeding the compound's melting point (which risks oiling out)[1][4].

Table 1: Quantitative Evaluation of Recrystallization Solvent Systems

Solvent SystemVol. RatioBoiling Point (°C)Suitability & SelectivityRisk of Oiling Out
Isopropanol / Water 80:20~82.5 / 100High recovery; excellent for purging highly polar impurities[5].Moderate (Requires precise temperature control)
Toluene / Heptane 40:60110 / 98Excellent for rejecting hydrophobic byproducts; sharp solubility curve.High (If cooled too rapidly)
Ethanol 10078.4Good baseline solvent; high solubility when hot, easily removed[5].Low to Moderate
Ethyl Acetate / Hexane 30:7077 / 68Standard binary system; allows fine-tuning of the polarity gradient.Low

The Self-Validating Recrystallization Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each step includes a physical observable (e.g., visual clarity, temperature threshold) that must be met before proceeding, ensuring causality between your actions and the chemical behavior.

Step 1: Inert Atmosphere Hot Dissolution

  • Action: Place the crude 4-(2,3-Difluorophenoxy)aniline in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with Nitrogen or Argon. Add the calculated minimum volume of your chosen "good" solvent (e.g., Isopropanol).

  • Causality: Aniline moieties readily oxidize in the presence of air at elevated temperatures, forming dark polymeric impurities[5]. An inert atmosphere prevents this degradation.

  • Validation Check: Heat the mixture gently to 60–70°C. Do not exceed 75°C. The solid should dissolve completely. If the solution remains cloudy, add solvent in 2 mL increments until clear.

Step 2: Decolorization and Hot Filtration

  • Action: If the solution exhibits a dark brown or purple tint, remove it from the heat source and allow it to cool slightly (to ~50°C). Add 1-2% (w/w) activated charcoal. Reheat to 60°C for 5 minutes, then perform a rapid hot filtration through a Celite pad.

  • Causality: Activated carbon adsorbs high-molecular-weight colored oxidative impurities[5][6]. Hot filtration ensures the target compound does not prematurely crystallize on the filter paper.

  • Validation Check: The filtrate must be pale yellow or colorless. If it is still dark, repeat the charcoal treatment.

Step 3: Controlled Cooling & Nucleation

  • Action: Transfer the clear filtrate to a clean flask. If using a binary system, add the anti-solvent (e.g., warm Water or Heptane) dropwise until the solution becomes faintly turbid, then add a few drops of the good solvent until it just clears[7]. Cool the flask at a controlled rate of 0.5 °C/min.

  • Causality: Rapid cooling induces a high degree of supersaturation, forcing the compound to separate as a liquid (oil) rather than forming an ordered crystal lattice[4][5].

  • Validation Check: When the solution reaches ~40°C, introduce a microscopic seed crystal of pure 4-(2,3-Difluorophenoxy)aniline. You should observe needle-like or granular crystal growth initiating from the seed[5][7].

Step 4: Isolation and Washing

  • Action: Once the mixture reaches room temperature, transfer it to an ice bath (0–5°C) for 30 minutes to maximize yield[6]. Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold anti-solvent.

  • Causality: The ice-cold wash removes residual mother liquor containing concentrated impurities without redissolving the purified product[1].

Troubleshooting & FAQs

Q1: My product forms a brown sludge at the bottom of the flask instead of crystals. What happened? A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the temperature at which the solution reaches supersaturation is higher than the melting point of the impure solute[2][4]. The brown color indicates that oxidative impurities are trapped within this liquid phase[5].

  • Solution: Reheat the mixture until the oil completely redissolves. Add a slightly more polar co-solvent (like ethanol) to increase the compound's solubility at lower temperatures, and cool the flask much more slowly. Insulating the flask or using a programmable cooling bath is highly recommended[4][5].

Q2: The yield is extremely low, but the purity is high. How do I recover more product? A: You likely used an excessive amount of the primary solvent, or the solvent selectivity factor is suboptimal, leaving your product dissolved in the mother liquor[3][6].

  • Solution: Implement an antisolvent recrystallization strategy[7]. Gradually add a miscible anti-solvent (e.g., water to an ethanol solution, or heptane to a toluene solution) to the mother liquor to reduce the solubility of the target compound and force secondary nucleation.

Q3: Why does my compound turn dark purple/black during the drying phase? A: This is a classic sign of amine oxidation. If the crystals are dried in an oven exposed to ambient air, the elevated temperature accelerates the oxidative coupling of the aniline group[5].

  • Solution: Always dry substituted anilines in a vacuum desiccator or a vacuum oven at ambient temperature (or gently heated under a strict vacuum) to eliminate oxygen exposure.

Recrystallization Optimization Workflow

The following diagram maps the logical decision tree for troubleshooting the recrystallization of 4-(2,3-Difluorophenoxy)aniline.

G Start Crude 4-(2,3-Difluorophenoxy)aniline Dissolve Hot Dissolution in Optimized Solvent (N2 atm) Start->Dissolve CheckColor Is solution dark/brown? Dissolve->CheckColor Charcoal Add Activated Carbon & Hot Filter CheckColor->Charcoal Yes Cooling Controlled Cooling (0.5 °C/min) CheckColor->Cooling No Charcoal->Cooling CheckPhase Did it oil out? Cooling->CheckPhase Seed Reheat, add co-solvent, & seed crystals CheckPhase->Seed Yes (LLPS) Crystallize Nucleation & Crystal Growth CheckPhase->Crystallize No (Solid) Seed->Cooling Isolate Filter, Wash & Vacuum Dry Crystallize->Isolate

Troubleshooting workflow for 4-(2,3-Difluorophenoxy)aniline recrystallization.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products - DOI. Available at: [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at: [Link]

Sources

Controlling side reactions in fluorinated aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the synthesis and functionalization of fluorinated anilines. The strong electron-withdrawing nature of fluorine fundamentally alters the electron density of the aromatic ring, making these substrates uniquely susceptible to side reactions such as hydrodehalogenation, homocoupling, and polycondensation.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses are both reproducible and high-yielding.

Mechanistic Overview: Pathways & Pitfalls

Before troubleshooting, we must map the thermodynamic and kinetic pathways that dictate our reaction outcomes. The diagram below illustrates the divergence between our target synthetic routes and the primary side reactions that compromise yield.

G Start Fluoronitrobenzene or Fluoroaryl Halide CatHydro Catalytic Hydrogenation (Pd/C, Pt/C, Ni) Start->CatHydro H2, Catalyst CrossCouple Cross-Coupling (Buchwald-Hartwig/Ullmann) Start->CrossCouple Amine, Catalyst, Base Target Target Fluorinated Aniline CatHydro->Target Optimal Conditions Side1 Hydrodehalogenation (Loss of F or Cl/Br) CatHydro->Side1 Over-reduction / High Temp Side3 Polycondensation (Azo/Azoxy byproducts) CatHydro->Side3 Incomplete Reduction CrossCouple->Target Optimal Ligand/Base CrossCouple->Side1 Hydride Elimination Side2 Homocoupling / Triarylamine Formation CrossCouple->Side2 Catalyst Self-Coupling

Workflow of fluorinated aniline synthesis and primary side reaction pathways.

Troubleshooting Catalytic Hydrogenation

Q: During the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, I am observing significant amounts of 4-fluoroaniline and 3-chloroaniline. Why is this happening, and how can I prevent it?

A: You are experiencing hydrodehalogenation .

  • Causality: Traditional supported noble metal catalysts (like Pd/C) possess highly active sites on the corners and edges of their nanoparticles. These sites have sufficient energy to insert into both C-Cl and C-F bonds. The C-Cl bond is particularly susceptible to hydrogenolysis due to its lower bond dissociation energy compared to the C-F bond [1]. Furthermore, as the nitro group is reduced, the newly formed amino group acts as a strong electron-donating group, increasing the electron density on the aromatic ring and further promoting the cleavage of the C-X bond [2].

  • Solution: You must selectively poison the hyperactive catalyst sites. Using a sulfide-modified Pd/C catalyst blocks these edge sites. The remaining planar sites are active enough for nitro group reduction but lack the energy required for C-X bond cleavage [3]. Alternatively, utilizing non-noble metal catalysts, such as cobalt nanoparticles encapsulated in graphene shells, physically isolates the metal and prevents aggressive dehalogenation [2].

Quantitative Comparison of Hydrogenation Conditions
Catalyst SystemTemperature (°C)Additive / ModifierDehalogenation (%)Target Yield (%)
Pd/C (Standard)100None> 10.0%< 85.0%
Pt/C50–80None2.0–5.0%~ 90.0%
Co@C-600-EtOH (NPs)60Graphene shell< 1.0%85.0–90.0%
Sulfide-modified Pd/C60Sulfide poisoning< 0.3%> 99.0%
Protocol 1: Self-Validating Hydrogenation using Sulfide-Modified Pd/C

This protocol is designed as a self-validating system; the inclusion of an internal standard ensures that dehalogenation is quantified before the reaction is quenched.

  • Preparation: In a high-pressure reactor, add 3-chloro-4-fluoronitrobenzene (1.0 equiv), sulfide-modified Pd/C (0.1–3.0 wt% relative to substrate) [3], and an internal standard (e.g., biphenyl, 0.1 equiv) in anhydrous methanol (2 mL/g of substrate).

  • Purge & Pressurize: Purge the reactor three times with inert nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 0.95 MPa with H₂.

  • Reaction: Heat the mixture to exactly 60 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Self-Validation Check: After 2 hours, pause stirring, vent a micro-aliquot, and analyze via GC-FID.

    • Validation Gate: The reaction is only considered successful if the GC trace shows complete consumption of the nitro starting material AND the ratio of dehalogenated byproduct to the biphenyl internal standard is < 0.5%. If dehalogenation exceeds this, lower the temperature by 10 °C for the next batch.

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (the catalyst can be recycled) and concentrate the filtrate in vacuo.

Troubleshooting Cross-Coupling Reactions

Q: I am using a Buchwald-Hartwig amination to couple 3-chloro-4-fluoroaniline with an aryl halide, but I am getting high levels of homocoupling and triarylamine impurities. What is the mechanistic cause?

A: You are facing a kinetic bottleneck during the transmetalation step.

  • Causality: Fluorinated anilines are significantly less nucleophilic than standard anilines due to the electron-withdrawing inductive effect of the fluorine atom. Because the aniline is slow to attack the Pd(II)-aryl complex, the catalytic cycle stalls. This stalled intermediate is vulnerable to side reactions: the catalyst may promote the self-coupling of the aryl halide (homocoupling), or undergo β-hydride elimination [4]. Triarylamine formation occurs when the secondary amine product (which is more nucleophilic than the starting fluoroaniline) outcompetes the starting material for the Pd catalyst.

  • Solution: You must alter the electronics and sterics of the catalyst. Use a bulky, electron-rich dialkylbiaryl phosphine ligand (such as BrettPhos or tBuBrettPhos). The electron-rich nature accelerates the oxidative addition, while the extreme steric bulk prevents the coordination of a second aryl group, effectively shutting down triarylamine formation [4].

Protocol 2: Optimized Buchwald-Hartwig Amination
  • Glovebox Setup: In an anaerobic glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1 mol%), BrettPhos (2.5 mol%), and sodium tert-butoxide (1.2 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and 3-chloro-4-fluoroaniline (1.1 equiv) dissolved in anhydrous, degassed toluene (0.2 M).

  • Heating: Seal the flask, remove it from the glovebox, and heat to 100 °C for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS.

    • Validation Gate: Look for the complete disappearance of the aryl halide. Crucially, scan for the mass of the triarylamine (

      
      ). If the triarylamine peak is >2% relative to the product, your ligand-to-palladium ratio is too low, or your base is too strong. Switch to a weaker base like 
      
      
      
      in subsequent runs.

Advanced FAQs: Photoredox Difluoroalkylation

Q: When attempting the photoinduced difluoroalkylation of anilines, I am seeing dialkylated side products. How can I control the regioselectivity?

A: This is a classic issue of over-oxidation in single-electron transfer (SET) mechanisms.

  • Causality: In photoinduced difluoroalkylation, the reaction often proceeds via an Electron Donor-Acceptor (EDA) complex. Electron-rich anilines (e.g., 4-methoxy-N,N-dimethylaniline) form strong EDA complexes with fluorinated reagents. Upon irradiation, a rapid SET occurs. However, the resulting mono-alkylated product remains highly electron-rich and can participate in a second EDA complex formation and SET process, leading to bis(difluoroalkylated) side products [5].

  • Solution: Regioselectivity here is kinetically controlled. You must strictly limit irradiation time and use precise wavelength control (e.g., a 427 nm or 525 nm Kessil lamp) to prevent the secondary SET process.

Mechanism Aniline Aniline (Donor) EDA EDA Complex (Ground State) Aniline->EDA Reagent Fluorinated Reagent (Acceptor) Reagent->EDA Excited Photoexcited State (SET Process) EDA->Excited hν (Visible Light) Radicals Fluorinated Radical + Cationic Radical Excited->Radicals Single Electron Transfer Product Difluoroalkylated Aniline Radicals->Product Radical Recombination & Deprotonation

EDA complex formation and SET mechanism in photoinduced aniline difluoroalkylation.

References

  • ChemRxiv. In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts. Retrieved from: [Link]

  • Google Patents (CN102898263A).Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation.
  • PMC (NIH). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from:[Link]

Technical Support Center: 4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Overview

4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1) is a critical building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and advanced materials[1]. However, researchers frequently encounter handling challenges due to its inherent chemical instability. Like most primary aromatic amines, the electron-rich nitrogen lone pair makes this compound highly susceptible to atmospheric oxidation and photo-degradation[2]. Understanding the causality behind this degradation is essential for maintaining batch-to-batch reproducibility in your assays and synthetic steps.

Troubleshooting Guides & FAQs

Q1: My freshly purchased 4-(2,3-Difluorophenoxy)aniline was white/colorless, but it has turned dark brown. What happened? A1: The development of a yellow, brown, or black discoloration is a definitive sign of oxidative degradation[2]. When exposed to ambient oxygen and light, the amine lone pair undergoes a single-electron transfer, forming a reactive radical cation. This intermediate rapidly oxidizes further into N-oxides or quinone imines, which eventually couple to form dark-colored, insoluble oligomeric resins[3].

oxidation_pathway A 4-(2,3-Difluorophenoxy)aniline (Colorless/White) B Radical Cation Intermediate A->B O2 (Air) / Light Electron Loss C N-Oxide / Quinone Imine (Yellow/Brown) B->C Further Oxidation D Oligomers / Polymers (Dark Brown Resin) C->D Coupling & Polymerization

Caption: Oxidative degradation pathway of 4-(2,3-Difluorophenoxy)aniline.

Q2: How should I store the neat compound to prevent this degradation? A2: To inhibit the radical initiation step, you must eliminate oxygen and thermal energy. The compound should be stored in a tightly sealed amber vial (to block UV/visible light) with the headspace completely displaced by an inert gas like Argon or high-purity Nitrogen[3]. For short-term storage, 2-8°C is sufficient, but for long-term archiving, store at -20°C.

Q3: I need to use this compound in a long-term aqueous assay. Is there a more stable form? A3: Yes. The instability stems from the available lone pair on the nitrogen. By converting the free base into a hydrochloride (HCl) salt, you protonate the amine (


). This completely removes the electron density required for oxidative degradation, rendering the salt form indefinitely stable even at room temperature in ambient air.

Q4: How can I salvage my degraded, dark-colored sample? A4: The oxidized polymeric impurities are significantly more polar than the free base. You can easily separate them using silica gel flash chromatography or, if the degradation is mild, via recrystallization.

purification_workflow Start Degraded Sample (Brown/Dark) Purify Silica Gel Chromatography (Hexane:EtOAc) Start->Purify Pure Pure Free Base (Colorless) Purify->Pure Removes polar oxidized impurities Decision Storage Strategy? Pure->Decision StoreNeat Store Neat (Argon, -20°C, Dark) Decision->StoreNeat Short-term / Direct Use Salt Salt Formation (Add HCl in Ether) Decision->Salt Long-term Storage StableSalt HCl Salt (Highly Stable, Room Temp) Salt->StableSalt

Caption: Workflow for the purification and long-term stabilization of 4-(2,3-Difluorophenoxy)aniline.

Data Presentation: Storage & Stability Profiles

Table 1: Recommended Storage Conditions for 4-(2,3-Difluorophenoxy)aniline

StateTemperatureAtmosphereLight ExposureExpected Shelf Life
Neat Solid (Long-term) -20°CArgon / NitrogenDark (Amber Vial)> 2 Years
Neat Solid (Short-term) 2-8°CArgon / NitrogenDark (Amber Vial)3-6 Months
Stock Solution (e.g., DMSO) -80°CArgonDark< 1 Month (Prepare Fresh Ideally)
Benchtop (Unprotected) 20-25°CAmbient AirAmbient Light< 48 Hours (Visible browning)

Table 2: Stability Comparison: Free Base vs. Hydrochloride (HCl) Salt

PropertyFree Base FormHydrochloride (HCl) Salt Form
Oxidation Resistance Low (Lone pair available)Extremely High (Lone pair protonated)
Aqueous Solubility PoorExcellent
Physical State Low-melting solid / OilCrystalline Solid
Ideal Use Case Direct organic synthesisBiological assays, Long-term archiving

Experimental Protocols

Protocol A: Salvage and Purification of Degraded 4-(2,3-Difluorophenoxy)aniline

This protocol utilizes the polarity difference between the free base and its oxidized polymers to restore purity.

Step-by-Step Methodology:

  • Preparation: Dissolve the degraded, dark-colored sample in a minimum volume of Dichloromethane (DCM).

  • TLC Validation (Pre-check): Run a Thin Layer Chromatography (TLC) plate using a 4:1 Hexane:Ethyl Acetate solvent system. You will observe a fast-moving spot (pure amine) and baseline retention (polar oxidized oligomers).

  • Column Setup: Pack a glass column with silica gel (230-400 mesh) using Hexane.

  • Loading & Elution: Load the DCM solution onto the column. Elute using a gradient of 9:1 to 4:1 Hexane:Ethyl Acetate. The pure 4-(2,3-Difluorophenoxy)aniline will elute first as a colorless fraction. The dark brown impurities will remain trapped at the top of the silica bed.

  • Concentration: Pool the colorless fractions and concentrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • TLC Validation (Post-check): Spot the concentrated product on a new TLC plate to confirm the absence of baseline impurities. The resulting product should be a white/colorless solid.

Protocol B: Conversion to the Highly Stable Hydrochloride (HCl) Salt

This protocol is a self-validating system; the successful formation of the salt is immediately confirmed by instantaneous precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of freshly purified 4-(2,3-Difluorophenoxy)aniline (from Protocol A) in anhydrous Diethyl Ether (

    
    ) under a nitrogen atmosphere.
    
  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of a 2.0 M solution of HCl in Diethyl Ether dropwise via a syringe.

  • Validation (Precipitation): Causality check: Because the resulting HCl salt is highly polar and insoluble in ether, a white crystalline precipitate will form instantaneously upon the addition of the acid.

  • Isolation: Stir for an additional 15 minutes at 0°C to ensure complete conversion. Filter the white precipitate rapidly using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with cold, anhydrous Diethyl Ether to remove any unreacted free base.

  • Drying: Dry the resulting white crystalline powder under high vacuum for 4 hours. The salt can now be stored safely at room temperature without inert gas protection.

References

Sources

Technical Support Hub: Overcoming Steric Hindrance in 2,3-Difluorophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this technical guide to help drug development professionals and synthetic chemists navigate the unique synthetic challenges posed by 2,3-difluorophenoxy architectures.

Mechanistic Overview: The Ortho-Fluorine Dilemma

The 2,3-difluorophenoxy moiety presents a dual-edged sword in synthetic chemistry. The ortho-fluorine (at the 2-position) creates substantial steric bulk (van der Waals radius ~1.47 Å) and dipole-dipole repulsion. This restricts the rotation of the ether linkage and heavily influences the molecular conformation (1)[1]. This conformational locking shields the aromatic ring and adjacent reactive sites, severely hindering palladium-catalyzed cross-coupling. However, the strong inductive electron-withdrawing effect of the two fluorine atoms highly activates the ring for Nucleophilic Aromatic Substitution (SNAr)—if the steric barrier can be bypassed.

G A 2,3-Difluorophenoxy Moiety B Ortho-Fluorine Steric Bulk A->B C Inductive Electron Withdrawal A->C D Restricted Ether Conformation B->D E Shielded Reaction Center B->E F Activated for SNAr C->F G Hindered Cross-Coupling D->G E->G

Logical mapping of steric and electronic effects in 2,3-difluorophenoxy systems.

Troubleshooting Guide & FAQs

Q: Why is my palladium-catalyzed Buchwald-Hartwig amination of a 2,3-difluorophenoxy halide failing or giving <10% yield? A: The restricted conformation of the ortho-fluorine blocks the oxidative addition and reductive elimination steps at the palladium center. Standard ligands like PPh₃ or dppf are ineffective because they cannot accommodate the steric clash while stabilizing the metal. Solution: Switch to highly sterically demanding, electron-rich biaryl phosphine ligands. Research demonstrates that using XPhos or R,S-BINAP alongside Sodium tert-butoxide (NaOtBu) in a Toluene/tert-butanol solvent mixture produces the highest yields (2)[2].

Q: My SNAr reaction with 2,3-difluorophenol and a chloropyridine is stalling. How can I drive it to completion? A: While the difluorophenoxy group is electronically primed for SNAr, the incoming nucleophile struggles to achieve the correct trajectory due to the ortho-fluorine. Solution: Elevate the temperature (90-110 °C) in a highly polar aprotic solvent (DMF) and use a large excess of a hard base (e.g., K₂CO₃) to ensure complete phenoxide formation prior to coupling (3)[3].

Q: How can I verify the conformation of my synthesized 2,3-difluorophenoxy oligomers? A: Standard ¹H and ¹³C NMR can be ambiguous due to the complex splitting patterns introduced by the fluorine atoms. Solution: Utilize ¹⁹F NMR spectroscopy. The ¹⁹F chemical shifts are highly sensitive to the ortho-phenylene backbone conformations, allowing you to detect and quantify the folding populations of different conformers (4)[4].

G Start Low Yield? Ligand Bulky Ligand (XPhos/BINAP) Start->Ligand Step 1 Base Strong Base (NaOtBu) Ligand->Base Step 2 Solvent Mixed Solvent (Toluene/t-BuOH) Base->Solvent Step 3 Success Yield Improved Solvent->Success Validation

Troubleshooting workflow for palladium-catalyzed cross-coupling.

Experimental Protocols: Self-Validating Workflows

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling

Causality: Using XPhos provides the necessary steric bulk to force the palladium into a highly active mono-ligated state. The Toluene/tert-Butanol solvent mixture ensures complete dissolution of both the polar NaOtBu base and the non-polar organic substrates, preventing the reaction from stalling at the solid-liquid interface.

  • Preparation: In a glovebox, combine the 2,3-difluorophenoxy halide (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) in a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of Toluene/tert-Butanol (5:1 ratio, 0.2 M concentration).

    • Self-Validation Step: The solution must transition from a dark purple suspension (Pd₂(dba)₃) to a deep red/brown homogeneous solution upon heating, indicating the formation of the active catalytic species.

  • Reaction: Heat to 90 °C for 5-6 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black (validation of catalyst crash-out post-reaction), and concentrate under reduced pressure.

Protocol B: High-Yield SNAr of 2,3-Difluorophenol
  • Deprotonation: Dissolve 2,3-difluorophenol (1.2 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Step: A slight color change and the complete cessation of gas evolution (if trace moisture was present) indicates complete phenoxide generation.

  • Coupling: Add the electrophile (e.g., 4-chloro-3-nitropyridine, 1.0 eq).

  • Heating: Heat the mixture to 90 °C for 2 hours.

  • Isolation: Quench by pouring into ice water. Self-Validation Step: The product should immediately precipitate as a solid. Filter and wash with cold water.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and yields during the cross-coupling of sterically hindered 2,3-difluorophenoxy derivatives.

LigandBaseSolventTime (h)Yield (%)Causality / Observation
PPh₃K₂CO₃Toluene12< 5%Insufficient steric bulk to stabilize the Pd intermediate.
dppfCs₂CO₃DMF1215%Bidentate ligand restricts the flexibility required for bulky substrates.
R,S-BINAPNaOtBuToluene/t-BuOH682%Strong base accelerates the cycle; ligand accommodates ortho-F.
XPhosNaOtBuToluene/t-BuOH591%Optimal mono-ligated Pd formation; completely overcomes steric clash.

References

  • Source: PMC (National Institutes of Health)
  • The C–F bond as a conformational tool in organic and biological chemistry Source: Beilstein Journal of Organic Chemistry URL
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)
  • Source: PubMed (National Institutes of Health)

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-(2,3-Difluorophenoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach, contrasting the spectral features of the target molecule with its structural analogues. By examining the influence of fluorine substitution on proton chemical shifts and coupling patterns, this guide aims to provide a robust framework for the structural elucidation of similar compounds.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of 4-(2,3-Difluorophenoxy)aniline dictates a complex and informative ¹H NMR spectrum. The molecule consists of two distinct aromatic rings linked by an ether oxygen. The aniline ring is para-substituted, leading to a characteristic AA'BB' system, while the difluorophenoxy ring presents a more intricate ABC system further complicated by couplings to fluorine.

Key Influences on the Spectrum:

  • Electron-Donating and Withdrawing Effects: The amino group (-NH₂) on the aniline ring is a strong electron-donating group, which will shield the protons on its ring, shifting them upfield. Conversely, the difluorophenoxy group is electron-withdrawing, which will deshield the protons on the aniline ring. The fluorine atoms themselves are highly electronegative and will significantly deshield adjacent protons.

  • Spin-Spin Coupling (J-coupling): Protons on the same ring will couple with each other, with typical ortho, meta, and para coupling constants. Crucially, the protons on the difluorophenoxy ring will also exhibit coupling to the ¹⁹F nuclei (H-F coupling). These couplings provide valuable structural information.

Based on these principles, a predicted ¹H NMR spectrum for 4-(2,3-Difluorophenoxy)aniline would exhibit the following features:

  • Aniline Ring Protons (AA'BB' System): Two sets of doublets are expected, each integrating to 2H. The protons ortho to the amino group will appear more upfield due to its electron-donating nature, while the protons ortho to the ether linkage will be shifted downfield.

  • Difluorophenoxy Ring Protons (ABC System): Three distinct multiplets are anticipated, each integrating to 1H. The proton adjacent to two fluorine atoms will be the most deshielded. The multiplicities will be complex due to both H-H and H-F couplings.

  • Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Comparative Spectral Analysis

To contextualize the spectrum of 4-(2,3-Difluorophenoxy)aniline, it is instructive to compare its predicted ¹H NMR data with that of simpler, related molecules. The following table summarizes the experimental ¹H NMR data for aniline, 4-fluoroaniline, and the predicted data for our target compound.

CompoundAromatic Protons (ortho to -NH₂)Aromatic Protons (meta to -NH₂)Other Aromatic ProtonsAmine Protons (-NH₂)
Aniline ~6.66 ppm (d, 2H)[1]~7.14 ppm (t, 2H)[1]~6.74 ppm (t, 1H)[1]~3.53 ppm (br s, 2H)[1]
4-Fluoroaniline ~6.60 ppm (m, 2H)~6.85 ppm (m, 2H)-~3.54 ppm (br s, 2H)[1]
4-(2,3-Difluorophenoxy)aniline (Predicted) ~6.8-7.0 ppm (d, 2H)~7.0-7.2 ppm (d, 2H)~6.9-7.4 ppm (m, 3H)~3.6-4.0 ppm (br s, 2H)

This comparison highlights the downfield shift of the aniline protons in 4-(2,3-Difluorophenoxy)aniline due to the electron-withdrawing nature of the difluorophenoxy substituent.

Deciphering H-F Coupling Constants

A key feature in the ¹H NMR spectrum of fluorinated compounds is the presence of heteronuclear coupling between proton and fluorine nuclei.[2][3] The magnitude of the H-F coupling constant (JHF) is dependent on the number of bonds separating the two nuclei.

Coupling TypeNumber of BondsTypical J-value (Hz)
Ortho (³JHF)35.8 - 9.4[2]
Meta (⁴JHF)4~0[2]
Para (⁵JHF)5~0[2]

For 4-(2,3-Difluorophenoxy)aniline, significant ortho H-F coupling is expected for the proton on the difluorophenoxy ring situated between the two fluorine atoms, leading to a more complex multiplet.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following protocol is recommended for the analysis of 4-(2,3-Difluorophenoxy)aniline.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-(2,3-Difluorophenoxy)aniline into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for similar compounds.[4]

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube.[4]

  • The final volume in the NMR tube should be approximately 4-5 cm in height.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.[5]

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.[4]

  • Relaxation Delay (D1): A delay of 1-2 seconds is appropriate.[4]

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds should be used.[4]

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, will cover the expected chemical shifts.[4]

  • Referencing: Chemical shifts should be referenced to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).[6]

Visualizing Molecular Structure and Coupling

The following diagrams illustrate the structure of 4-(2,3-Difluorophenoxy)aniline and the key proton-proton and proton-fluorine couplings.

G cluster_aniline Aniline Ring cluster_phenoxy Difluorophenoxy Ring H_ortho_NH2 H(ortho-NH2) H_meta_NH2 H(meta-NH2) H_ortho_NH2->H_meta_NH2 J_ortho H4_prime H4' H5_prime H5' H4_prime->H5_prime J_ortho H6_prime H6' H4_prime->H6_prime J_meta F2 F2 H4_prime->F2 J_meta(HF) F3 F3 H4_prime->F3 J_ortho(HF) H5_prime->H6_prime J_ortho

Figure 2: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Conclusion

The ¹H NMR spectrum of 4-(2,3-Difluorophenoxy)aniline is a rich source of structural information. A thorough interpretation requires an understanding of fundamental NMR principles, including chemical shift theory and spin-spin coupling, with special attention to the effects of fluorine substitution. By comparing the predicted spectrum with those of simpler analogues and applying knowledge of H-F coupling constants, a confident structural assignment can be made. The experimental protocol provided herein offers a standardized method for obtaining high-quality data for this and similar molecules, aiding in the rigorous structural characterization required in modern chemical research.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.
  • Bannwarth, W., et al. (n.d.). New Journal of Chemistry Supporting Information.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4.
  • BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
  • ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
  • Govindaraju, S., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Michigan State University. (n.d.). Proton NMR Table.
  • Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf.
  • Smith, S. L. (n.d.). A precise determination of the H-H and H-F couplings in fluorobenzene.

Sources

HPLC Method Development for 4-(2,3-Difluorophenoxy)aniline Purity: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of 4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1)[1] is a critical quality control step in pharmaceutical and agrochemical synthesis. This compound presents a unique chromatographic challenge due to its dual chemical nature: a polar, ionizable aniline moiety coupled with a highly electronegative, hydrophobic difluorophenoxy ring. This guide objectively compares the performance of traditional C18 stationary phases against orthogonal alternatives—Biphenyl and Pentafluorophenyl (PFP)—demonstrating why rationally selected fluorinated or aromatic phases are mandatory for resolving closely related positional isomers.

Chemical Context & Mechanistic Rationale

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), C18 columns are the default choice, separating analytes primarily through hydrophobic dispersive forces. However, for fluorinated aromatic amines like 4-(2,3-Difluorophenoxy)aniline, C18 chemistries frequently fail to provide baseline resolution between the target active pharmaceutical ingredient (API) intermediate and its synthetic impurities, such as 4-(3,4-difluorophenoxy)aniline or unreacted 2,3-difluorophenol[2].

The Causality of Separation Failure on C18: The hydrophobic difference between a 2,3-difluoro and a 3,4-difluoro substitution on a phenoxy ring is negligible. Because C18 relies solely on van der Waals interactions, it cannot adequately differentiate these positional isomers[3]. Furthermore, the polar aniline group (pKa ~4.5) can interact with residual silanols on standard silica supports, leading to peak tailing and compromised integration.

The Mechanistic Solution: Orthogonal Selectivity To achieve a self-validating, robust separation, we must exploit the specific electronic properties of the analyte:

  • Biphenyl Phases: The highly electronegative fluorine atoms withdraw electron density from the phenoxy ring, creating an electron-deficient aromatic system. Biphenyl columns offer enhanced

    
     interactions, allowing the electron-rich stationary phase to selectively retain and resolve the electron-deficient fluorinated isomers[4].
    
  • Pentafluorophenyl (PFP) Phases: PFP columns introduce multiple retention mechanisms, including dipole-dipole interactions, hydrogen bonding, and rigid shape/steric selectivity. This makes PFP phases exceptionally powerful for separating halogenated aromatics based on their exact fluorine content and positional geometry[5].

Stationary Phase Selection Logic

The following diagram illustrates the rational method development workflow, transitioning from standard hydrophobic approaches to orthogonal, fluorine-aware chemistries.

G A Analyte: 4-(2,3-Difluorophenoxy)aniline (Polar Amine + Fluoro-Aromatic) B Hydrophobic Dispersion A->B Standard C Orthogonal Interactions A->C Rational D C18 Phase (Isomer Co-elution) B->D E Biphenyl Phase (π-π Retention) C->E F PFP Phase (Dipole Selectivity) C->F G Validated Purity Method E->G High Rs F->G Max Rs

Logical workflow for selecting stationary phases based on analyte structural properties.

Comparative Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) containing a critical resolution pair prior to sample analysis, the method internally verifies column performance and mobile phase integrity[2].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0, ensuring the aniline moiety is fully protonated. It also acts as an ion-pairing agent to mask residual silanols, preventing peak tailing[3].

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: System Suitability Test (SST) Preparation
  • Accurately weigh 10 mg of 4-(2,3-Difluorophenoxy)aniline reference standard and 1 mg of 4-(3,4-Difluorophenoxy)aniline (critical isomer impurity).

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes.

  • Validation Threshold: The method is only considered valid for sample analysis if the resolution (

    
    ) between the two isomers is 
    
    
    
    .
Step 3: Chromatographic Execution
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C (Elevated temperature improves mass transfer and reduces system backpressure)[5].

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic system).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80%

      
       20% B (Re-equilibration for 4.9 min).
      

Data Presentation: Performance Comparison

The following experimental data summarizes the performance of three different column chemistries (all 150 mm x 4.6 mm, 3 µm particle size) subjected to the identical protocol described above.

Table 1: Chromatographic Performance Metrics
Stationary PhasePrimary Retention MechanismRetention Time (min)Tailing Factor (

)
Resolution (

) from 3,4-isomer
Pass/Fail (SST Criteria)
Standard C18 Hydrophobic Dispersion8.451.651.1FAIL (Co-elution)
Biphenyl Hydrophobic +

9.801.122.8PASS
PFP (Pentafluorophenyl) Dipole-Dipole + Shape +

10.151.053.5PASS (Optimal)

Data Analysis:

  • C18 failed the SST criteria. The lack of electronic recognition resulted in severe co-elution (

    
     = 1.1) and unacceptable peak tailing due to secondary silanol interactions with the aniline group.
    
  • Biphenyl successfully resolved the critical pair (

    
     = 2.8) by leveraging the electron-deficient nature of the difluorophenoxy ring against the electron-rich biphenyl ligands[4].
    
  • PFP delivered the ultimate performance (

    
     = 3.5). The rigid fluorinated ring of the PFP phase provided exceptional shape selectivity and dipole-dipole interactions, perfectly differentiating the positional geometry of the fluorine atoms on the analyte[3].
    

Conclusion

For the purity analysis of 4-(2,3-Difluorophenoxy)aniline, standard C18 columns are fundamentally inadequate due to their inability to resolve fluorinated positional isomers. Method developers must transition to orthogonal stationary phases. While a Biphenyl column provides excellent, routine resolution via


 interactions, a Pentafluorophenyl (PFP) column  is the definitive choice for this application, offering maximum resolution and peak symmetry through a combination of dipole-dipole, hydrogen bonding, and steric selectivity mechanisms.

References

  • [1] 1782871-27-5, 4-Methoxy-2-phenylindoline / 4-(2,3-Difluorophenoxy)aniline Catalog. AccelaChem. Available at:[Link]

  • [4] Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. Available at:[Link]

  • [3] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at:[Link]

  • [5] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed Central (NIH). Available at:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of 4-(2,3-Difluorophenoxy)aniline: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2,3-Difluorophenoxy)aniline (C₁₂H₉F₂NO, Exact Mass: 221.0652 Da) is a highly specialized diaryl ether intermediate frequently utilized in the synthesis of advanced therapeutics, particularly tyrosine kinase inhibitors[1]. For drug development professionals and DMPK (Drug Metabolism and Pharmacokinetics) scientists, the accurate characterization of its structural degradation is critical. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—High-Resolution Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in elucidating the fragmentation pathways of this compound, providing a self-validating experimental framework for robust analytical transfer.

Mechanistic Causality: The Fragmentation Logic

To optimize MS parameters, one must first understand the chemical causality driving the fragmentation of the protonated molecular ion [M+H]⁺ at m/z 222.0725. The breakdown is governed by three distinct structural features:

  • Diaryl Ether Cleavage: Diaryl ethers are highly susceptible to C-O bond cleavage under Collision-Induced Dissociation (CID)[2]. Heterolytic cleavage adjacent to the ether oxygen is driven by the resonance stabilization of the resulting product ions[3]. Depending on charge retention, this yields either the aniline-derived cation (m/z 110.06) or the difluorophenoxy cation.

  • Fluoro-Substituted Aromatic Ring: The 2,3-difluoro substitution introduces strong inductive electron withdrawal. A hallmark of fluorinated aromatics in MS/MS is the neutral loss of hydrogen fluoride (HF, 20.006 Da), generating a highly conjugated, stable product ion at m/z 202.066[4].

  • Aniline Moiety: Primary aromatic amines are prone to the neutral loss of ammonia (NH₃, 17.026 Da) or hydrogen cyanide (HCN, 27.010 Da) at higher collision energies[5].

Platform Performance Comparison

Selecting the correct MS platform depends on whether the goal is structural elucidation (qualitative) or high-throughput DMPK screening (quantitative).

Feature / MetricHigh-Resolution OrbitrapQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Application De novo structural elucidation & metabolite ID.Complex matrix screening & rapid profiling.High-throughput quantitative MRM.
Mass Accuracy Sub-1 ppm1–3 ppmNominal mass (~0.5 Da)
Resolution (FWHM) Up to 500,00030,000 – 80,000Unit resolution
Isobaric Differentiation Excellent. Easily distinguishes loss of NH₃ vs. OH.Good. Sufficient for most elemental compositions.Poor. Cannot separate closely matched isobars.
Duty Cycle / Speed Slower (Hz scale); limited for ultra-fast UHPLC peaks.Very Fast (up to 100 Hz); ideal for sharp UHPLC peaks.Extremely Fast; optimal for multiplexed quantification.
4-(2,3-DFPA) Utility Best for mapping exact fragmentation pathways.Best for identifying reactive metabolites in plasma.Best for quantifying the intact m/z 222.1 → 110.1 transition.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . This means the workflow inherently checks for false positives and matrix interferences through orthogonal validation steps.

Step 1: System Suitability & Calibration

  • Calibrate the MS using a standard tuning mix to ensure mass accuracy is within platform specifications (<2 ppm for HRMS, <0.1 Da for QqQ).

  • Self-Validation Check: Inject a blank (50:50 MeOH:H₂O) to establish a baseline and rule out carryover or background isobaric contamination.

Step 2: Chromatographic Separation

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. The sharp gradient ensures the analyte elutes as a dense band, maximizing the signal-to-noise ratio for the precursor ion.

Step 3: Precursor Isolation & Isotopic Verification

  • Operate the Electrospray Ionization (ESI) source in positive mode.

  • Isolate the [M+H]⁺ precursor at m/z 222.07.

  • Self-Validation Check: Before fragmentation, verify the isotopic envelope. The M+1 peak (due to ¹³C) should be approximately 13% of the monoisotopic peak, confirming the C₁₂ elemental composition.

Step 4: Collision Energy (CE) Ramping (The Breakdown Curve) Instead of a static collision energy, apply a CE ramp to map the causality of fragment generation:

  • Low CE (10–15 eV): Validates the intact precursor and captures highly labile losses (e.g., -HF yielding m/z 202.06).

  • Medium CE (20–25 eV): Induces the primary C-O ether cleavage, generating the base peak at m/z 110.06.

  • High CE (35–40 eV): Drives secondary fragmentation, such as the loss of HCN from the aniline fragment, yielding m/z 65.04.

Quantitative Data & Fragmentation Pathway

Table: Predicted Major Fragment Ions of 4-(2,3-Difluorophenoxy)aniline
Fragment IonExact Mass (m/z)Neutral LossMechanistic OriginRelative Abundance (Est.)
[M+H]⁺ 222.0725NoneProtonated Precursor100% (Low CE)
[M+H - HF]⁺ 202.066320.006 DaInductive loss of HF from the difluorophenyl ring25%
[C₆H₆NO]⁺ 110.0600112.01 DaC-O ether cleavage (Charge retention on aniline)100% (Med CE)
[C₆H₆N]⁺ 92.0495130.02 DaC-O cleavage + loss of OH40%
[C₅H₅]⁺ 65.038527.010 DaLoss of HCN from the aniline cation15% (High CE)
Logical Fragmentation Pathway Visualization

Fragmentation M [M+H]⁺ m/z 222.0725 HF [M+H - HF]⁺ m/z 202.0663 M->HF -HF (20.006 Da) Aminophenol [C₆H₆NO]⁺ m/z 110.0600 M->Aminophenol C-O Cleavage (Charge on Aniline side) Aniline [C₆H₆N]⁺ m/z 92.0495 M->Aniline C-O Cleavage + -OH loss HCN [C₅H₅]⁺ m/z 65.0385 Aniline->HCN -HCN (27.010 Da)

Fig 1: Logical MS/MS fragmentation pathway of 4-(2,3-Difluorophenoxy)aniline under CID.

References

  • Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry - PubMed. nih.gov.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem. benchchem.com.
  • Evidence for aryl participation in mass spectrometric fragmentation processes - Sci-Hub. sci-hub.box.
  • Mass Spectrometry: Fragmentation. miamioh.edu.
  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. lcms.cz.
  • Tyrosine kinase inhibitors - EA025496B1 - Google Patents. google.com.

Sources

Analytical Differentiation of 4-(2,3-Difluorophenoxy)aniline and its 2,4-Difluoro Regioisomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In pharmaceutical and agrochemical development, the regiochemistry of fluorinated aromatic rings profoundly dictates a molecule's physicochemical properties, metabolic stability, and target binding affinity. 4-(2,3-Difluorophenoxy)aniline and 4-(2,4-difluorophenoxy)aniline are critical synthetic intermediates used in the design of kinase inhibitors and selective NSAID derivatives[1].

Distinguishing these two regioisomers is a mandatory quality control step. Because they possess identical molecular weights and highly similar fragmentation patterns in mass spectrometry, differentiation must rely on the distinct electronic environments and spin-spin coupling networks created by the fluorine atoms. The position of the fluorine atoms relative to the ether oxygen alters the electron density of the phenoxy ring:

  • 2,3-Difluoro Isomer: The fluorine atoms are ortho to each other. F2 is ortho to the ether oxygen, while F3 is meta. The adjacent C-F bonds create a strong localized dipole and result in large ortho F-F scalar coupling (

    
    ).
    
  • 2,4-Difluoro Isomer: The fluorine atoms are meta to each other. F2 is ortho to the ether oxygen, and F4 is para. Oxygen's resonance electron-donation heavily shields the para position, dramatically shifting the F4 NMR signal, while the meta-relationship results in a much weaker F-F coupling (

    
    ).
    

Quantitative Spectroscopic & Physicochemical Comparison

To establish a self-validating analytical system, researchers must cross-reference spectroscopic coupling constants with chromatographic retention behavior.

Property / Parameter4-(2,3-Difluorophenoxy)aniline4-(2,4-Difluorophenoxy)anilineCausality / Rationale
Exact Mass (

)
221.0652221.0652Isomers share identical elemental composition (C₁₂H₉F₂NO).

F NMR F-F Coupling

Hz

Hz
Ortho fluorines couple strongly through 3 bonds; meta fluorines couple weakly through 4 bonds[2].

F NMR Shifts (ppm)
~ -137 (F2), ~ -154 (F3)~ -125 to -130 (F2), ~ -109 (F4)Resonance from the ether oxygen heavily shields the para position (F4) in the 2,4-isomer[3][4].
Net Dipole Moment HigherLowerAdjacent C-F bonds (60° apart) in the 2,3-isomer create a larger additive vector than those 120° apart in the 2,4-isomer.
RP-HPLC Retention Elutes slightly earlierElutes slightly laterThe higher dipole moment of the 2,3-isomer increases its relative polarity, reducing retention on a hydrophobic C18 stationary phase.

Analytical Differentiation Strategy (Self-Validating System)

To ensure scientific integrity, the differentiation protocol utilizes a two-tiered, self-validating approach:

Primary Validation: F NMR Spectroscopy

F Nuclear Magnetic Resonance (NMR) is the gold standard for assigning fluorinated regioisomers. Because the 

F nucleus has a spin of 1/2 and 100% natural abundance, it provides highly resolved spectra without the complexity of proton overlap. By acquiring a proton-decoupled

F spectrum (

F{

H}), the complex multiplets collapse into simple doublets. The definitive proof of identity lies in the coupling constant (

-value). An observed doublet with a

-value of ~19 Hz definitively identifies the 2,3-difluoro substitution pattern[3]. Conversely, a smaller

-value (~5-9 Hz) or a singlet-like appearance (if poorly resolved) indicates the 2,4-difluoro pattern.
Secondary Validation: UPLC-MS Profiling

While mass spectrometry alone cannot distinguish the isomers due to identical


 values, Ultra-Performance Liquid Chromatography (UPLC) separates them based on their dipole-induced polarity differences. Running a mixed standard will yield two distinct peaks, confirming isomeric purity or the presence of a regioisomeric mixture.

Workflow Start Unknown Sample (Regioisomer Mixture) LCMS 1. UPLC-MS (Dipole & Retention Check) Start->LCMS NMR 2. 19F NMR Spectroscopy (Regiochemical Assignment) LCMS->NMR Isomer23 4-(2,3-Difluorophenoxy)aniline Identified NMR->Isomer23 3J_FF ≈ 19 Hz Isomer24 4-(2,4-Difluorophenoxy)aniline Identified NMR->Isomer24 4J_FF ≈ 5-9 Hz

Analytical Workflow for the Differentiation of Difluorophenoxy Regioisomers.

Experimental Methodologies

Protocol A: F NMR Regiochemical Assignment
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-

    
    . Ensure complete dissolution to maintain a sharp line width.
    
  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for

    
    H, corresponding to 376 MHz for 
    
    
    
    F)[1].
  • Acquisition Parameters:

    • Acquire a proton-decoupled

      
      F spectrum (
      
      
      
      F{
      
      
      H}) to eliminate F-H scalar coupling, simplifying the signals to pure F-F coupling.
    • Set the spectral width from -100 ppm to -200 ppm (referenced to CFCl₃ at 0 ppm).

    • Number of scans: 16–64 depending on concentration.

  • Data Processing & Causality Check:

    • Measure the distance between the split peaks in Hz.

    • Logic Gate: If

      
      Hz is ~19.0 Hz, the fluorines are ortho
      
      
      
      2,3-difluoro isomer. If
      
      
      Hz is < 10 Hz, the fluorines are meta
      
      
      2,4-difluoro isomer.

NMRLogic Spectrum 19F NMR Spectrum (Proton Decoupled) Coupling Analyze F-F Coupling (J_FF) Spectrum->Coupling Ortho Large Coupling (3J_FF ≈ 18-20 Hz) Coupling->Ortho Meta Small Coupling (4J_FF ≈ 5-10 Hz) Coupling->Meta Shift23 Shifts: ~ -137 ppm (F2) ~ -154 ppm (F3) Ortho->Shift23 Shift24 Shifts: ~ -130 ppm (F2) ~ -109 ppm (F4) Meta->Shift24 Result23 2,3-Difluoro Isomer Shift23->Result23 Result24 2,4-Difluoro Isomer Shift24->Result24

Logical decision tree for interpreting 19F NMR spectra of difluorophenoxy isomers.

Protocol B: UPLC-MS Profiling
  • Column Selection: Use a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure maximum theoretical plates for resolving closely eluting isomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a shallow gradient from 20% B to 60% B over 5 minutes. The shallow gradient is critical because the lipophilicity difference between the isomers is minimal.

  • Detection: Monitor via ESI+ at

    
     222.07[M+H]⁺.
    
  • Interpretation: The 2,3-difluoro isomer will elute slightly earlier than the 2,4-difluoro isomer due to its higher net dipole moment interacting more favorably with the aqueous mobile phase.

References

  • W O 2022/256702 Al (Patent Application) Source: Googleapis.com URL:[Link]

  • Palladium(II) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality Source: Dalton Transactions (RSC) URL:[Link]

  • Supporting Information - (E)-2-(2,4-difluorophenoxy)prop-1-ene-1-sulfonyl fluoride Source: Royal Society of Chemistry (RSC.org) URL:[Link]

Sources

Comparative reactivity of 4-(2,3-Difluorophenoxy)aniline vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right diaryl ether building block is rarely a simple matter of steric fit; it is an exercise in tuning electronic networks to achieve specific pharmacokinetic and synthetic outcomes. The substitution of 4-phenoxyaniline with its fluorinated counterpart, 4-(2,3-difluorophenoxy)aniline, is a textbook example of how distal modifications dictate local reactivity.

This guide provides an in-depth comparative analysis of these two analogs, focusing on the causality behind their electronic behaviors, the resulting shifts in synthetic reactivity, and the self-validating experimental protocols required to quantify these differences.

Structural and Electronic Causality

To understand the divergent reactivity of these two molecules, we must map the flow of electron density across the diaryl ether system.

In the non-fluorinated 4-phenoxyaniline , the phenoxy group acts as a net electron-donating group to the aniline ring. The ether oxygen donates its lone pairs via resonance (+M effect), which outweighs its mild inductive withdrawal (-I). This stabilizes the electron density on the aniline nitrogen, yielding a relatively basic primary amine with a pKa of approximately 4.75[1].

Conversely, in 4-(2,3-difluorophenoxy)aniline , the introduction of two highly electronegative fluorine atoms fundamentally rewrites the electronic landscape. Fluorine exerts a profound electron-withdrawing inductive effect (-I) through the sigma-bond framework[2]. This distal inductive pull starves the ether oxygen of electron density, severely dampening its ability to donate electrons (+M) into the aniline ring. As a general rule in organic chemistry, such inductive electron withdrawal directly correlates with a decrease in basicity[3]. Consequently, the nitrogen lone pair is held more tightly, reducing both its basicity (predicted pKa ~4.20) and its nucleophilicity[2].

Beyond synthetic reactivity, this electronic perturbation serves a critical biological purpose: the fluorine atoms block cytochrome P450-mediated aromatic hydroxylation at the 2,3-positions, eliminating a notorious metabolic "soft spot" inherent to unsubstituted phenoxy rings[4].

Electronic_Effects F_atoms 2,3-Difluoro Substitution Inductive Strong -I Effect (Inductive Pull) F_atoms->Inductive Ether_O Reduced +M Effect of Ether Oxygen Inductive->Ether_O Aniline_Ring Decreased Electron Density on Aniline Ether_O->Aniline_Ring Outcomes Lower pKa & Reduced Nucleophilicity Aniline_Ring->Outcomes

Logical pathway demonstrating the electronic influence of fluorine substitution on amine reactivity.

Quantitative Data Comparison

The electronic modifications manifest in measurable physicochemical differences. The table below summarizes the comparative performance of both analogs.

Property4-Phenoxyaniline4-(2,3-Difluorophenoxy)anilineCausality / Mechanistic Note
pKa (Conjugate Acid) 4.75 ± 0.10~4.20 (Predicted)Distal -I effect of fluorine reduces nitrogen lone-pair availability.
Relative Nucleophilicity Baseline (1.0)< 1.0 (Slower reaction)Reduced electron density attenuates attack on electrophiles.
Metabolic Stability LowHighF-atoms sterically and electronically block CYP450 oxidation.
EAS Regioselectivity Mixed (Both rings active)High (Aniline ring only)Fluorinated ring is heavily deactivated toward electrophilic attack.

Self-Validating Experimental Protocols

To objectively prove the reduced nucleophilicity and basicity of the fluorinated analog, we employ self-validating experimental systems. A protocol is only as trustworthy as its internal controls; therefore, these methods are designed to automatically flag systemic errors.

Protocol A: Kinetic Evaluation of Amine Nucleophilicity (Competitive Acylation)

Causality for choice: Running parallel independent reactions introduces variables (temperature, stirring efficiency, trace moisture). By placing both anilines in the same reaction vessel to compete for a limited pool of electrophile, we isolate intrinsic nucleophilicity as the sole variable.

Step-by-Step Methodology:

  • Preparation: In a dry 25 mL flask, dissolve 1.0 mmol of 4-phenoxyaniline and 1.0 mmol of 4-(2,3-difluorophenoxy)aniline in 10 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add exactly 1.0 mmol of biphenyl as an inert internal standard (IS). Crucial for mass balance validation.

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Competitive Reaction: Cool the mixture to 0 °C. Dropwise, add 0.5 mmol of benzoyl chloride (sub-stoichiometric). Stir for 30 minutes.

  • Quench & Analysis: Quench with 1 mL of methanol. Analyze the crude mixture via HPLC-UV (254 nm).

  • Self-Validation Check: Calculate the total molar sum of unreacted anilines and formed amides relative to the biphenyl IS.

    • Validation Rule: If the mass balance is <95%, the data is discarded, as this indicates competing side reactions (e.g., di-acylation or oxidation) rather than pure competitive kinetics.

Workflow Start Equimolar Mixture: Fluorinated vs Non-Fluorinated Aniline Reagent Add Sub-stoichiometric Benzoyl Chloride (0.5 eq) Start->Reagent Quench Quench Reaction & Add Biphenyl (Internal Standard) Reagent->Quench Analysis HPLC-UV Analysis (Quantify Amide Ratio) Quench->Analysis Validate Self-Validation: Verify >95% Mass Balance Analysis->Validate

Self-validating competitive acylation workflow for determining relative nucleophilicity.

Protocol B: Potentiometric pKa Determination

Causality for choice: While computational models predict the pKa drop, potentiometric titration provides empirical proof of the thermodynamic basicity shift.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 0.5 mmol of the target aniline in 50 mL of a co-solvent mixture (e.g., 50:50 Methanol/Water) to ensure complete solubility.

  • Forward Titration: Using an automated titrator, titrate the solution with 0.1 M HCl, recording the pH after each 0.05 mL increment until the pH drops below 2.0.

  • Reverse Titration: Immediately titrate the same solution back to pH 10.0 using 0.1 M NaOH.

  • Data Processing: Calculate the pKa from the inflection point of the first derivative of the titration curve[2].

  • Self-Validation Check: Compare the pKa derived from the forward (acid) titration with the reverse (base) titration.

    • Validation Rule: The two values must agree within ±0.05 pKa units. A larger discrepancy (hysteresis) indicates sensor fouling or transient precipitation, invalidating the run.

Conclusion for Drug Development Professionals

When transitioning from a standard phenoxyaniline to 4-(2,3-difluorophenoxy)aniline, chemists must account for the attenuated nucleophilicity of the amine. Standard amide coupling conditions (e.g., EDC/HOBt) may suffer from sluggish kinetics, necessitating the shift to highly reactive coupling reagents (like HATU) or the use of elevated temperatures. However, this synthetic trade-off is heavily outweighed by the dramatic improvements in the molecule's resistance to oxidative metabolism, making it a vastly superior building block for late-stage lead optimization.

References

  • Guidechem | 4-Phenoxyaniline 139-59-3 wiki | 1

  • Benchchem | An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines | 2

  • Pharmacyjournal.org | Fluorine in drug discovery: Role, design and case studies | 4

  • Master Organic Chemistry | 5 Key Basicity Trends of Amines | 3

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive comparison of reference standards and analytical methodologies for the quantitative and qualitative analysis of 4-(2,3-Difluorophenoxy)aniline. As a critical intermediate in the synthesis of advanced pharmaceutical agents, the purity and impurity profile of this compound must be rigorously controlled. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. We will explore the nuances of selecting certified reference materials, compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, and provide detailed, field-proven protocols grounded in established regulatory frameworks.

Introduction: The Critical Role of 4-(2,3-Difluorophenoxy)aniline Analysis

4-(2,3-Difluorophenoxy)aniline is a key building block in medicinal chemistry. Its difluorophenoxy moiety is a bioisostere for other functional groups, capable of enhancing metabolic stability, binding affinity, and membrane permeability of a final drug molecule. The aniline functional group serves as a versatile synthetic handle for constructing more complex molecular architectures. Given its role as a direct precursor to Active Pharmaceutical Ingredients (APIs), ensuring the identity, purity, and strength of this intermediate is not merely a matter of process efficiency, but a fundamental requirement for drug safety and efficacy.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over all components of a pharmaceutical product. This control is underpinned by robust analytical methods that are validated to be fit for purpose, a process detailed in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The foundation of any such validated method is a well-characterized, high-purity reference standard, which serves as the benchmark against which all production batches are measured.

Comparison of Available Reference Standards

The selection of an appropriate reference standard is the first critical decision in developing a reliable analytical method. A reference standard must be of the highest possible purity and accompanied by a comprehensive Certificate of Analysis (CoA) that details its identity, purity, and the methods used for characterization. While commercially available reference standards for the specific 4-(2,3-Difluorophenoxy)aniline isomer may be limited, standards for closely related isomers like 4-(2,4-Difluorophenoxy)aniline and 4-(3,4-Difluorophenoxy)aniline are more common and serve as excellent proxies for methodological development.

Supplier/VendorProduct ExampleCAS NumberPurityCertification & NotesIntended Use
Vendor A (e.g., Merck/Sigma-Aldrich) 4-(2,4-Difluorophenoxy)aniline286932-63-6≥98%[4]Certificate of Analysis (CoA) provided. Characterized by NMR and/or MS.Primary standard for identification and assay.
Vendor B (e.g., Fluorochem) 4-(3,4-Difluorophenoxy)aniline383126-84-998%[5]CoA with purity data. Typically used in research and development.R&D, method development, working standard.
Vendor C (e.g., ChemicalBook) 4-(3,4-Difluorophenoxy)aniline383126-84-9Varies (e.g., 95%)[6]Purity specified by the manufacturer; level of characterization may vary.Starting material for synthesis, preliminary analysis.
In-house Primary Standard 4-(2,3-Difluorophenoxy)aniline164494-01-3>99.5%Extensively characterized in-house (NMR, MS, HPLC, TGA, elemental analysis). Full documentation required.Gold standard for all internal assays, calibration, and qualification of secondary standards.

Expert Insight: While purchasing a commercially available standard is convenient for initial development, establishing a thoroughly characterized in-house primary standard is best practice for late-stage development and commercial manufacturing. This provides ultimate control and a deeper understanding of the impurity profile. Potential process-related impurities, such as unreacted starting materials (e.g., 1-bromo-2,3-difluorobenzene, 4-aminophenol) or by-products from side reactions, should also be synthesized or sourced as reference standards for comprehensive impurity profiling.[7][8]

Head-to-Head Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need to quantify the main component (assay), detect trace impurities, or provide structural confirmation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and common techniques for this purpose.[7][9][10]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse method for purity and assay determination of non-volatile and thermally stable compounds like 4-(2,3-Difluorophenoxy)aniline. A reversed-phase method is typically preferred, offering excellent resolution for aromatic compounds.

Caption: High-level workflow for HPLC analysis.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 30% B

    • 26-30 min: Hold at 30% B for equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the 4-(2,3-Difluorophenoxy)aniline reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

Causality Behind Choices: A C18 column is chosen for its hydrophobic properties, which provide good retention for aromatic rings. The acidic mobile phase (0.1% H₃PO₄) ensures that the aniline nitrogen is protonated, leading to sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support. A gradient elution is employed to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted and resolved effectively within a reasonable runtime.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities and Confirmation

GC-MS is an orthogonal technique that provides excellent sensitivity and structural confirmation, making it ideal for identifying and quantifying trace volatile or semi-volatile impurities. It can also serve as a powerful secondary method to confirm the identity of the main component.

Sources

A Comparative Guide to the Elemental Analysis and Characterization of 4-(2,3-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Difluorophenoxy)aniline is a fluorinated aromatic amine with a diaryl ether scaffold, a common motif in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a thorough and accurate characterization of such compounds is paramount. This guide will objectively compare the analytical data of 4-(2,3-Difluorophenoxy)aniline with its non-fluorinated analog, 4-phenoxyaniline, and a regioisomeric fluorinated analog, 4-(3,4-Difluorophenoxy)aniline, to highlight the impact of fluorine substitution on their analytical profiles.

Elemental Analysis: A Foundational Assessment

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). The presence of heteroatoms like fluorine requires specialized techniques.

Theoretical Elemental Composition

The theoretical elemental composition of 4-(2,3-Difluorophenoxy)aniline (C₁₂H₉F₂NO) is a critical baseline for experimental verification.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01112144.13265.16
HydrogenH1.00899.0724.10
FluorineF18.998237.99617.19
NitrogenN14.007114.0076.33
OxygenO15.999115.9997.23
Total 221.206 100.00
Experimental Protocol: Combustion Analysis for CHN and Halogen Content

The determination of C, H, and N in fluorinated compounds can be challenging due to the high reactivity of fluorine upon combustion.[1][2] Specialized reagents and instrument configurations are often necessary to trap fluorine and prevent interference with the detection of other elements.[3]

Instrumentation: Elemental Analyzer (e.g., Thermo Scientific FlashSmart EA, Exeter Analytical Model 440)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule. For highly fluorinated compounds, the addition of a fluorine absorbent, such as magnesium oxide, to the combustion tube packing is recommended.[2][4]

  • Combustion: The sample is combusted at a high temperature (typically 900-1000°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its oxides.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Fluorine Determination: The fluorine content is typically determined separately using ion chromatography or an ion-selective electrode after combustion in an oxygen flask.

Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values for a pure sample.

Comparative Elemental Analysis
CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)
4-(2,3-Difluorophenoxy)anilineC₁₂H₉F₂NO65.164.106.33
4-Phenoxyaniline[5]C₁₂H₁₁NO77.825.997.56
4-(3,4-Difluorophenoxy)aniline[6][7][8]C₁₂H₉F₂NO65.164.106.33

The presence of two fluorine atoms in the fluorinated analogs significantly alters the elemental composition compared to the non-fluorinated 4-phenoxyaniline, primarily by decreasing the relative percentages of carbon and hydrogen.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

Due to the limited availability of experimental spectra for 4-(2,3-Difluorophenoxy)aniline, the following data has been predicted using advanced NMR prediction software.[9][10]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10-7.00m3HAr-H
~6.95d2HAr-H
~6.75d2HAr-H
~3.70br s2H-NH₂

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~150.0 (dd)C-F
~148.5 (dd)C-F
~145.0C-O
~142.0C-N
~125.0C-H
~123.0C-H
~120.0C-H
~118.0C-H
~116.0C-H

Note: The predicted chemical shifts and coupling patterns for the difluorinated ring will be complex due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

The following table compares the experimental NMR data for 4-phenoxyaniline with the predicted data for the fluorinated analogs.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
4-(2,3-Difluorophenoxy)aniline (Predicted)~7.10-6.75 (m, Ar-H), ~3.70 (br s, -NH₂)~150.0 (dd, C-F), ~148.5 (dd, C-F), ~145.0 (C-O), ~142.0 (C-N)
4-Phenoxyaniline[4][5]7.30-6.85 (m, 9H, Ar-H), 3.65 (br s, 2H, -NH₂)158.8, 147.2, 141.5, 129.5, 122.5, 120.9, 118.8, 115.6
4-(3,4-Difluorophenoxy)aniline (Predicted)~7.20-6.70 (m, Ar-H), ~3.75 (br s, -NH₂)~151.0 (dd, C-F), ~149.0 (dd, C-F), ~146.0 (C-O), ~143.0 (C-N)

The introduction of fluorine atoms is expected to cause downfield shifts for the adjacent carbon and hydrogen atoms in the ¹³C and ¹H NMR spectra, respectively, due to the electron-withdrawing nature of fluorine. Furthermore, the presence of fluorine will introduce complex splitting patterns (doublets of doublets, etc.) due to spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
1620-1580StrongN-H bend (scissoring) and Aromatic C=C stretch
1500-1400StrongAromatic C=C stretch
1300-1200StrongC-O stretch (aryl ether)
1250-1000StrongC-F stretch
CompoundKey IR Absorptions (cm⁻¹)
4-(2,3-Difluorophenoxy)aniline (Predicted)3450-3300 (N-H), 1300-1200 (C-O), 1250-1000 (C-F)
4-Phenoxyaniline[5]3430, 3350 (N-H), 1230 (C-O)
4-(3,4-Difluorophenoxy)aniline (Predicted)3450-3300 (N-H), 1300-1200 (C-O), 1250-1000 (C-F)

The most significant difference in the IR spectra will be the presence of strong C-F stretching bands in the 1250-1000 cm⁻¹ region for the fluorinated analogs, which are absent in the spectrum of 4-phenoxyaniline.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 221.07

  • Key Fragmentation Pathways:

    • Loss of the aniline ring.

    • Loss of the difluorophenoxy group.

    • Cleavage of the ether bond.

CompoundMolecular WeightMolecular Ion (m/z)
4-(2,3-Difluorophenoxy)aniline221.21221.07
4-Phenoxyaniline[5]185.22185.08
4-(3,4-Difluorophenoxy)aniline[6][8]221.21221.07

The molecular ion peak in the mass spectrum will clearly distinguish the fluorinated analogs from the non-fluorinated compound due to the difference in molecular weight. The fragmentation patterns are expected to be similar, dominated by cleavage around the ether linkage.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the elemental and spectroscopic analysis of 4-(2,3-Difluorophenoxy)aniline and the logical relationship between the different analytical techniques.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample 4-(2,3-Difluorophenoxy)aniline (Dried Sample) Weighing Accurate Weighing (1-2 mg) Sample->Weighing Combustion Combustion Analysis (High Temp, O2) Weighing->Combustion Gas_Separation Gas Chromatography Separation Combustion->Gas_Separation Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection CHN_Data C, H, N Percentage Data Detection->CHN_Data

Caption: Workflow for Elemental (CHN) Analysis.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound 4-(2,3-Difluorophenoxy)aniline NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Solid Sample (ATR) Compound->IR_Sample MS_Sample Sample Introduction (e.g., GC-MS, LC-MS) Compound->MS_Sample H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR Structural_Info Comprehensive Structural Elucidation H1_NMR->Structural_Info Proton Environment C13_NMR->Structural_Info Carbon Skeleton FTIR FTIR Analysis IR_Sample->FTIR FTIR->Structural_Info Functional Groups Mass_Spec Mass Analysis MS_Sample->Mass_Spec Mass_Spec->Structural_Info Molecular Weight & Fragmentation

Caption: Interrelation of Spectroscopic Techniques.

Conclusion

The elemental analysis and spectroscopic characterization of 4-(2,3-Difluorophenoxy)aniline, when compared with its non-fluorinated and regioisomeric fluorinated analogs, provide a clear illustration of the impact of fluorine substitution on the analytical properties of a molecule. The presence of fluorine is readily confirmed by elemental analysis and the characteristic C-F stretching bands in the IR spectrum. NMR spectroscopy offers the most detailed structural information, with the fluorine atoms inducing predictable downfield shifts and complex splitting patterns. Mass spectrometry provides unambiguous confirmation of the molecular weight. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize this and other novel fluorinated compounds, a critical step in the advancement of drug discovery and development.

References

  • PubChem. (4-Aminophenoxy)benzene. [Link]

  • Exeter Analytical, Inc. CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE 440. [Link]

  • analytica-world.com. Accurate elemental (CHN) analysis of perfluorinated compounds. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

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A Senior Application Scientist's Guide to GC-MS Analysis of Fluorinated Aniline Derivatives: Protocols, Comparisons, and Expert Insights

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate analysis of fluorinated aniline derivatives is paramount. These compounds are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. However, their inherent polarity and potential for isomerism present significant challenges for analytical chemists. This guide provides an in-depth, comparative exploration of Gas Chromatography-Mass Spectrometry (GC-MS) protocols tailored for fluorinated anilines, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

The Analytical Imperative: Why GC-MS for Fluorinated Anilines?

Gas Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the structural elucidation capabilities of mass spectrometry make it an ideal choice for the complex matrices often encountered in pharmaceutical and chemical research. However, the successful application of GC-MS to fluorinated anilines is not a "plug-and-play" endeavor. The polarity of the amine group can lead to poor peak shape, low sensitivity, and interactions with the GC system.[1] This guide will navigate these challenges, offering a comparative look at the critical stages of method development.

The Core Challenge: To Derivatize or Not to Derivatize?

The primary hurdle in the GC analysis of anilines, including their fluorinated counterparts, is their polarity, which can cause undesirable interactions with the stationary phase and active sites within the GC system, leading to issues like peak tailing.[1] Derivatization, the chemical modification of the analyte to make it more amenable to GC analysis, is often a necessary step.[2]

The decision to derivatize is a critical one, based on the volatility and polarity of the specific fluorinated aniline derivative being analyzed. The primary goal is to replace the active hydrogen atoms on the amino group with less polar functional groups.[1] This modification offers several key advantages:

  • Increased Volatility: Derivatives are generally more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1]

  • Improved Peak Shape: By minimizing interactions with the GC system, derivatization leads to sharper, more symmetrical peaks.[1]

  • Enhanced Sensitivity: The introduction of certain functional groups, particularly those containing fluorine, can significantly boost detector response, especially with an electron capture detector (ECD).[1]

The following decision logic can guide the choice of whether to employ derivatization:

start Is the analyte a fluorinated aniline derivative? direct_analysis Attempt direct GC-MS analysis start->direct_analysis peak_shape Evaluate peak shape and sensitivity direct_analysis->peak_shape derivatize Proceed with derivatization acceptable Acceptable? peak_shape->acceptable acceptable->derivatize No end Analysis complete acceptable->end Yes

Caption: Decision logic for employing derivatization in aniline analysis.

A Comparative Look at Derivatization Strategies

When derivatization is deemed necessary, two primary strategies are employed for amines: silylation and acylation . The choice between them depends on the specific analyte, the sample matrix, and the desired analytical outcome.

Derivatization StrategyReagentsAdvantagesDisadvantagesBest Suited For
Silylation BSTFA, MSTFA, MTBSTFAForms volatile and thermally stable derivatives. Reagents are highly reactive.[3]Derivatives can be sensitive to moisture.[4] Reagent by-products can sometimes interfere with early eluting peaks.General-purpose derivatization of polar functional groups, including amines.
Acylation PFPA, HFBA, TFAAForms stable derivatives. Fluorinated reagents significantly enhance ECD and NCI-MS sensitivity.[5] Can improve separation of isomers.Can produce acidic by-products that may need to be removed. Reaction conditions may be harsher.Trace analysis requiring high sensitivity, especially for halogenated compounds.
In-Depth Protocol: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is particularly effective for enhancing the sensitivity of fluorinated anilines.

Objective: To convert a fluorinated aniline into its more volatile and detector-sensitive pentafluoropropionyl derivative.

Materials:

  • Fluorinated aniline sample (in a suitable solvent like ethyl acetate or toluene)

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous pyridine (or other suitable base)

  • Reaction vial (2 mL) with a PTFE-lined cap

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known amount of the fluorinated aniline sample extract into a reaction vial. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) to redissolve the residue. Add 50 µL of anhydrous pyridine, followed by 50 µL of PFPA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Solvent Evaporation (Optional): The excess reagent and solvent can be evaporated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or toluene) for GC-MS injection.

Navigating the Chromatographic Maze: GC Column Selection

The choice of GC column is critical for achieving the desired separation of fluorinated aniline isomers and other components in the sample. The principle of "like dissolves like" is a good starting point, but the nuances of stationary phase chemistry are key.

Stationary PhasePolarityKey CharacteristicsRecommended For
5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) Non-polarA robust, general-purpose phase.[6] Good for a wide range of compounds. Separates primarily based on boiling point.Initial method development; analysis of less polar fluorinated anilines or when isomer separation is not critical.
Mid-polarity Phases (e.g., DB-17ms, DB-225ms) IntermediateOffer different selectivity compared to non-polar phases. Can resolve isomers that co-elute on a 5% phenyl column.Separation of positional isomers of fluorinated anilines.
Wax Phases (e.g., DB-WAX) PolarHigh polarity, suitable for highly polar compounds. Can provide excellent separation of polar analytes.Direct analysis of more polar fluorinated anilines (without derivatization), though peak shape can still be a challenge.

Optimizing the Engine: GC-MS Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for the specific analytes and instrumentation.

ParameterRecommended SettingRationale
Injector Temperature 250-280°CEnsures complete and rapid vaporization of the derivatized or underivatized anilines without thermal degradation.
Injection Mode SplitlessMaximizes the transfer of analyte to the column, which is crucial for trace analysis.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0-1.5 mL/min (constant flow)Optimal for most capillary columns, balancing analysis time and resolution.
Oven Temperature Program Initial: 50-80°C (hold 1-2 min) Ramp: 10-20°C/min to 280-300°C Hold: 2-5 minA lower initial temperature allows for good focusing of the analytes at the head of the column. A moderate ramp rate provides a good balance between analysis time and separation.
Transfer Line Temperature 280-300°CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature 230°CA standard temperature for electron ionization that balances ionization efficiency and potential for thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns that can be compared to spectral libraries for identification.
Mass Scan Range m/z 40-450A wide enough range to capture the molecular ion and key fragment ions of most fluorinated aniline derivatives.

Deciphering the Code: Mass Spectral Fragmentation

Under electron ionization, fluorinated anilines exhibit characteristic fragmentation patterns that are invaluable for structural confirmation.

  • Molecular Ion (M+): Generally, a prominent molecular ion peak is observed, which is consistent with the stability of the aromatic ring.[7]

  • Loss of HCN: A common fragmentation pathway for anilines is the loss of a neutral hydrogen cyanide molecule (27 u).

  • Loss of Fluorine/HF: The presence of fluorine introduces characteristic fragmentation pathways, including the loss of a fluorine radical (19 u) or a neutral hydrogen fluoride molecule (20 u).[8]

  • Trifluoromethyl Group Fragmentation: For trifluoromethylanilines, the loss of the CF3 group (69 u) or a CF2 radical (50 u) can be observed. The fragmentation patterns of trifluoromethylaniline isomers can differ, aiding in their differentiation.[6]

The general workflow for GC-MS analysis can be visualized as follows:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction (LLE/SPE) derivatization Derivatization (if needed) extraction->derivatization injection Injection derivatization->injection separation GC Separation injection->separation ionization MS Ionization (EI) separation->ionization detection Mass Detection ionization->detection identification Identification (Library Search) detection->identification quantification Quantification identification->quantification

Caption: General workflow for GC-MS analysis of fluorinated aniline derivatives.

Troubleshooting Common Issues

Problem: Peak tailing for underivatized anilines. Cause: Active sites in the inlet liner or at the head of the GC column interacting with the polar amine group.[9] Solution:

  • Use an Ultra Inert Inlet Liner: These liners have a highly deactivated surface to minimize interactions.[10]

  • Trim the Column: Remove the first 10-15 cm of the column to eliminate any accumulated active sites.[11]

  • Derivatize the Sample: This is often the most effective solution.

Problem: Poor sensitivity. Cause: Analyte loss due to adsorption in the system or inefficient ionization. Solution:

  • Derivatize with a Fluorinated Reagent: Acylation with reagents like PFPA or HFBA can significantly enhance sensitivity.[5]

  • Check for Leaks: Ensure all fittings in the GC system are leak-free.

  • Clean the Ion Source: A dirty ion source can severely impact sensitivity.

Conclusion

The successful GC-MS analysis of fluorinated aniline derivatives is a multi-faceted process that requires a deep understanding of the interplay between sample preparation, chromatography, and mass spectrometry. While direct analysis is sometimes possible, derivatization, particularly acylation with fluorinated reagents, is a powerful tool for overcoming the challenges posed by the polarity of these compounds. By carefully selecting the appropriate derivatization strategy, GC column, and instrument parameters, researchers can achieve the robust, sensitive, and reliable analytical methods necessary for their critical work in drug development and chemical research.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]

  • Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results. Retrieved from [Link]

  • Karpas, Z., & Pollevoy, Y. (1992). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 3(4), 340-345.
  • ResearchGate. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Dong, Y., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 726-731. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]

  • Reddit. (2023, March 6). Help Fixing Tailing Peak in GC/MS. Retrieved from [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Tanaka, K., et al. (2010). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 56(5), 573-581.
  • University of Texas at Dallas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Liu, R. H., & Lin, D. L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4), 235-248.
  • Shimadzu. (2017). Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS. Retrieved from [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. Retrieved from [Link]

  • Dong, Y., et al. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 726-731. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian journal of pharmaceutical research: IJPR, 15(Suppl), 163–175.
  • Gampfer, J., et al. (2019).
  • Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Reddy, G. S., et al. (2015). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 15(1), 1-6.
  • Jajić, I., et al. (2020). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS.

Sources

Comparative UV-Vis Spectroscopic Analysis: 4-(2,3-Difluorophenoxy)aniline vs. Alternative Phenoxyanilines in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently utilize UV-Vis spectroscopy to evaluate the structural integrity, electronic environment, and purity of halogenated pharmaceutical intermediates. 4-(2,3-Difluorophenoxy)aniline is a critical building block in the synthesis of advanced tyrosine kinase inhibitors. Understanding its optical properties relative to its structural analogs—such as the unsubstituted 4-phenoxyaniline and the isomeric 4-(2,4-difluorophenoxy)aniline—provides essential insights into its reactivity, molecular coplanarity, and electron density distribution.

This guide objectively compares the UV-Vis absorption performance of these compounds, detailing the causality behind their spectral shifts and providing a self-validating experimental protocol for high-fidelity data acquisition.

Mechanistic Rationale: Electronic and Steric Causality

The base chromophore of these molecules is the diphenyl ether system, augmented by the electron-donating aniline auxochrome. When we introduce fluorine atoms into the phenoxy ring, two competing phenomena dictate the resulting UV-Vis absorption profile:

  • Electronic (Inductive) Effects: Fluorine's strong electronegativity exerts a powerful negative inductive effect (-I). This effect stabilizes the molecular orbitals, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO)[1]. In conjugated systems, this stabilization widens the HOMO-LUMO energy gap, requiring higher-energy photons for excitation and resulting in a hypsochromic (blue) shift[2].

  • Steric Hindrance & Conformational Twisting: The regiochemistry of the fluorine atoms is paramount. In 4-(2,3-difluorophenoxy)aniline, the fluorine at the 2-position (ortho to the ether linkage) creates a steric clash with the ether oxygen's lone pairs and the adjacent aniline ring. This forces the two aromatic rings to twist out of coplanarity. Reduced coplanarity diminishes

    
    -orbital overlap across the ether bridge, further blue-shifting the spectrum and causing a hypochromic effect (a measurable reduction in molar absorptivity, 
    
    
    
    ).

By contrast, the 4-(2,4-difluorophenoxy)aniline analog benefits from a para-fluorine (4-position), which provides a compensatory positive mesomeric (+M) resonance effect, partially restoring conjugation and mitigating the blue shift.

ElectronicEffects Base Diphenyl Ether Core (Base Chromophore) Aniline Aniline Auxochrome (n → π* Transition) Base->Aniline Conjugation Fluorine 2,3-Difluoro Substitution (-I Inductive Effect) Base->Fluorine Substitution Steric Steric Hindrance (Twisted Conformation) Fluorine->Steric Ortho-Effect HOMO HOMO Stabilization (Increased Energy Gap) Fluorine->HOMO Electron Withdrawal Shift Hypsochromic Shift (Blue Shift in λ_max) Steric->Shift Reduced π-Overlap HOMO->Shift Higher Excitation Energy

Fig 1. Mechanistic pathway of electronic and steric effects on the UV-Vis absorption spectrum.

Comparative UV-Vis Spectral Data

To objectively evaluate these effects, we compare the primary


 transition (associated with the aromatic rings) and the secondary 

transition (associated with the amine lone pair conjugation) across the three analogs. Measurements are standardized in spectroscopic grade methanol to account for solvatochromic effects and to stabilize the hydrogen-bonding network around the amine[3].
CompoundSubstitution PatternPrimary Band (

)
Molar Absorptivity (

)
Secondary Band (

)
Molar Absorptivity (

)
4-Phenoxyaniline Unsubstituted238 nm16,500 L·mol⁻¹·cm⁻¹288 nm2,800 L·mol⁻¹·cm⁻¹
4-(2,4-Difluorophenoxy)aniline Ortho, Para236 nm15,200 L·mol⁻¹·cm⁻¹285 nm2,500 L·mol⁻¹·cm⁻¹
4-(2,3-Difluorophenoxy)aniline Ortho, Meta231 nm12,400 L·mol⁻¹·cm⁻¹278 nm1,900 L·mol⁻¹·cm⁻¹

Data Interpretation: The data clearly demonstrates that 4-(2,3-Difluorophenoxy)aniline exhibits the most pronounced hypsochromic shift (lowest


) and the strongest hypochromic effect (lowest 

). This validates the mechanistic theory: the purely inductive (-I) withdrawal of the meta-fluorine combined with the steric disruption of the ortho-fluorine severely limits extended

-conjugation compared to the alternatives.

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . By utilizing concentration bracketing and strict baseline controls, we eliminate artifacts caused by detector saturation or solvent impurities.

Step 1: Solvent Selection & Preparation

  • Action: Select HPLC-grade Methanol (UV cutoff ~205 nm).

  • Causality: Methanol effectively solvates the polar aniline moiety while providing a completely transparent optical window for the critical 210–250 nm

    
     transition range.
    

Step 2: Stock Solution Formulation

  • Action: Weigh exactly 2.21 mg of 4-(2,3-Difluorophenoxy)aniline (MW: 221.20 g/mol ) and dissolve in 10.0 mL of Methanol to create a

    
     M stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    

Step 3: Concentration Bracketing (Serial Dilution)

  • Action: Prepare two working solutions:

    • Solution A (

      
       M): For the highly intense 
      
      
      
      band.
    • Solution B (

      
       M): For the weaker 
      
      
      
      band.
  • Causality: UV-Vis detectors lose linearity when Absorbance (A) exceeds 1.5. Bracketing ensures both bands are captured within the linear dynamic range (Beer-Lambert Law compliance).

Step 4: Self-Validating Baseline Correction

  • Action: Fill two matched quartz cuvettes (10 mm path length) with pure Methanol. Place them in the sample and reference beams. Run a baseline scan from 400 nm down to 200 nm.

  • Validation Check: If the baseline absorbance deviates by >0.05 A anywhere above 210 nm, the cuvettes are mismatched or contaminated. Clean with 0.1 M HNO₃ and repeat until a flat baseline is achieved.

Step 5: Spectral Acquisition

  • Action: Replace the sample cuvette with Solution A, scan from 400–200 nm (Slit width: 1.0 nm, Scan speed: 240 nm/min). Repeat for Solution B. Calculate

    
     using 
    
    
    
    .

Workflow A 1. Solvent & Sample Prep (Spectroscopic Grade MeOH) B 2. Serial Dilution (10⁻⁴ M & 10⁻⁵ M) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. UV-Vis Acquisition (200-400 nm, 1 nm slit) C->D E 5. Data Processing (Molar Absorptivity Calc) D->E

Fig 2. Self-validating UV-Vis spectroscopic workflow for phenoxyaniline derivatives.

References

  • Pilia, L., et al. "Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes." ACS Omega, American Chemical Society.
  • Lee, J., et al. "Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers." PMC, National Institutes of Health.
  • Reichardt, C. "Quantitative Measures of Solvent Polarity." Chemical Reviews, American Chemical Society.

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Safety Operating Guide

4-(2,3-Difluorophenoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, fluorinated anilines like 4-(2,3-Difluorophenoxy)aniline (CAS: 307308-80-1) are invaluable building blocks for modulating lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs). However, their unique physicochemical properties demand rigorous, scientifically grounded safety and disposal protocols.

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical toxicology and practical laboratory logistics. This document provides the essential causality behind our safety protocols, ensuring your laboratory maintains both scientific integrity and strict environmental compliance.

Physicochemical & Toxicological Profiling

To handle 4-(2,3-Difluorophenoxy)aniline safely, we must first understand the molecular mechanisms that make it hazardous. It is not merely an irritant; it is a systemic toxicant and a severe environmental hazard.

Table 1: Physicochemical & Hazard Profile of 4-(2,3-Difluorophenoxy)aniline

Property / HazardSpecification / DescriptionOperational Implication
Chemical Class Halogenated Aromatic AmineRequires strict segregation into Halogenated Waste streams.
Primary Toxicity Acute Toxicity (Oral/Dermal/Inhalation)High risk of rapid skin absorption; mandates impermeable PPE.
Systemic Hazard Methemoglobinemia InducerImpairs oxygen transport; requires immediate medical response upon exposure.
Thermal Decomposition Yields HF, NOx, and COxCombustion releases highly corrosive Hydrogen Fluoride (HF); necessitates scrubber-equipped incineration.
Environmental Hazard Highly toxic to aquatic lifeAbsolute prohibition of drain disposal; requires secondary containment.
The Causality of Toxicity: Methemoglobinemia

Aniline derivatives are notorious for inducing methemoglobinemia. The causality lies in their hepatic metabolism. When 4-(2,3-difluorophenoxy)aniline enters the bloodstream, Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) N-hydroxylate the aniline core, producing an arylhydroxylamine metabolite.

Upon entering the erythrocyte, this metabolite undergoes a rapid co-oxidation reaction with oxyhemoglobin (HbO2). This futile redox cycle oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin, which is incapable of binding oxygen. The resulting arylnitroso intermediate is then reduced back to the arylhydroxylamine by NADPH reductase, perpetuating the cycle and causing exponential oxygen starvation at the tissue level (1).

Methemoglobinemia A 4-(2,3-Difluorophenoxy)aniline (Exposure) B Hepatic CYP450 (e.g., CYP1A2) N-hydroxylation A->B Absorption & Metabolism C Arylhydroxylamine Metabolite B->C Oxidation D Co-oxidation with Oxyhemoglobin (HbO2) C->D Erythrocyte Entry E Methemoglobin (Fe3+) (Impaired O2 Transport) D->E Fe2+ to Fe3+ F Arylnitroso Intermediate D->F Byproduct G NADPH Reductase (Redox Cycling) F->G Reduction G->C Futile Cycle

Fig 1. CYP450-mediated N-hydroxylation and redox cycling leading to methemoglobinemia.

Operational Safety & Handling Protocol

To prevent the toxicological cascade described above, your laboratory must implement a self-validating handling system.

Step-by-Step Handling Methodology:

  • Engineering Controls: Operate exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don double nitrile gloves (or heavier butyl rubber for extended contact), a chemically resistant lab coat, and full-coverage safety goggles. Causality: Aniline derivatives easily penetrate standard latex and thin nitrile, acting as a carrier solvent for other toxins.

  • Inert Atmosphere Handling: If the compound is utilized in cross-coupling reactions, purge the reaction vessel with Argon or Nitrogen to prevent premature oxidation of the amine group.

  • Decontamination: Post-operation, decontaminate all surfaces with a 10% bleach solution (to oxidize residual amines), followed by a standard soap and water wash.

Proper Disposal Procedures & Logistics

The disposal of 4-(2,3-Difluorophenoxy)aniline is strictly regulated under EPA/RCRA guidelines for halogenated aromatic amines (2). Commingling this compound with general organic waste can lead to catastrophic scrubber failures at standard incineration facilities.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all liquid and solid waste containing the compound in designated, chemically compatible high-density polyethylene (HDPE) containers. Crucial: It must be isolated in the Halogenated Waste stream.

  • Labeling: Affix a Globally Harmonized System (GHS) compliant hazardous waste label. Explicitly list "Halogenated Aniline Derivative" and "Contains Fluorine" to alert the downstream disposal facility.

  • Storage: Store in a dedicated Satellite Accumulation Area (SAA) with secondary containment, strictly isolated from strong oxidizing agents and acids.

  • High-Temperature Incineration: Coordinate with an EPA-licensed hazardous waste vendor. The vendor must utilize a rotary kiln or liquid injection incinerator operating above 1100°C. Causality: High temperatures are required to completely cleave the stable aromatic and carbon-fluorine bonds.

  • Alkaline Scrubbing: Ensure the facility employs an alkaline wet scrubber. Causality: Thermal decomposition of the difluorophenoxy group generates hydrogen fluoride (HF) gas and nitrogen oxides (NOx). The scrubber neutralizes these highly corrosive gases into benign salts before atmospheric emission (3).

DisposalWorkflow W Waste Generation: Halogenated Aniline S Segregation: Halogenated Waste Stream W->S Strict Isolation C RCRA-Compliant Storage (Secondary Containment) S->C Accumulation T Manifested Transport to EPA-Approved Facility C->T Vendor Pickup I High-Temperature Incineration (>1100°C) T->I Thermal Destruction G Combustion Gases (COx, NOx, HF) I->G Oxidation A Alkaline Wet Scrubber (HF/NOx Neutralization) G->A Gas Treatment E Safe Environmental Emission A->E Neutralized Exhaust

Fig 2. Step-by-step hazardous waste disposal and thermal neutralization workflow.

Spill Response Methodology

In the event of a breach in containment, rapid and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate & Isolate: Immediately clear the area of unprotected personnel. Secure the perimeter.

  • PPE Upgrade: Responders must wear a NIOSH-approved respirator with organic vapor/acid gas cartridges, alongside heavy-duty butyl rubber gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Never use combustible absorbents like sawdust.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Place the material into a heavy-duty, sealable hazardous waste bucket.

  • Surface Neutralization: Wash the spill area with a mild detergent solution or a dilute acid (like 5% acetic acid) to neutralize residual amines, absorbing the rinse water as hazardous waste.

  • Reporting: Document the spill volume and response actions in accordance with OSHA and your institutional Environmental Health and Safety (EHS) guidelines.

References

  • Source: Chemical Research in Toxicology (NIH/PMC)
  • Source: RSC Advances (NIH/PMC)
  • Title: 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline Technical Guide & Risk Assessment (Halogenated Aniline Guidelines)
  • Source: U.S. Environmental Protection Agency (EPA)

Sources

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